molecular formula C10H16O2 B15319440 2-{Spiro[2.5]octan-6-yl}aceticacid

2-{Spiro[2.5]octan-6-yl}aceticacid

Cat. No.: B15319440
M. Wt: 168.23 g/mol
InChI Key: HSJBLRGYRIPHCW-UHFFFAOYSA-N
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Description

2-{Spiro[2.5]octan-6-yl}aceticacid is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-spiro[2.5]octan-6-ylacetic acid

InChI

InChI=1S/C10H16O2/c11-9(12)7-8-1-3-10(4-2-8)5-6-10/h8H,1-7H2,(H,11,12)

InChI Key

HSJBLRGYRIPHCW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CC(=O)O)CC2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-{Spiro[2.5]octan-6-yl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-{Spiro[2.5]octan-6-yl}acetic acid, a molecule of interest in medicinal chemistry and materials science due to its unique spirocyclic scaffold.[1] The guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, mechanistic insights, and practical considerations for the synthesis. The presented route leverages established and reliable chemical transformations, ensuring a high degree of reproducibility.

Introduction: The Significance of the Spiro[2.5]octane Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of significant interest in drug discovery. Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The spiro[2.5]octane framework, which fuses a cyclopropane and a cyclohexane ring, creates a unique spatial arrangement of atoms, influencing physicochemical properties critical for pharmacological activity.[2][3] The acetic acid moiety on this scaffold provides a versatile functional handle for further derivatization, making 2-{Spiro[2.5]octan-6-yl}acetic acid a valuable building block for the synthesis of novel therapeutic agents.[4]

This guide details a logical and efficient synthetic route commencing from a readily available cyclohexenone derivative, proceeding through a key spiro[2.5]octan-6-one intermediate.

Overall Synthetic Strategy

The proposed synthesis of 2-{Spiro[2.5]octan-6-yl}acetic acid is a multi-step process that can be conceptually divided into two main stages:

  • Stage 1: Construction of the Spirocyclic Core. This involves the formation of the spiro[2.5]octan-6-one intermediate.

  • Stage 2: Introduction of the Acetic Acid Side Chain. This stage focuses on the elaboration of the acetic acid moiety at the C-6 position of the spirocyclic ketone.

The overall synthetic workflow is depicted in the following diagram:

Synthetic_Workflow Start Cyclohex-2-en-1-one Intermediate1 Spiro[2.5]octan-6-one Start->Intermediate1 Simmons-Smith Cyclopropanation Intermediate2 Ethyl 2-(6-hydroxyspiro[2.5]octan-6-yl)acetate Intermediate1->Intermediate2 Reformatsky Reaction Intermediate3 Ethyl 2-(spiro[2.5]oct-6-en-6-yl)acetate Intermediate2->Intermediate3 Dehydration FinalProduct 2-{Spiro[2.5]octan-6-yl}acetic acid Intermediate3->FinalProduct Hydrogenation & Hydrolysis Simmons_Smith cluster_reactants Reactants cluster_products Product Cyclohex-2-en-1-one Cyclohex-2-en-1-one Spiro[2.5]octan-6-one Spiro[2.5]octan-6-one Cyclohex-2-en-1-one->Spiro[2.5]octan-6-one Simmons-Smith Reaction CH2I2 + Zn(Cu) CH₂I₂ + Zn(Cu) CH2I2 + Zn(Cu)->Spiro[2.5]octan-6-one

Caption: Simmons-Smith cyclopropanation to form the spiro ketone.

Experimental Protocol: Simmons-Smith Cyclopropanation

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Zinc-Copper couple (Zn(Cu))-10.0 g-
Diiodomethane (CH₂I₂)267.8430.0 g0.112
Cyclohex-2-en-1-one96.135.0 g0.052
Diethyl ether (anhydrous)74.12150 mL-
Saturated aq. NH₄Cl-100 mL-
Saturated aq. NaHCO₃-100 mL-
Anhydrous MgSO₄---

Procedure:

  • A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with the zinc-copper couple (10.0 g) and anhydrous diethyl ether (50 mL) under an inert atmosphere (nitrogen or argon).

  • A solution of diiodomethane (30.0 g, 0.112 mol) in anhydrous diethyl ether (50 mL) is added dropwise to the stirred suspension. The reaction is initiated by gentle warming if necessary. Once the reaction starts (indicated by the formation of a white precipitate and gentle reflux), the addition is continued at a rate to maintain a gentle reflux.

  • After the addition is complete, the mixture is stirred at room temperature for 1 hour.

  • A solution of cyclohex-2-en-1-one (5.0 g, 0.052 mol) in anhydrous diethyl ether (50 mL) is then added dropwise over 30 minutes.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

  • The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL), then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford spiro[2.5]octan-6-one. [3][5]

Stage 2: Introduction of the Acetic Acid Side Chain

With the spiro[2.5]octan-6-one intermediate in hand, the next crucial step is the introduction of the acetic acid moiety at the C-6 position. The Reformatsky reaction is a well-established method for the formation of β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of zinc. [6][7][8]

Reaction: Reformatsky Reaction of Spiro[2.5]octan-6-one

The organozinc reagent, formed from an α-halo ester and zinc, adds to the carbonyl group of the spiro ketone to form a β-hydroxy ester. [7][9]

Reformatsky cluster_reactants Reactants cluster_products Product Spiro[2.5]octan-6-one Spiro[2.5]octan-6-one Ethyl 2-(6-hydroxyspiro[2.5]octan-6-yl)acetate Ethyl 2-(6-hydroxyspiro[2.5]octan-6-yl)acetate Spiro[2.5]octan-6-one->Ethyl 2-(6-hydroxyspiro[2.5]octan-6-yl)acetate Reformatsky Reaction BrCH2CO2Et + Zn BrCH₂CO₂Et + Zn BrCH2CO2Et + Zn->Ethyl 2-(6-hydroxyspiro[2.5]octan-6-yl)acetate

Caption: Reformatsky reaction to introduce the ester functionality.

Experimental Protocol: Reformatsky Reaction

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Spiro[2.5]octan-6-one124.185.0 g0.040
Zinc dust (activated)65.383.9 g0.060
Ethyl bromoacetate167.008.0 g0.048
Benzene or Toluene (anhydrous)-100 mL-
Iodine (crystal)253.81a few crystals-
10% aq. H₂SO₄-50 mL-
Saturated aq. NaHCO₃-50 mL-
Anhydrous Na₂SO₄---

Procedure:

  • A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The apparatus is flame-dried and maintained under an inert atmosphere.

  • The flask is charged with activated zinc dust (3.9 g, 0.060 mol), a crystal of iodine, and anhydrous benzene or toluene (20 mL).

  • A solution of spiro[2.5]octan-6-one (5.0 g, 0.040 mol) and ethyl bromoacetate (8.0 g, 0.048 mol) in anhydrous benzene or toluene (80 mL) is placed in the dropping funnel.

  • A small portion of this solution is added to the zinc suspension, and the mixture is warmed gently to initiate the reaction.

  • Once the reaction begins (indicated by a color change and gentle reflux), the remainder of the solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours.

  • The mixture is cooled to room temperature and then poured into ice-cold 10% aqueous sulfuric acid (50 mL).

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL), and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude β-hydroxy ester is used in the next step without further purification.

Subsequent Transformations to the Final Product

Dehydration of the β-Hydroxy Ester

The β-hydroxy ester can be dehydrated to the corresponding α,β-unsaturated ester. This is typically achieved by heating with a mild acid catalyst.

Procedure:

  • The crude ethyl 2-(6-hydroxyspiro[2.5]octan-6-yl)acetate is dissolved in toluene (100 mL) in a round-bottom flask equipped with a Dean-Stark trap.

  • A catalytic amount of p-toluenesulfonic acid is added.

  • The mixture is heated to reflux until no more water is collected in the Dean-Stark trap.

  • The reaction mixture is cooled, washed with saturated aqueous sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield the crude unsaturated ester.

Hydrogenation and Hydrolysis

The final steps involve the reduction of the double bond and hydrolysis of the ester to the carboxylic acid.

Procedure:

  • The crude ethyl 2-(spiro[2.5]oct-6-en-6-yl)acetate is dissolved in ethanol (100 mL).

  • A catalytic amount of 10% Palladium on carbon (Pd/C) is added.

  • The mixture is subjected to hydrogenation (H₂ balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated.

  • The resulting saturated ester is then hydrolyzed by refluxing with an excess of 10% aqueous sodium hydroxide solution for 2-4 hours.

  • The reaction mixture is cooled, and the aqueous layer is washed with diethyl ether to remove any non-acidic impurities.

  • The aqueous layer is acidified to pH 2 with concentrated HCl.

  • The precipitated product is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-{Spiro[2.5]octan-6-yl}acetic acid. Purification can be achieved by recrystallization.

Alternative Synthetic Approaches

While the presented route is robust, other synthetic strategies could be employed. For instance, a Wittig reaction or a Horner-Wadsworth-Emmons reaction on spiro[2.5]octan-6-one with a phosphonium ylide or a phosphonate ester bearing an ester group could also be used to introduce the acetic acid side chain. [10][11][12]This would lead to an unsaturated ester intermediate that would then require hydrogenation and hydrolysis as described above.

Another potential route could involve the hydroboration-oxidation of an exocyclic alkene derived from spiro[2.5]octan-6-one. [13][14][15][16]This would install a primary alcohol that could then be oxidized to the carboxylic acid.

Characterization of the Final Product

The final product, 2-{Spiro[2.5]octan-6-yl}acetic acid, should be characterized using standard spectroscopic techniques to confirm its structure and purity.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show a broad singlet for the carboxylic acid proton, multiplets for the cyclohexane and cyclopropane protons, and a characteristic signal for the proton on the carbon bearing the acetic acid group. [17]* ¹³C NMR: The spectrum should display a signal for the carbonyl carbon of the carboxylic acid, signals for the spiro carbon and the carbon attached to the carboxyl group, as well as signals for the methylene carbons of the two rings. [17]* IR Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a strong absorption around 1700 cm⁻¹ for the C=O stretch are expected.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₆O₂ = 168.23 g/mol ).

Conclusion

This technical guide has outlined a detailed and scientifically sound synthetic route for the preparation of 2-{Spiro[2.5]octan-6-yl}acetic acid. By employing well-established reactions such as the Simmons-Smith cyclopropanation and the Reformatsky reaction, this guide provides a practical framework for researchers to access this valuable spirocyclic building block. The provided experimental protocols and mechanistic discussions are intended to facilitate the successful synthesis and further exploration of the chemical and biological properties of this and related compounds.

References

Sources

A Technical Guide to the Structural Elucidation of 2-{Spiro[2.5]octan-6-yl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Spirocyclic frameworks have garnered significant interest in medicinal chemistry and materials science due to their inherent three-dimensionality and conformational rigidity.[1] These characteristics can lead to enhanced binding affinity and selectivity for biological targets. The title compound, 2-{Spiro[2.5]octan-6-yl}acetic acid, presents a compelling scaffold, combining a spiro[2.5]octane core with a functional carboxylic acid group. This unique arrangement suggests potential for novel pharmacological activities.

This in-depth technical guide provides a comprehensive, field-proven workflow for the unambiguous structure elucidation of 2-{Spiro[2.5]octan-6-yl}acetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative references to ensure scientific integrity. The elucidation process is a multi-step, synergistic approach, where each analytical technique provides a crucial piece of the puzzle, culminating in the confirmed structure of the target molecule.

Elucidation Workflow: A Strategic Overview

The structural confirmation of a novel compound like 2-{Spiro[2.5]octan-6-yl}acetic acid necessitates a logical and hierarchical application of analytical techniques. Our approach begins with non-destructive spectroscopic methods to piece together the molecular framework and identify functional groups, followed by mass spectrometry to determine the molecular weight and fragmentation patterns. Finally, for absolute confirmation of three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

Elucidation_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_mass_spec Mass Analysis cluster_crystallography Definitive Structure cluster_confirmation Final Confirmation Synthesis Synthesis & Purification FTIR FTIR Spectroscopy Synthesis->FTIR Initial Functional Group Analysis MS Mass Spectrometry Synthesis->MS Molecular Weight & Fragmentation NMR NMR Spectroscopy FTIR->NMR Detailed Connectivity & Stereochemistry NMR->MS Cross-validation Xray X-ray Crystallography NMR->Xray Hypothesis for 3D Structure MS->Xray Confirmation Structure Confirmed Xray->Confirmation NMR_Correlations H_COOH H_COOH C_COOH C_COOH H_COOH->C_COOH HMBC H_CH2 H_CH2 H_CH2->C_COOH HMBC C_CH2 C_CH2 H_CH2->C_CH2 HSQC C_6 C_6 H_CH2->C_6 HMBC H_6 H_6 H_6->H_CH2 COSY H_6->C_6 HSQC C_spiro C_spiro H_6->C_spiro HMBC H_cyclo H_cyclo H_cyclo->C_spiro HMBC H_cyclo->H_cyclo C_cyclo C_cyclo H_cyclo->C_cyclo HSQC

Caption: Key 2D NMR correlations for 2-{Spiro[2.5]octan-6-yl}acetic acid.

Experimental Protocol: 1D and 2D NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry 5 mm NMR tube. [2]2. Instrument Tuning: Place the sample in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum using a 90° pulse. Set the spectral width to cover the expected range (e.g., -1 to 13 ppm).

  • ¹³C{¹H} NMR Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. Use a pulse program with a 30° pulse angle and a relaxation delay (d1) of 2 seconds to improve signal-to-noise for quaternary carbons. [3][4]5. 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse sequences provided by the spectrometer manufacturer. Optimize the acquisition parameters (e.g., number of scans, spectral widths) based on the sample concentration.

Part 3: Definitive Proof - Single-Crystal X-ray Crystallography

Expertise & Experience: While the combination of MS and NMR provides a robust 2D structure, X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional arrangement of atoms in the solid state. [5]This technique is particularly valuable for confirming the stereochemistry at the spiro center and the relative orientation of the acetic acid side chain. [6] Trustworthiness: The process is self-validating through statistical measures of the quality of the final structural model (e.g., R-factor). A low R-factor indicates a good agreement between the observed diffraction pattern and the one calculated from the proposed structure.

Expected Outcome: The X-ray crystal structure would definitively confirm the connectivity of the spiro[2.5]octane core, the attachment point of the acetic acid side chain at C-6, and the relative stereochemistry of the molecule in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of 2-{Spiro[2.5]octan-6-yl}acetic acid suitable for diffraction (typically >0.1 mm in all dimensions). [7]Slow evaporation of a solution in a solvent system like ethyl acetate/hexane is a common method.

  • Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head. [8]3. Data Collection: Place the mounted crystal in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with monochromatic X-rays. [9]A series of diffraction images are collected as the crystal is rotated. [10]4. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to best fit the experimental data. [7]

Conclusion

The structural elucidation of 2-{Spiro[2.5]octan-6-yl}acetic acid is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry establishes the elemental composition, while FTIR spectroscopy provides rapid confirmation of key functional groups. A comprehensive suite of 1D and 2D NMR experiments then meticulously maps out the carbon-hydrogen framework and connectivity. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. By following this logically structured and self-validating workflow, researchers can confidently and unequivocally determine the structure of this and other novel chemical entities, paving the way for further investigation into their chemical and biological properties.

References

Sources

Biological Activity and Medicinal Chemistry of Spiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry, pharmacology, and synthetic utility of spiro[2.5]octane derivatives, with a specific focus on the biologically privileged 6-azaspiro[2.5]octane and 4,7-diazaspiro[2.5]octane scaffolds.[1][2]

Technical Whitepaper | Application Note: MEDCHEM-SP-2026 [1][3][4]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the spiro[2.5]octane scaffold represents a critical structural solution to the "flat molecule" problem.[1] Unlike traditional planar aromatic rings, this scaffold introduces defined three-dimensional (3D) geometry, increasing the fraction of sp3-hybridized carbons (


).[1][3] This structural feature is directly correlated with improved clinical success rates due to enhanced solubility, higher selectivity, and reduced promiscuity.[2][3]

The spiro[2.5]octane core—specifically its nitrogen-containing analogues (azaspiro)—acts as a bioisostere for the gem-dimethyl group and a conformational lock for piperidine and piperazine rings.[1][3][4] Its biological activity is rarely intrinsic to the hydrocarbon skeleton itself but rather stems from its ability to position pharmacophores with high vector precision while blocking metabolic hot spots.[4]

Key Biological Profiles
Derivative ClassPrimary Biological TargetMechanism of ActionTherapeutic Area
6-Azaspiro[2.5]octane Kinases (BTK, ITK) ATP-competitive inhibition; conformational restriction of the piperidine loop.[1][3][4]Oncology, Autoimmune
6-Azaspiro[2.5]octane NAMPT Bioisosteric replacement of aromatic linkers; reduction of CYP2C9 inhibition.[1][3][4]Metabolic Disorders, Cancer
6-Azaspiro[2.5]octane MCHr1 Antagonism; lowering logD and blocking metabolic oxidation.[1][3][4]Obesity, CNS
4,7-Diazaspiro[2.5]octane Neuroreceptors Piperazine bioisostere; rigidification of the diamine linker.[1][2]Neuropharmacology

Structural Biology & Mechanism of Action

The Conformational Lock & Entropy

The fusion of the three-membered cyclopropane ring to the six-membered ring (cyclohexane or piperidine) at a single carbon creates a spiro junction.[1][3] This exerts a profound "Gem-Dimethyl Effect" , restricting the conformational flexibility of the six-membered ring.[3]

  • Thermodynamic Benefit: By pre-organizing the molecule into a bioactive conformation, the spiro scaffold reduces the entropic penalty (

    
    ) required for ligand-protein binding, theoretically improving affinity (
    
    
    
    ).[1]
  • Metabolic Shielding: The cyclopropane ring sterically hinders the spiro-carbon and adjacent positions, preventing oxidative metabolism (e.g., hydroxylation) that typically occurs at the 4-position of piperidine rings.[1][3]

Visualization: Pharmacophore Vector Map

The following diagram illustrates how the spiro[2.5]octane scaffold modulates biological interaction compared to a standard piperidine.

SpiroSAR cluster_0 Mechanism of Potency Enhancement Standard Standard Piperidine (Flexible, Metabolic Liability) Target Biological Target (Kinase/GPCR) Standard->Target High Entropy Cost Metabolism CYP450 Enzymes (Metabolic Clearance) Standard->Metabolism Rapid Oxidation (C4 Position) Spiro 6-Azaspiro[2.5]octane (Rigid, Metabolically Stable) Spiro->Target Low Entropy Cost (Pre-organized) Spiro->Metabolism Steric Blockade (Cyclopropane Shield)

Figure 1: Mechanistic impact of the spiro[2.5]octane scaffold on binding affinity and metabolic stability.[1][5]

Detailed Pharmacological Case Studies

Kinase Inhibition (BTK/ITK)

In the development of inhibitors for Bruton's Tyrosine Kinase (BTK), the 6-azaspiro[2.5]octane moiety has been utilized to replace the piperidine ring found in first-generation inhibitors.[1][3]

  • Data Insight: The spiro-modification maintains the crucial hydrogen bond interaction with the hinge region of the kinase (via the nitrogen) while the cyclopropane ring fills a hydrophobic pocket (the "selectivity pocket") that is inaccessible to the planar piperidine.[1]

  • Outcome: This leads to increased selectivity against off-target kinases like EGFR, reducing toxicity profiles.[2][3][4]

NAMPT Inhibitors (Metabolic & Oncology)

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in NAD+ biosynthesis.[1][4]

  • Problem: Early inhibitors possessed a biaryl ether linkage that suffered from poor solubility and high CYP2C9 inhibition (drug-drug interaction risk).[1][3][4]

  • Solution: Replacement of the central phenyl ring with a 6-azaspiro[2.5]octane core.[1][3][4]

  • Result: The spiro derivative demonstrated a 10-fold improvement in potency and eliminated CYP2C9 inhibition by removing the aromatic ring responsible for pi-pi stacking interactions with the heme center of the CYP enzyme.[1][4]

MCHr1 Antagonists (Obesity)

Melanin-concentrating hormone receptor 1 (MCHr1) antagonists are targets for obesity treatment.[1][3][4]

  • Optimization: Researchers replaced a morpholine moiety with various azaspiro cycles.[3][4]

  • Effect: The 6-azaspiro[2.5]octane analogue significantly lowered the lipophilicity (LogD) compared to larger spiro-systems, improving the hERG safety margin (reducing cardiac risk) while maintaining high potency (

    
     nM).[1][3][4]
    

Synthetic Strategies for Bioactive Scaffolds[3][8]

Accessing the spiro[2.5]octane core requires specific methodologies to install the strained cyclopropane ring. The most robust route for medicinal chemistry scales is the Simmons-Smith cyclopropanation of an exocyclic alkene.[3][4]

Synthetic Workflow Diagram

Synthesis Start N-Boc-4-Piperidone Step1 Wittig Olefination (Ph3P=CH2) Start->Step1 Intermediate N-Boc-4-Methylene-piperidine Step1->Intermediate Step2 Simmons-Smith Cyclopropanation (Et2Zn, CH2I2) Intermediate->Step2 Product N-Boc-6-Azaspiro[2.5]octane Step2->Product Step3 Acidic Deprotection (TFA or HCl) Product->Step3 Final 6-Azaspiro[2.5]octane salt (Active Building Block) Step3->Final

Figure 2: Primary synthetic route to the 6-azaspiro[2.5]octane pharmacophore.

Detailed Experimental Protocol: Synthesis of 6-Azaspiro[2.5]octane Hydrochloride

Objective: Synthesis of the core scaffold for subsequent coupling to pharmacophores.[1][3][4]

Reagents:

  • N-Boc-4-methylene-piperidine (1.0 eq)[1][3][4]

  • Diethylzinc (Et2Zn) (1.0 M in hexanes, 2.5 eq)[1][2]

  • Diiodomethane (CH2I2) (5.0 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Trifluoroacetic acid (TFA)[1][4]

Protocol:

  • Cyclopropanation:

    • Under an inert atmosphere (Argon), dissolve N-Boc-4-methylene-piperidine in anhydrous DCM. Cool to 0°C.[2][3][4]

    • Add Et2Zn solution dropwise over 20 minutes. Caution: Pyrophoric.[1][4]

    • Add CH2I2 dropwise, maintaining temperature < 5°C.[2]

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Quench: Carefully add saturated aqueous NH4Cl.[4] Separate layers, extract aqueous phase with DCM.[2][6]

    • Purification: Dry organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc) to yield N-Boc-6-azaspiro[2.5]octane.

  • Deprotection:

    • Dissolve the N-Boc intermediate in DCM.[3][4]

    • Add TFA (10 equivalents) at 0°C. Stir for 2 hours at room temperature.

    • Concentrate in vacuo.[4]

    • Salt Formation: Redissolve in Et2O and add 2M HCl in ether to precipitate the 6-azaspiro[2.5]octane hydrochloride salt.[1][3][4] Filter and dry.[2][4]

Validation:

  • 1H NMR (DMSO-d6): Look for characteristic high-field cyclopropane protons at

    
     0.3–0.5 ppm.[1][3][4]
    
  • 13C NMR: Confirm quaternary spiro-carbon signal.

Biological Evaluation Protocol

Assay Type: In Vitro Kinase Inhibition Screen (Representative for BTK/ITK targets).

Methodology:

  • Preparation: Dilute spiro-compounds in 100% DMSO to 100x final concentration.

  • Enzyme Mix: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1][2][3] Add recombinant BTK enzyme (approx. 0.5 nM final).[1][4]

  • Substrate Mix: Prepare Fluorescein-labeled peptide substrate (1.5 µM) and ATP (at

    
    , typically 10-50 µM).[1][3][4]
    
  • Reaction:

    • Add 10 µL Enzyme Mix to 384-well plate.

    • Add 0.2 µL Compound (DMSO).[1][3][4] Incubate 15 min.

    • Add 10 µL Substrate Mix to initiate.[2][4]

    • Incubate 60 min at RT.

  • Detection: Measure phosphorylation via mobility shift assay (e.g., Caliper LabChip) or TR-FRET.[1][2][3][4]

  • Analysis: Fit data to the Hill equation to determine

    
    .[1][4]
    

References

  • Bagdanoff, J. T., et al. (2019).[1][2] "Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors." Journal of Medicinal Chemistry, 62(4), 1781–1792.[1][2] Link[1]

  • Johansson, A., et al. (2016).[1][2] "Discovery of a Novel Class of MCHr1 Antagonists: 6-Azaspiro[2.5]octane Derivatives." Bioorganic & Medicinal Chemistry Letters, 26(3), 992-997.[1][2][3] Link[1]

  • Zheng, Y., & Tice, C. M. (2016).[1][2] "The Utilization of Spirocyclic Scaffolds in Novel Drug Discovery." Expert Opinion on Drug Discovery, 11(9), 831–840.[1][2] Link[1]

  • Wuitschik, G., et al. (2008).[1][2] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 47(24), 4512-4515.[1][2][3] Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1][2] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322.[1][2] Link[1]

Sources

The Spirocyclic Renaissance: A Technical Guide to Discovery, Synthesis, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The transition from planar, aromatic-dominated chemical space ("Flatland") to three-dimensional architectures represents a fundamental shift in modern drug discovery. Spirocyclic compounds—bicyclic systems connected through a single quaternary atom—stand at the forefront of this evolution. This guide analyzes the historical trajectory of spirocycles from Adolf von Baeyer’s early nomenclature to the 2024 FDA approval of Revumenib. It provides actionable synthetic protocols and mechanistic insights for researchers leveraging high-Fsp³ scaffolds to solve solubility and specificity challenges in oncology and neurology.

Part 1: The Spiro Architecture & Nomenclature

Defining the Core

A spiro compound consists of at least two rings sharing a single common atom, designated as the spiro atom (typically a quaternary carbon, though Si, N, and P variants exist).[1] Unlike fused or bridged systems, the rings lie in perpendicular planes, imparting inherent three-dimensionality and restricting conformational entropy without the rigidity of fully fused systems.

The Von Baeyer System (1900)

German chemist Adolf von Baeyer formalized the nomenclature in his seminal 1900 work. The system remains the IUPAC standard today.

Rules of Nomenclature:

  • Prefix: spiro

  • Bracket: [x.y] where

    
     and 
    
    
    
    are the number of skeletal atoms linked to the spiro atom in each ring, cited in ascending order .
  • Suffix: Parent alkane name corresponding to the total number of skeletal atoms.

Example: A cyclopentane ring connected to a cyclohexane ring is spiro[4.5]decane (4 atoms in ring A + 5 atoms in ring B + 1 spiro atom = 10 total).

SpiroNomenclature Start Spiro Compound Structure Count Count atoms in Ring A & Ring B (excluding spiro atom) Start->Count Order Order numbers: Smaller . Larger Count->Order Format Format: spiro[x.y]alkane Order->Format Example Example: Cyclopentane + Cyclohexane Ring A=4, Ring B=5 Total=10 -> spiro[4.5]decane Format->Example Application

Figure 1: Logic flow for the Von Baeyer nomenclature system applied to spirocyclic hydrocarbons.

Part 2: Historical Trajectory & Key Milestones

The history of spirocycles is a journey from natural product isolation to rational design.

EraMilestoneSignificance
1900 Von Baeyer Nomenclature Formalized the naming convention, enabling systematic study.
1939

-Vetivone Isolation
One of the first isolated spiro-natural products (from Vetiver oil), though initially misassigned as a hydroazulene.
1959 Griseofulvin (FDA Approval) An antifungal spiro-benzofuranone. Demonstrated that spiro-cores could be orally bioavailable drugs.
1960 Spironolactone (Aldactone) A mineralocorticoid receptor antagonist. The steroid-spiro-lactone motif became a "privileged scaffold."
2014 Pd-Catalyzed Cascades Development of robust catalytic methods (e.g., Trost, You) allowing rapid access to chiral spiroindolenines.
2024 Revumenib (FDA Approval) First-in-class Menin-MLL inhibitor. The spirocyclic core is critical for its "wedge" mechanism in protein-protein interaction inhibition.

Part 3: The Medicinal Chemistry Case (Escape from Flatland)

The Fsp³ Argument

Traditional drug discovery relied heavily on flat, aromatic heterocycles (low Fsp³). While easy to synthesize (Suzuki/Buchwald couplings), these molecules often suffer from poor solubility and non-specific binding.

Spirocyclic Advantages:

  • Vectorial Diversity: The orthogonal ring orientation allows substituents to probe 3D biological space inaccessible to flat molecules.

  • Solubility: Disruption of crystal packing energy (lattice energy) improves aqueous solubility.

  • Metabolic Stability: Quaternary centers block metabolic soft spots (e.g., preventing oxidation at the alpha-carbon).

Case Study: Revumenib (Menin-MLL Inhibitor)

Target: Menin-MLL interaction (critical in KMT2A-rearranged leukemias).[2] Mechanism: Revumenib acts as a molecular wedge.[3] Spiro Role: The molecule features a piperidine-spiro-azetidine core. This spiro-center is not merely a linker; it rigidly positions the piperidine nitrogen to engage in a specific hydrogen bond network while directing the "tail" of the molecule into a hydrophobic pocket, avoiding steric clashes with wild-type residues that would occur with a flexible linker.

Part 4: Synthetic Methodologies & Protocols[4][5]

Protocol A: Palladium-Catalyzed Decarboxylative Spirocyclization

A modern, high-value protocol for generating spiroindolenines, a privileged scaffold in alkaloids.

Source: Adapted from Organic Letters 2014, 16, 16, 4296–4299.

Reaction Overview: This cascade reaction utilizes a tryptamine derivative and a propargyl carbonate.[4][5] It proceeds via oxidative addition, decarboxylation, and nucleophilic attack.

Reagents:

  • Substrate: N-protected Tryptamine derivative (1.0 equiv)

  • Electrophile: tert-Butyl propargyl carbonate (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol %) or Pd(OAc)₂/Xantphos

  • Solvent: THF or Dioxane (anhydrous)

  • Temperature: 60–80 °C

Step-by-Step Protocol:

  • Catalyst Prep: In a flame-dried Schlenk tube under Argon, charge Pd(PPh₃)₄ (5 mol %).

  • Addition: Add the tryptamine substrate (0.2 mmol) and anhydrous THF (2.0 mL).

  • Activation: Add tert-butyl propargyl carbonate (0.24 mmol) via syringe.

  • Reaction: Seal the tube and heat to 60 °C for 4–12 hours. Monitor via TLC (Expect disappearance of tryptamine and formation of a less polar spot).

  • Workup: Cool to room temperature. Filter through a short pad of celite to remove Palladium black. Concentrate in vacuo.[6]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Mechanism of Action: The reaction relies on the formation of a cationic


-allenyl palladium species, which is intercepted by the pendant nucleophile (indole C3).

PdSpiroCycle Start Propargyl Carbonate + Pd(0) Step1 Oxidative Addition & Decarboxylation (-CO2, -OtBu) Start->Step1 Inter1 Allenyl-Pd(II) Species Step1->Inter1 Step2 Nucleophilic Attack (Indole C3) Inter1->Step2 Inter2 Pd-π-Allyl Intermediate Step2->Inter2 Step3 Intramolecular Cyclization (Amine/Sulfonamide Attack) Inter2->Step3 Product Spiroindolenine Product Step3->Product

Figure 2: Catalytic cycle for the Pd-catalyzed synthesis of spiroindolenines via decarboxylative cascade.

Protocol B: Classic Acid-Catalyzed Ketalization

The workhorse method for simple spiro-ethers.

Substrates: Cyclohexanone + Ethylene Glycol. Catalyst: p-Toluenesulfonic acid (pTsOH). Conditions: Reflux in Benzene/Toluene with Dean-Stark trap. Key: Removal of water is thermodynamic driver.

Part 5: Future Outlook

The "Spirocyclic Renaissance" is accelerating due to three factors:

  • Automated Synthesis: Flow chemistry platforms are now capable of handling the high-pressure conditions often required for forming quaternary centers.

  • DNA-Encoded Libraries (DELs): Spiro-scaffolds are increasingly used as the "headpiece" in DELs to enforce 3D geometry in screening campaigns.

  • Covalent Inhibitors: Spirocycles provide rigid backbones to position electrophilic warheads (e.g., acrylamides) at precise vectors for targeted protein degradation.

References

  • Von Baeyer, A. (1900).[1] Systematik und Nomenclatur bicyclischer Kohlenwasserstoffe. Berichte der deutschen chemischen Gesellschaft.

  • Pfau, A. S., & Plattner, P. A. (1939). Zur Kenntnis der flüchtigen Pflanzenstoffe. 7. Mitteilung. Über Vetivon, den Hauptriechtstoff des Vetiveröls. Helvetica Chimica Acta.

  • James, M. J., et al. (2014). Rapid Access to Spirocyclized Indolenines via Palladium-Catalyzed Cascade Reactions. Organic Letters.

  • Grembecka, J., et al. (2024). Menin-MLL inhibitors: From the blackboard to the clinic. Cancer Discovery. (Contextualizing Revumenib approval).

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

Sources

"quantum chemical calculations for spiro compounds"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery

Executive Summary

Spirocyclic scaffolds—structures where two rings share a single atom—have emerged as a cornerstone in modern drug discovery.[1][2][3] By increasing fraction sp3 (Fsp³) character and providing novel intellectual property space, they offer a solution to the "flatland" problem of traditional aromatic drug candidates. However, their unique perpendicular topology and conformational rigidity present distinct challenges for computational modeling.

This guide provides a rigorous, self-validating framework for performing quantum chemical (QM) calculations on spiro compounds. It moves beyond generic protocols to address the specific electronic and steric constraints of the spiro center.

Part 1: The Spiro-Specific Computational Challenge

Before initiating any calculation, one must understand the physical constraints of the system. The spiro center forces the two rings to be virtually orthogonal. This has two critical computational implications:

  • Conformational Locking vs. Ring Pucker: While the spiro junction is rigid, the distal parts of the rings (especially 5- and 6-membered rings) retain significant flexibility (chair/boat transitions). Standard conformational searches often miss high-energy transition states required to flip these rings, leading to incomplete ensembles.

  • Stereoelectronic Effects: In spiroketals and spiroaminals, the anomeric effect (n

    
    
    
    
    
    interaction) significantly stabilizes specific conformers. Force fields (MM) often underestimate this; thus, QM is non-negotiable for accurate relative energies.
Part 2: Phase I — The Conformational Hunt

A single lowest-energy structure is insufficient for spiro compounds. You must generate a Boltzmann-weighted ensemble to accurately predict NMR or VCD spectra.

1.1 Sampling Strategy

Do not rely solely on Monte Carlo (MC) methods, which can become trapped in local minima for rigid spiro-fused systems.

  • Recommended: Mixed-mode sampling. Use Low-Mode (LMOD) or Molecular Dynamics (MD) simulated annealing to cross high-energy barriers associated with ring inversions.

  • Force Field: OPLS4 or MMFF94s are adequate for the initial filter, but energy windows must be generous (keep conformers within 5–7 kcal/mol) to ensure the "true" DFT global minimum is not discarded.

1.2 The Redundancy Check

Spiro compounds often possess


 or 

symmetry that is broken during random sampling.
  • Protocol: After MM optimization, apply a Root Mean Square Deviation (RMSD) filter (cutoff 0.25 Å) to remove duplicates before submitting to expensive QM calculations.

Part 3: Phase II — Geometry Optimization & Energy Evaluation

Once the ensemble is generated, the geometry must be refined using Density Functional Theory (DFT).

2.1 Functional Selection: The Dispersion Imperative

Spiro scaffolds often involve intramolecular steric crowding or


-stacking (if aromatic rings are attached). Standard B3LYP fails to capture these non-covalent dispersion interactions accurately.[4]
  • Gold Standard:

    
    B97X-D  or M06-2X . These range-separated hybrid functionals with dispersion corrections yield errors in relative energies of < 0.5 kcal/mol.
    
  • Basis Set: Use def2-SVP for initial optimization and def2-TZVP for final energy/frequency calculations. The "def2" family is balanced and efficient for organic main-group chemistry.

2.2 Solvation Models

Gas-phase calculations are irrelevant for drug-like molecules.

  • Protocol: Use SMD (Solvation Model based on Density) rather than PCM. SMD is parameterized for free energies of solvation and provides better accuracy for polar spiro-heterocycles.

Part 4: Phase III — Spectroscopic Prediction & Validation

This section details how to use QM to validate the identity and absolute configuration of synthesized spiro compounds.

3.1 NMR Chemical Shift Prediction (GIAO)

Predicting


C and 

H shifts allows you to verify if the synthesized diastereomer matches the design.
  • Method: GIAO (Gauge-Independent Atomic Orbital).[5][6][7]

  • Level of Theory: mPW1PW91/6-311+G(d,p) or B3LYP/6-311+G(2d,p) (specifically scaled).

  • Scaling: Raw DFT shielding values (

    
    ) must be converted to chemical shifts (
    
    
    
    ) using linear scaling factors derived from the specific functional/basis set combination.
3.2 Vibrational Circular Dichroism (VCD)

For chiral spiro compounds, VCD is the definitive method for assigning Absolute Configuration (AC) without crystallization.

  • Workflow:

    • Calculate IR and VCD frequencies for the Boltzmann ensemble.

    • Lorentzian broaden the stick spectra (typically 4–8 cm⁻¹ width).

    • Boltzmann-weight the spectra based on

      
      .
      
    • Compare visually and statistically (SimIR/SimVCD scores) with experimental data.

Part 5: Visualized Workflows
Diagram 1: The Master Protocol

This diagram outlines the end-to-end workflow for calculating spiro compounds, from 2D structure to validated 3D property.

SpiroWorkflow cluster_DFT DFT Refinement (The Funnel) cluster_Prop Property Prediction Start 2D Spiro Scaffold ConfSearch Conformational Sampling (LMOD/MD + MMFF94s) Window: 7 kcal/mol Start->ConfSearch Cluster Clustering & Filtering (RMSD < 0.25 Å) ConfSearch->Cluster GeomOpt Geometry Opt + Freq (wB97X-D / def2-SVP) Check Imaginary Freqs Cluster->GeomOpt Energy Single Point Energy (M06-2X / def2-TZVP / SMD) GeomOpt->Energy Boltzmann Boltzmann Weighting (Population Analysis) Energy->Boltzmann NMR NMR (GIAO) mPW1PW91/6-311+G(d,p) Boltzmann->NMR VCD VCD/IR Spectrum B3LYP/6-31G(d) Boltzmann->VCD Validation Experimental Comparison (MAE < 2 ppm / SimVCD > 0.6) NMR->Validation VCD->Validation

Caption: Comprehensive computational workflow for spirocyclic compounds, ensuring rigorous sampling and property validation.

Diagram 2: Functional Selection Decision Tree

Choosing the right tool for the specific physical property is critical.

FunctionalSelection Goal Primary Calculation Goal? ConfEnergy Relative Stability / Conformational Ratio Goal->ConfEnergy NMRPred NMR Chemical Shifts (Structure Elucidation) Goal->NMRPred VCDPred VCD / ECD (Chirality) Goal->VCDPred Reaction Reaction Barrier / Transition State Goal->Reaction Sol_Energy M06-2X or wB97X-D (Captures Dispersion) ConfEnergy->Sol_Energy Sol_NMR mPW1PW91 or B3LYP (Error Cancellation) NMRPred->Sol_NMR Sol_VCD B3LYP or CAM-B3LYP (Vibrational Accuracy) VCDPred->Sol_VCD Sol_Rxn wB97X-D or M06-2X (Barrier Height Accuracy) Reaction->Sol_Rxn

Caption: Decision matrix for selecting Density Functionals based on the specific physicochemical property of interest.

Part 6: Experimental Protocol (Step-by-Step)

Objective: Determine the absolute configuration of a novel spiro-piperidine derivative using VCD.

  • Conformer Generation:

    • Input the 2D structure into MacroModel (or equivalent).

    • Run a Mixed Torsional/Low-Mode sampling with the OPLS4 force field.

    • Solvent: CHCl₃ (implicit).

    • Save all structures within 5.0 kcal/mol of the global minimum.

  • Geometry Optimization:

    • Software: Gaussian 16 / ORCA / Jaguar.

    • Input: opt freq B3LYP/6-31G(d) SCRF=(Solvent=Chloroform, SMD)

    • Note: While wB97X-D is better for energy, B3LYP is often fortuitously accurate for vibrational frequencies due to error cancellation.

  • VCD Calculation:

    • Input: freq=vcd (using the optimized geometry).

    • Ensure no imaginary frequencies are present.

  • Analysis:

    • Extract the Rotational Strengths (

      
      ) and Dipole Strengths (
      
      
      
      ).
    • Apply a Lorentzian band shape (Half-width at half-height

      
      ).
      
    • Sum the spectra of all conformers, weighted by their Boltzmann factors at 298K.

    • Compare the sign of the major bands (e.g., C=O stretch, C-H bend) with the experimental spectrum.

References
  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product Structure Elucidation. Chemical Reviews. Link

  • Zheng, Y.-L., et al. (2014). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Large-Scale Synthesis of Spiro[2.5]octane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Spiro[2.5]octane Scaffolds

Spiro[2.5]octane-5-carboxylic acid is a highly valued building block in the fields of organic synthesis and medicinal chemistry.[1] Its defining feature is a rigid, three-dimensional structure resulting from the fusion of a cyclopropane and a cyclohexane ring.[2] This spirocyclic framework imparts unique conformational constraints, making it an exceptional scaffold for exploring three-dimensional chemical space in drug discovery programs.[1][2] The ability to escape the "flatland" of traditional aromatic ring systems can lead to compounds with improved binding affinity, selectivity, and metabolic stability.[2]

The carboxylic acid functional group provides a versatile handle for synthetic diversification, allowing for the straightforward creation of amides, esters, and other derivatives essential for library synthesis and structure-activity relationship (SAR) studies.[1] This guide details a robust and scalable five-step synthesis of spiro[2.5]octane-5-carboxylic acid, starting from the inexpensive and readily available industrial raw material, 1,3-cyclohexanedione.[3] The described pathway is designed for efficiency and cost-effectiveness, making it suitable for large-scale production.[3]

Overall Synthetic Pathway

The synthesis proceeds through five distinct stages, beginning with the protection of a ketone, followed by the critical cyclopropanation step to form the spirocyclic core, and concluding with functional group manipulations to yield the target carboxylic acid.

G cluster_0 Synthetic Workflow 1,3-Cyclohexanedione 1,3-Cyclohexanedione 3-Methoxy-cyclohexenone 3-Methoxy-cyclohexenone 1,3-Cyclohexanedione->3-Methoxy-cyclohexenone Step 1 Methanol, H₂SO₄ 5-Methoxyspiro[2.5]oct-4-ene 5-Methoxyspiro[2.5]oct-4-ene 3-Methoxy-cyclohexenone->5-Methoxyspiro[2.5]oct-4-ene Step 2 EtMgBr, Lewis Acid Spiro[2.5]octan-5-one Spiro[2.5]octan-5-one 5-Methoxyspiro[2.5]oct-4-ene->Spiro[2.5]octan-5-one Step 3 p-TsOH Spiro[2.5]oct-5-nitrile Spiro[2.5]oct-5-nitrile Spiro[2.5]octan-5-one->Spiro[2.5]oct-5-nitrile Step 4 p-Tosyl isonitrile, Base Spiro[2.5]octane-5-carboxylic acid Spiro[2.5]octane-5-carboxylic acid Spiro[2.5]oct-5-nitrile->Spiro[2.5]octane-5-carboxylic acid Step 5 NaOH, H₂O, Heat

Caption: High-level overview of the five-step synthesis.

Expertise & Experience: The Rationale Behind the Route

The selection of this synthetic strategy is grounded in principles of process chemistry, prioritizing scalability, cost-efficiency, and robustness.

  • Choice of Starting Material : The use of 1,3-cyclohexanedione is a key advantage for large-scale synthesis.[3] It is an inexpensive, multi-ton commodity chemical, providing an economical entry point to the core structure.

  • Enol Ether Formation (Step 1) : The initial reaction with methanol selectively protects one of the ketone functionalities as a methoxy enol ether. This is a critical step as it deactivates one carbonyl group and sets up the specific reactivity needed for the subsequent cyclopropanation of the double bond.

  • Constructing the Spirocyclic Core (Step 2) : The formation of the cyclopropane ring is the cornerstone of this synthesis. The described method utilizes an ethyl Grignard reagent in the presence of a Lewis acid.[3] This approach, detailed in patent literature, offers an alternative to the classic Simmons-Smith reaction. The Simmons-Smith reaction, which employs an organozinc carbenoid, is a well-established and stereospecific method for cyclopropanation from alkenes and serves as a reliable alternative.[4][5] The choice of method on a large scale would depend on factors like reagent cost, handling safety, and waste stream management.

  • Ketone to Carboxylic Acid Transformation (Steps 4 & 5) : The conversion of spiro[2.5]octan-5-one to the target carboxylic acid is achieved via a two-step sequence: formation of a nitrile followed by hydrolysis.[1][3] This is a classic carbon-chain extension strategy. While direct methods might seem more atom-economical, the nitrile pathway is often more reliable and higher-yielding on a large scale. The intermediate nitrile is typically a crystalline solid, which can be easily purified by recrystallization, ensuring high-purity material enters the final hydrolysis step. The subsequent hydrolysis under basic conditions is a robust and high-yielding reaction.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.

Step 1: Synthesis of 3-Methoxy-cyclohexenone
  • Procedure : To a solution of 1,3-cyclohexanedione (100 g) in methanol (500 mL), add concentrated sulfuric acid (5 mL) at room temperature.[1][3] Heat the reaction mixture to 65°C and stir for 6 hours.[3]

  • Work-up : After cooling the mixture to room temperature, carefully add sodium hydroxide (7.5 g) to neutralize the acid to pH 7.[3] Remove the solvent via rotary evaporation. The residue is then partitioned between tert-butyl methyl ether (MTBE) and water. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the product as a yellow oil.[3]

Step 2: Synthesis of 5-Methoxyspiro[2.5]oct-4-ene
  • Procedure : This step involves the crucial cyclopropanation. According to patent literature, 3-methoxy-cyclohexenone is cyclized with an ethyl Grignard reagent in the presence of a Lewis acid.[3] The reaction can be carried out in a solvent such as toluene, isopropyl ether, or tetrahydrofuran (THF) at a temperature between 20-60°C.[3]

  • Work-up : A standard aqueous work-up is performed to quench the reaction. The organic layer is washed, dried, and concentrated to give the crude product, which is used directly in the next step.

Step 3: Synthesis of Spiro[2.5]octan-5-one
  • Procedure : Dissolve the crude 5-methoxyspiro[2.5]oct-4-ene from the previous step in tert-butyl methyl ether (MTBE). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).[1][3]

  • Work-up : Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield spiro[2.5]octan-5-one.[1]

Sources

"using 2-{Spiro[2.5]octan-6-yl}aceticacid in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 2-{Spiro[2.5]octan-6-yl}acetic Acid in Medicinal Chemistry

Executive Summary

This guide details the utility, synthesis, and application of 2-{Spiro[2.5]octan-6-yl}acetic acid (referred to herein as SOA-6 ).[1] As drug discovery moves away from flat, aromatic-heavy structures ("Escape from Flatland"), spirocyclic scaffolds have emerged as critical tools.[1] SOA-6 offers a unique combination of high fraction of sp³ carbons (Fsp³), defined exit vectors, and metabolic resilience. This note provides a validated protocol for its synthesis via the Furukawa-modified Simmons-Smith reaction and outlines its strategic deployment as a bioisostere for 4-substituted cyclohexyl and gem-dimethyl moieties.[1]

Strategic Rationale: Why Use SOA-6?

Bioisosterism and Conformational Control

The spiro[2.5]octane core serves as a rigidified surrogate for the 4,4-dimethylcyclohexyl group.[1] While a gem-dimethyl group introduces steric bulk, it retains rotational freedom.[1] The spiro-cyclopropane ring locks this bulk into a specific 3D orientation, reducing the entropic penalty upon protein binding.[1]

  • Gem-Dimethyl Replacement: The cyclopropane ring mimics the steric demand of a gem-dimethyl group but prevents the "metabolic soft spot" of methyl oxidation.[1]

  • Vector Engineering: The C6-substitution (distal to the spiro center) allows the acetic acid tail to project into solvent or a specific binding pocket with a defined trajectory, distinct from a standard piperidine or phenyl linker.

Metabolic Stability

Cyclopropane rings are electronically unique.[1] The bonds possess high


-character (Walsh orbitals), yet they are remarkably resistant to oxidative metabolism (CYP450) compared to isopropyl or gem-dimethyl groups.[1] The spiro-fusion further protects the underlying cyclohexane ring from metabolic attack at the quaternary center.[1]
PropertyStandard Cyclohexyl AnalogSpiro[2.5]octane Analog (SOA-6)Impact
Fsp³ HighHigher Improved solubility & clinical success probability.[1]
Metabolic Liability High (C4 oxidation)Low (Quaternary block)Extended Half-life (

).[1]
Lipophilicity (cLogP) ~2.1~2.4 Slight increase, but offset by compactness.
Shape Flexible ChairRigidified Chair Higher binding specificity.[1]

Validated Synthesis Protocol

Commercial supplies of SOA-6 can be expensive or limited to specific isomers.[1] The following protocol describes the de novo synthesis starting from commercially available Ethyl 2-(4-oxocyclohexyl)acetate .

Reaction Scheme Overview
  • Wittig Olefination: Conversion of ketone to exocyclic alkene.[1]

  • Simmons-Smith Cyclopropanation: Installation of the spiro ring.[1][2]

  • Saponification: Hydrolysis to the free acid.[1]

SynthesisWorkflow Start Ethyl 2-(4-oxocyclohexyl)acetate (Starting Material) Step1 Step 1: Wittig Olefination (Ph3PCH3Br, KOtBu) Start->Step1 Inter1 Intermediate: Ethyl 2-(4-methylenecyclohexyl)acetate Step1->Inter1 Step2 Step 2: Furukawa Cyclopropanation (Et2Zn, CH2I2, DCM) Inter1->Step2 Inter2 Intermediate: Ethyl 2-(spiro[2.5]octan-6-yl)acetate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final Product: 2-{Spiro[2.5]octan-6-yl}acetic acid Step3->Final

Figure 1: Synthetic workflow for the production of SOA-6.

Detailed Methodology

Step 1: Methylenation (Wittig Reaction)

  • Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), Potassium tert-butoxide (KOtBu, 1.3 equiv), THF (anhydrous).

  • Protocol:

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF at 0°C under

      
      .
      
    • Add KOtBu portion-wise.[1] The solution will turn bright yellow (ylide formation). Stir for 30 min.

    • Add Ethyl 2-(4-oxocyclohexyl)acetate dropwise.[1]

    • Warm to RT and stir for 4 hours.

    • Workup: Quench with saturated

      
      , extract with 
      
      
      
      , dry over
      
      
      , and concentrate. Purify via silica flash chromatography (Hex/EtOAc).

Step 2: Spiro-Cyclopropanation (Furukawa Modification)

  • Critical Safety Note: Diethylzinc (

    
    ) is pyrophoric.[1] Handle strictly under inert atmosphere.
    
  • Reagents: Diethylzinc (1.0 M in hexanes, 2.5 equiv), Diiodomethane (

    
    , 5.0 equiv), DCM (anhydrous).
    
  • Protocol:

    • Dissolve the alkene from Step 1 in anhydrous DCM at 0°C.

    • Add

      
       solution dropwise over 20 minutes.[1]
      
    • Add

      
       dropwise carefully (exothermic).[1] The formation of the active carbenoid (
      
      
      
      ) is crucial.
    • Allow to warm to RT and stir for 12–16 hours.

    • Quench: Cool to 0°C. Very slowly add saturated aqueous

      
      . Vigorous gas evolution will occur.[1]
      
    • Workup: Extract with DCM. Wash organic layer with

      
       (to remove iodine) and brine.[1]
      
    • Purification: Silica gel chromatography. The spiro product is usually less polar than the starting alkene.

Step 3: Ester Hydrolysis

  • Reagents: LiOH·H2O (3.0 equiv), THF/Water/MeOH (3:1:1).

  • Protocol:

    • Dissolve the ester in the solvent mixture.

    • Add LiOH and stir at RT for 4 hours.

    • Acidify to pH 2 with 1N HCl.

    • Extract with EtOAc to yield the carboxylic acid SOA-6 .[1]

Stereochemical Considerations

A critical aspect often overlooked is the stereochemistry of the 1,4-substitution.

  • Isomerism: The spiro[2.5]octane ring imposes a chair conformation on the cyclohexane. The acetic acid chain at C6 can be either axial or equatorial .

  • Impact: The trans isomer (equatorial acetic acid relative to the spiro bulk) is generally thermodynamically preferred and biologically more relevant for mimicking extended linkers.

  • Resolution: If the synthesis yields a mixture (cis/trans), separation is best achieved at the ester stage (Step 2 intermediate) using chiral HPLC or careful silica chromatography, as the polarity difference is often sufficient.

Application in Library Synthesis

SOA-6 is primarily used as a carboxylic acid building block for amide coupling.[1]

Protocol: General Amide Coupling (HATU Method)

  • Activation: Dissolve SOA-6 (1.0 equiv) in DMF. Add DIPEA (3.0 equiv) and HATU (1.1 equiv).[1] Stir for 5 minutes.

  • Coupling: Add the amine partner (

    
    , 1.0–1.2 equiv).[1]
    
  • Reaction: Stir at RT for 2–12 hours.

  • Validation: Monitor by LC-MS. The spiro group is UV-silent; rely on the amide or amine partner for UV detection, or use ELSD/CAD.[1]

DecisionTree Start Drug Design Challenge Q1 Need to replace gem-dimethyl or t-butyl? Start->Q1 Q2 Is the group metabolically unstable (CYP oxidation)? Q1->Q2 Yes Action2 Use Standard Alkyl/Cycloalkyl Q1->Action2 No Q3 Is solubility (Fsp3) an issue? Q2->Q3 No Action1 Use Spiro[2.5]octane (SOA-6) Q2->Action1 Yes Q3->Action1 Yes (Need high Fsp3) Q3->Action2 No

Figure 2: Decision matrix for selecting the SOA-6 scaffold in Lead Optimization.

References

  • Simmons-Smith Reaction Mechanism

    • Simmons, H. E.; Smith, R. D.[3] "A New Synthesis of Cyclopropanes." J. Am. Chem. Soc.[1]1959 , 81, 4256–4264. Link[1]

  • Furukawa Modification (Diethylzinc)

    • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide."[4] Tetrahedron1968 , 24, 53–58. Link[1]

  • Spirocycles in Drug Design (Escape from Flatland)

    • Lovering, F.; Bikker, J.; Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." J. Med.[1][5] Chem.2009 , 52, 6752–6756. Link[1]

  • Metabolic Stability of Cyclopropanes

    • Kalgutkar, A. S.; Dalvie, D.; O'Donnell, J. P. "Metabolism of Cyclopropane-Containing Drugs." Curr.[1][6] Drug Metab.2013 , 14, 1032. (General reference for cyclopropane stability).

  • Spiro[2.

    • Wiberg, K. B. "Properties of Small Ring Compounds." Angew.[1][6] Chem. Int. Ed.1986 , 25, 312. Link

Disclaimer: This protocol involves hazardous reagents (Diethylzinc).[1] All experiments must be conducted in a fume hood with appropriate PPE by trained personnel.

Sources

The Ascendancy of a Three-Dimensional Scaffold: 2-{Spiro[2.5]octan-6-yl}acetic acid in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Spatial Complexity in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic scaffolds.[1] The incorporation of three-dimensional (3D) molecular architectures has emerged as a powerful strategy to improve pharmacological properties.[2] Among these, spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their ability to confer conformational rigidity and novel exit vectors for substituent placement.[3][4] This guide focuses on a particularly compelling building block: 2-{Spiro[2.5]octan-6-yl}acetic acid . We will delve into its strategic value, provide detailed synthetic protocols, and explore its potential applications in drug discovery.

The spiro[2.5]octane core, a fusion of a cyclopropane and a cyclohexane ring, offers a unique combination of properties. Its inherent rigidity can pre-organize appended functional groups into a bioactive conformation, potentially increasing potency and selectivity for a biological target.[5] Furthermore, the high fraction of sp3-hybridized carbons in this scaffold often leads to improved physicochemical properties, such as increased aqueous solubility and enhanced metabolic stability, which are critical for successful drug development.[1] The acetic acid moiety provides a versatile handle for the synthesis of amides, esters, and other derivatives, allowing for the exploration of a broad chemical space.

Strategic Value of the 2-{Spiro[2.5]octan-6-yl}acetic acid Scaffold

The decision to incorporate the 2-{Spiro[2.5]octan-6-yl}acetic acid scaffold into a drug design program is underpinned by several key advantages that address common challenges in medicinal chemistry.

Enhancing Physicochemical and Pharmacokinetic Properties

The introduction of spirocyclic scaffolds is a well-established strategy for modulating a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Increased Solubility: The non-planar, 3D nature of the spiro[2.5]octane core can disrupt crystal lattice packing, often leading to improved aqueous solubility compared to flat aromatic analogues.[6]

  • Metabolic Stability: The quaternary spirocenter and the cyclopropane ring can be less susceptible to metabolic degradation by cytochrome P450 enzymes, potentially increasing the half-life of a drug candidate.[1][7]

  • Lipophilicity Modulation: The spiro[2.5]octane moiety can serve as a non-aromatic bioisostere for phenyl rings, allowing for a reduction in lipophilicity (LogP) while maintaining key spatial interactions with the target protein.[8][9] This can be particularly advantageous in mitigating off-target effects and improving the overall safety profile.

PropertyRationale for Improvement with Spiro[2.5]octane Scaffold
Aqueous Solubility Disruption of crystal packing due to 3D geometry.
Metabolic Stability Resistance of the spirocenter and cyclopropane to enzymatic degradation.
Lipophilicity (LogP) Can serve as a less lipophilic replacement for aromatic rings.
Fraction of sp3 Carbons (Fsp3) High Fsp3 character is correlated with higher clinical success rates.[1]
Optimizing Target Engagement and Selectivity

The rigid nature of the spiro[2.5]octane scaffold provides precise control over the spatial orientation of substituents, which can be leveraged to enhance binding affinity and selectivity.[4]

  • Conformational Restriction: By locking rotatable bonds, the scaffold reduces the entropic penalty upon binding to a target, which can translate to higher potency.[3]

  • Novel Exit Vectors: The spirocyclic core presents substituents in well-defined three-dimensional arrangements, enabling the exploration of previously unaccessed pockets within a protein's binding site.[6] This can lead to the discovery of novel interactions and improved selectivity against related proteins.

Synthetic Protocols for 2-{Spiro[2.5]octan-6-yl}acetic acid and Derivatives

The synthesis of 2-{Spiro[2.5]octan-6-yl}acetic acid can be approached from commercially available starting materials. A plausible and efficient route involves the preparation of a key intermediate, spiro[2.5]octane-5,7-dione, followed by functional group manipulations.

Protocol 1: Synthesis of Spiro[2.5]octane-5,7-dione

This protocol is adapted from patented industrial processes, which provide a robust and scalable method for the synthesis of this key intermediate.[3]

Materials:

  • Cyclopropylidene carboxylic acid ethyl ester

  • Diethyl 1,3-acetonedicarboxylate

  • Potassium carbonate (K2CO3)

  • Sodium ethoxide (NaOEt) in ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Cyclization: To a mixture of K2CO3 in THF, add diethyl acetonedicarboxylate and cyclopropylidene carboxylic acid ethyl ester at 20-30 °C. Stir the mixture for 1 hour.

  • Condensation: Add a 20% solution of NaOEt in ethanol dropwise, maintaining the temperature below 40 °C. Reflux the mixture for 3 hours.

  • Hydrolysis and Decarboxylation: Add a 20% aqueous solution of KOH and reflux for 5 hours.

  • Work-up: Remove the organic solvent under reduced pressure. Wash the remaining aqueous phase with MTBE. Heat the aqueous phase to 50-60 °C and acidify to pH 2.5-3.0 with concentrated HCl.

  • Extraction and Isolation: Cool the mixture, add water, and extract with MTBE. Dry the combined organic extracts, filter, and concentrate to yield crude spiro[2.5]octane-5,7-dione.

  • Purification: Recrystallize the crude product from MTBE to obtain purified spiro[2.5]octane-5,7-dione.

Synthesis_of_Spiro[2.5]octane-5,7-dione start Cyclopropylidene carboxylic acid ethyl ester + Diethyl 1,3-acetonedicarboxylate step1 1. K2CO3, THF 2. NaOEt, EtOH, reflux start->step1 intermediate 5,7-Dioxo-spiro[2.5]octane- 4,6-dicarboxylic acid diethyl ester step1->intermediate step2 1. KOH (aq), reflux 2. HCl (aq) intermediate->step2 product Spiro[2.5]octane-5,7-dione step2->product

Caption: Synthetic pathway to spiro[2.5]octane-5,7-dione.

Protocol 2: Proposed Synthesis of 2-{Spiro[2.5]octan-6-yl}acetic acid

This proposed protocol employs a sequence of standard, high-yielding reactions to convert the dione intermediate into the target acetic acid derivative.

Materials:

  • Spiro[2.5]octane-5,7-dione

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H2)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H2O)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Monoketalization of Spiro[2.5]octane-5,7-dione:

    • Dissolve spiro[2.5]octane-5,7-dione and ethylene glycol in toluene.

    • Add a catalytic amount of p-TsOH and heat to reflux with a Dean-Stark trap to remove water.

    • Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution, and dry the organic layer.

    • Purify by column chromatography to isolate spiro[2.5]octan-6-one protected as its ketal.

  • Horner-Wadsworth-Emmons Olefination:

    • To a suspension of NaH in dry THF, add triethyl phosphonoacetate dropwise at 0 °C.[10]

    • Stir until hydrogen evolution ceases, then add a solution of the protected spiro[2.5]octan-6-one in THF.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench with water and extract with diethyl ether.

    • Dry the organic layer and purify by column chromatography to yield the corresponding α,β-unsaturated ester.

  • Catalytic Hydrogenation:

    • Dissolve the unsaturated ester in ethanol and add a catalytic amount of 10% Pd/C.

    • Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr shaker) and stir until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Ketal Deprotection and Ester Hydrolysis:

    • Dissolve the hydrogenated product in a mixture of THF and water.

    • Add an aqueous solution of HCl and stir at room temperature to remove the ketal protecting group.

    • Extract the product into an organic solvent.

    • Dissolve the resulting ester in a mixture of methanol and water, and add LiOH.

    • Stir at room temperature until the hydrolysis is complete.

    • Acidify the reaction mixture with HCl and extract the product with dichloromethane.

    • Dry the organic layer and concentrate to yield 2-{Spiro[2.5]octan-6-yl}acetic acid.

Synthesis_of_Target_Molecule start Spiro[2.5]octane-5,7-dione step1 Ethylene glycol, p-TsOH, Toluene start->step1 intermediate1 Protected spiro[2.5]octan-6-one step1->intermediate1 step2 Triethyl phosphonoacetate, NaH, THF intermediate1->step2 intermediate2 α,β-Unsaturated ester step2->intermediate2 step3 H2, Pd/C, EtOH intermediate2->step3 intermediate3 Saturated ester step3->intermediate3 step4 1. HCl (aq) 2. LiOH, MeOH/H2O intermediate3->step4 product 2-{Spiro[2.5]octan-6-yl}acetic acid step4->product

Caption: Proposed synthetic route to 2-{Spiro[2.5]octan-6-yl}acetic acid.

Application Notes: Exploring the Potential of 2-{Spiro[2.5]octan-6-yl}acetic acid in Drug Discovery

While specific drug candidates incorporating the 2-{Spiro[2.5]octan-6-yl}acetic acid scaffold are not yet widely reported in the public domain, the broader class of spiro[2.5]octane derivatives has shown significant promise in various therapeutic areas. By analogy, we can project the potential applications of this versatile building block.

Case Study Analogy 1: M4 Muscarinic Acetylcholine Receptor Antagonists

Chiral 6-azaspiro[2.5]octanes have been identified as potent and selective antagonists of the M4 muscarinic acetylcholine receptor, a target of interest for the treatment of neurological and psychiatric disorders. The spirocyclic core was crucial for achieving high potency and selectivity.

  • Hypothetical Application: The carbocyclic spiro[2.5]octane core of our target molecule could be functionalized to mimic the spatial arrangement of the key binding elements of these known M4 antagonists. The acetic acid handle provides a convenient point for the introduction of various amine functionalities through amide bond formation, enabling the rapid generation of a library of compounds for screening.

Case Study Analogy 2: Methionine Aminopeptidase 2 (MetAP-2) Inhibitors

Oxaspiro[2.5]octane derivatives have been patented as inhibitors of MetAP-2, an enzyme implicated in angiogenesis and, therefore, a target for anti-cancer and anti-obesity therapies.

  • Hypothetical Application: The 2-{Spiro[2.5]octan-6-yl}acetic acid scaffold could serve as a core for novel MetAP-2 inhibitors. The carboxylic acid could be used to introduce functionalities that interact with key residues in the enzyme's active site. The rigid spirocycle would help to correctly position these functionalities for optimal binding.

Protocol for Biological Evaluation: A General Screening Cascade

Once a library of derivatives based on the 2-{Spiro[2.5]octan-6-yl}acetic acid scaffold has been synthesized, a systematic biological evaluation is necessary.

  • Primary Screening:

    • Utilize high-throughput screening (HTS) against a panel of relevant biological targets (e.g., GPCRs, kinases, proteases) to identify initial hits.

    • Assay formats could include fluorescence polarization, FRET, or cell-based reporter assays.

  • Secondary Screening and Potency Determination:

    • Confirm the activity of hits from the primary screen.

    • Determine the half-maximal inhibitory or effective concentration (IC50/EC50) through dose-response studies.

  • Selectivity Profiling:

    • Test the most potent compounds against a panel of related targets to assess their selectivity. High selectivity is crucial for minimizing off-target effects.

  • In Vitro ADME Profiling:

    • Evaluate key drug-like properties, including:

      • Solubility: Kinetic or thermodynamic solubility assays.

      • Permeability: PAMPA or Caco-2 assays.

      • Metabolic Stability: Incubation with liver microsomes or hepatocytes.

      • Plasma Protein Binding: Equilibrium dialysis.

  • In Vivo Efficacy and Pharmacokinetic Studies:

    • Promising candidates from in vitro studies can be advanced to in vivo models of disease to evaluate their efficacy.

    • Pharmacokinetic studies in animal models will determine the compound's half-life, bioavailability, and tissue distribution.

Screening_Cascade cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Primary_Screening Primary Screening (HTS) Secondary_Screening Secondary Screening (IC50/EC50) Primary_Screening->Secondary_Screening Hit Identification Selectivity_Profiling Selectivity Profiling Secondary_Screening->Selectivity_Profiling Potent Compounds ADME_Profiling In Vitro ADME Profiling Selectivity_Profiling->ADME_Profiling Selective Compounds In_Vivo_Efficacy In Vivo Efficacy Studies ADME_Profiling->In_Vivo_Efficacy Lead Candidates PK_Studies Pharmacokinetic (PK) Studies In_Vivo_Efficacy->PK_Studies

Caption: A general workflow for the biological evaluation of novel compounds.

Conclusion and Future Outlook

The 2-{Spiro[2.5]octan-6-yl}acetic acid scaffold represents a valuable and currently underexplored building block for contemporary drug discovery. Its inherent three-dimensionality and favorable physicochemical properties make it an attractive starting point for the development of novel therapeutics. The synthetic protocols outlined herein provide a clear path to accessing this scaffold and its derivatives. While direct applications in approved drugs are yet to emerge, the promising biological activities of related spiro[2.5]octane systems strongly suggest that 2-{Spiro[2.5]octan-6-yl}acetic acid is a scaffold with significant potential. As medicinal chemists continue to embrace the third dimension in drug design, we anticipate that this and similar spirocyclic building blocks will play an increasingly important role in the development of the next generation of medicines.

References

  • EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Chemical Properties of Spiro[2.5]octane (CAS 185-65-9). Cheméo. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences. [Link]

  • Spiro[2.5]octane. NIST WebBook. [Link]

  • Spiro(2.5)octane-1-carboxylic Acid. PubChem. [Link]

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][3][5]oxazin-6-yl Moiety. Journal of Medicinal Chemistry. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Spiro scaffolds: synthetic strategies and pharmacological activities. Future Medicinal Chemistry. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Future Medicinal Chemistry. [Link]

  • Drug Design Principles and Toxicity Prediction in the Age of AI - 2026+. ChemCopilot. [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology. [Link]

  • The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Journal of Pharmacokinetics and Drug Metabolism. [Link]

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Application Notes & Protocols: Unraveling the Pharmacokinetic Profile of 2-{Spiro[2.5]octan-6-yl}acetic acid in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing the pharmacokinetic (PK) profile of the novel chemical entity, 2-{Spiro[2.5]octan-6-yl}acetic acid, in animal models. The protocols outlined herein are designed to ensure scientific integrity, data reproducibility, and adherence to regulatory expectations for preclinical drug development.

Introduction: The Significance of Pharmacokinetic Profiling for Novel Spirocyclic Compounds

The therapeutic potential of any new chemical entity (NCE) is intrinsically linked to its journey through the body—a dynamic process encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2][3] Understanding these pharmacokinetic properties is paramount in early-stage drug development, as it bridges the gap between in vitro potency and in vivo efficacy.[4] The compound of interest, 2-{Spiro[2.5]octan-6-yl}acetic acid, features a spirocyclic core, a structural motif of increasing interest in medicinal chemistry due to its three-dimensional nature which can enhance target binding selectivity.[5][6] However, this rigidity can also influence its physicochemical properties and subsequent ADME profile. Therefore, a robust pharmacokinetic evaluation in relevant animal models is a critical step to de-risk its development and inform its clinical potential.[7][8]

This guide will delineate the essential in vivo studies and bioanalytical methodologies required to characterize the PK of 2-{Spiro[2.5]octan-6-yl}acetic acid, providing both the "how" and the "why" behind each experimental step.

Preclinical Pharmacokinetic Study Design: A Strategic Approach

The design of in vivo PK studies must be meticulously planned to yield meaningful and translatable data.[1][9] Key considerations include the selection of appropriate animal models, determination of the route of administration, and establishment of a rational dosing and sampling schedule.

Selection of Animal Models

The choice of animal species is a critical determinant of the relevance of preclinical PK data.[10] Rodents, such as mice and rats, are typically the first choice for initial PK screening due to their well-characterized biology, ease of handling, and cost-effectiveness.[2][7] A non-rodent species, often the beagle dog, is also recommended to assess inter-species variability in drug metabolism and pharmacokinetics.[1][11] The selection should be justified based on factors like similarities in drug-metabolizing enzymes to humans, if known, or based on the intended therapeutic target's expression and pharmacology.

Route of Administration and Dose Selection

The intended clinical route of administration should be the primary route evaluated in animal studies. For an orally administered drug, both intravenous (IV) and oral (PO) routes should be investigated. The IV administration provides a direct measure of systemic clearance and volume of distribution, while the PO route allows for the determination of oral bioavailability.[12]

Dose selection should be guided by any available in vitro efficacy and toxicology data. It is advisable to evaluate at least two to three dose levels to assess dose proportionality and identify any potential non-linear pharmacokinetics.[11]

Experimental Workflow for In Vivo Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting in vivo PK studies for a novel compound like 2-{Spiro[2.5]octan-6-yl}acetic acid.

G cluster_pre Pre-Study cluster_in_vivo In-Vivo Phase cluster_post Post-Study DoseFormulation Dose Formulation & Solubility Testing Dosing Dose Administration (IV & PO) DoseFormulation->Dosing AnimalAcclimatization Animal Acclimatization & Health Check AnimalAcclimatization->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling UrineFecesCollection Urine & Feces Collection (Mass Balance) Dosing->UrineFecesCollection SampleProcessing Plasma/Serum Isolation BloodSampling->SampleProcessing Bioanalysis Bioanalytical Quantification (LC-MS/MS) UrineFecesCollection->Bioanalysis SampleProcessing->Bioanalysis PKAnalysis Pharmacokinetic Data Analysis Bioanalysis->PKAnalysis

Caption: Workflow for in vivo pharmacokinetic studies.

Bioanalytical Method Development and Validation: The Cornerstone of Accurate Quantification

The reliability of any PK study hinges on the quality of the bioanalytical method used to quantify the drug in biological matrices.[13][14] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity.

Protocol: Development of an LC-MS/MS Method for 2-{Spiro[2.5]octan-6-yl}acetic acid

Objective: To develop and validate a sensitive and selective LC-MS/MS method for the quantification of 2-{Spiro[2.5]octan-6-yl}acetic acid in plasma.

Materials:

  • 2-{Spiro[2.5]octan-6-yl}acetic acid reference standard

  • A suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte

  • Control animal plasma (e.g., rat, mouse, dog)

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Formic acid or ammonium acetate for mobile phase modification

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cartridges/reagents

  • HPLC system coupled to a triple quadrupole mass spectrometer

Method Development Steps:

  • Mass Spectrometer Tuning: Infuse a standard solution of 2-{Spiro[2.5]octan-6-yl}acetic acid and the IS into the mass spectrometer to optimize the precursor and product ion transitions (Multiple Reaction Monitoring - MRM).

  • Chromatographic Separation: Develop a reversed-phase HPLC method to achieve good peak shape and separation from endogenous plasma components. A C18 column is a common starting point. The mobile phase will likely consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Sample Preparation: Develop a robust method for extracting the analyte and IS from plasma. Protein precipitation is a simple and fast method, while LLE or SPE can provide cleaner extracts and higher sensitivity.[14][15]

  • Method Validation: Validate the method according to regulatory guidelines, assessing the following parameters: selectivity, sensitivity (Lower Limit of Quantification - LLOQ), accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).[15][16]

Data Presentation: Acceptance Criteria for Bioanalytical Method Validation
Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma.
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Recovery Consistent, precise, and reproducible.
Matrix Effect The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability Analyte concentration should be within ±15% of the nominal concentration under various storage conditions.

In Vivo Pharmacokinetic Study Protocols

Protocol: Single-Dose Pharmacokinetic Study of 2-{Spiro[2.5]octan-6-yl}acetic acid in Rats

Objective: To determine the key pharmacokinetic parameters of 2-{Spiro[2.5]octan-6-yl}acetic acid following a single intravenous and oral dose in rats.

Animals: Male and female Sprague-Dawley rats (n=3-5 per group per sex).

Dose Formulation: Prepare a solution or suspension of 2-{Spiro[2.5]octan-6-yl}acetic acid in a suitable vehicle (e.g., saline, 0.5% methylcellulose).

Study Design:

  • Acclimatization: Acclimatize animals for at least one week before the study.

  • Fasting: Fast the animals overnight before dosing.

  • Dosing:

    • IV Group: Administer the drug via the tail vein at a dose of, for example, 1 mg/kg.

    • PO Group: Administer the drug via oral gavage at a dose of, for example, 10 mg/kg.

  • Blood Sampling: Collect serial blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at pre-determined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Process the blood samples to obtain plasma and store at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of 2-{Spiro[2.5]octan-6-yl}acetic acid in the plasma samples using the validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate the key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters to be Determined
ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Systemic clearance
Vd Volume of distribution
F% Oral bioavailability

Understanding the ADME Profile: Beyond Plasma Pharmacokinetics

A comprehensive understanding of a drug's disposition requires looking beyond its plasma concentration.[17][18] Studies on metabolism and excretion are crucial for a complete pharmacokinetic characterization.

In Vitro Metabolism

Before or in parallel with in vivo studies, in vitro metabolism assays using liver microsomes or hepatocytes from different species (including human) can provide valuable insights into the metabolic stability and potential metabolic pathways of 2-{Spiro[2.5]octan-6-yl}acetic acid.[18] This can help in the early identification of potential drug-drug interactions and any species-specific metabolism.

Excretion and Mass Balance Studies

Radiolabeled compounds are often used in excretion studies to track the elimination of the drug and its metabolites from the body.[17] These studies, typically conducted in rats, involve administering a single dose of the radiolabeled compound and collecting urine and feces over several days to determine the primary routes of excretion.

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion OralDose Oral Administration of 2-{Spiro[2.5]octan-6-yl}acetic acid GI_Tract Gastrointestinal Tract OralDose->GI_Tract SystemicCirculation Systemic Circulation GI_Tract->SystemicCirculation Absorption Feces Feces GI_Tract->Feces Biliary/Fecal Excretion Tissues Tissues & Organs SystemicCirculation->Tissues Distribution Liver Liver (Primary Site) SystemicCirculation->Liver Kidney Kidney SystemicCirculation->Kidney Tissues->SystemicCirculation Redistribution Metabolites Metabolites Liver->Metabolites Biotransformation Bile Bile Liver->Bile Metabolites->SystemicCirculation Urine Urine Kidney->Urine Renal Excretion Bile->GI_Tract

Caption: The ADME process of a drug in the body.

Conclusion: Synthesizing the Data for Informed Decision-Making

The pharmacokinetic data generated from these studies are instrumental in guiding the subsequent stages of drug development.[19] They provide the basis for:

  • Human Dose Prediction: Allometric scaling or physiologically based pharmacokinetic (PBPK) modeling can be used to predict human PK parameters from animal data.[20][21]

  • Toxicology Study Design: PK data helps in selecting appropriate dose levels and regimens for toxicology studies to ensure adequate systemic exposure.

  • Lead Optimization: Understanding the PK profile can inform medicinal chemistry efforts to improve the ADME properties of a compound series.

By following the structured approach and detailed protocols outlined in these application notes, researchers can generate high-quality, reliable pharmacokinetic data for novel compounds like 2-{Spiro[2.5]octan-6-yl}acetic acid, thereby enabling informed decision-making and accelerating the journey from the laboratory to the clinic.

References

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments.
  • Hossain, M. K., et al. (2022). Role of animal models in biomedical research: a review. Journal of Advanced Veterinary and Animal Research.
  • IJRPC. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES.
  • Rustemi, Z., et al. (n.d.). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal.
  • Andes, D., & Craig, W. A. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry.
  • Locuson, C. W., & Likkamaa, S. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual.
  • WuXi AppTec. (2022). In Vivo ADME Testing in Drug Development: A Short Guide.
  • Tse, F. L. S. (n.d.). ADME of Biologics—What Have We Learned from Small Molecules?. AAPS J.
  • Labtoo. (n.d.). Drug development | Preclinical, in vivo, ADME.
  • Basicmedical Key. (2016). Writing Protocols for Preclinical Drug Disposition (ADME) Studies*.
  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies.
  • CST Technologies. (n.d.). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques.
  • Dadgar, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Research in Pharmacy.
  • De Nys, H., et al. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International.
  • ajprd.com. (2025). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood.
  • International Journal of Applied Pharmaceutics. (2025). A Concise Review on Bioanalytical Method Development and Validation with Special Emphasis on Sample Preparation.
  • ResearchGate. (2025). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Karpenko, Y., et al. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.
  • Research and Reviews. (2023). Comparative Pharmacokinetics of Drugs in Different Animal Species.
  • ScienceOpen. (2023). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug.
  • Montanaro, R., et al. (n.d.). Activity Methods For Animal Pharmacokinetic and Pharmacodynamic Studies. Recent Advances in Natural Products Science.
  • Sharma, R. P., & Jusko, W. J. (n.d.). Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans. J Clin Pharmacol.
  • Bi, Y. A., et al. (2023). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers in Pharmacology.

Sources

Application Notes and Protocols for In Vitro Evaluation of 2-{Spiro[2.5]octan-6-yl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, offer a unique three-dimensional architecture that is of significant interest in medicinal chemistry.[1] This rigid conformational arrangement can lead to enhanced binding affinity and selectivity for biological targets.[1] The compound 2-{Spiro[2.5]octan-6-yl}acetic acid belongs to this intriguing class of molecules. Its structure, featuring a spiro[2.5]octane core fused with a carboxylic acid moiety, presents a compelling scaffold for the development of novel therapeutics. The carboxylic acid group provides a versatile handle for interactions with biological macromolecules, potentially mimicking endogenous ligands or participating in key hydrogen bonding within enzyme active sites.[1]

Spiro compounds have demonstrated a broad range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3] Given this precedent, a systematic in vitro evaluation of 2-{Spiro[2.5]octan-6-yl}acetic acid is warranted to elucidate its biological activity and therapeutic potential.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of 2-{Spiro[2.5]octan-6-yl}acetic acid. It outlines a tiered approach, beginning with foundational assays to assess general cytotoxicity and progressing to more specific functional assays relevant to the potential therapeutic applications of spiro compounds. Each protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure scientific rigor and reproducibility.

Part 1: Foundational In Vitro Assays - Establishing a Biological Profile

The initial phase of in vitro testing is crucial for establishing a baseline understanding of a compound's interaction with biological systems. These foundational assays provide insights into the general cytotoxicity and viability effects of 2-{Spiro[2.5]octan-6-yl}acetic acid, which are essential for determining appropriate concentration ranges for subsequent, more specific assays.

Assessment of General Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] It is a widely used method to measure the cytotoxic effects of a compound on cell lines.

  • Cell Seeding:

    • Seed a human cancer cell line (e.g., HeLa, A549, or MCF-7) and a non-cancerous human cell line (e.g., HEK293 or primary fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 2-{Spiro[2.5]octan-6-yl}acetic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent at the same concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Parameter Description
Cell Lines HeLa, A549, MCF-7 (cancer); HEK293 (non-cancerous)
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Times 24, 48, 72 hours
Controls Vehicle (DMSO), Positive (Doxorubicin)
Endpoint IC₅₀ value

Part 2: Probing for Specific Biological Activities

Based on the broad spectrum of activities reported for spiro compounds, a logical next step is to investigate the potential of 2-{Spiro[2.5]octan-6-yl}acetic acid in specific therapeutic areas such as oncology and inflammation.

Anti-Proliferative and Apoptosis-Inducing Effects in Cancer Cells

Should the foundational cytotoxicity assays reveal selective activity against cancer cell lines, further investigation into the mechanism of cell death is warranted.

G A Primary Screen: MTT Cytotoxicity Assay B Secondary Screen: Selective against cancer cells? A->B C Yes B->C Yes D No B->D No E Investigate Mechanism of Cell Death C->E I Stop or Re-evaluate D->I F Apoptosis Assays: - Annexin V/PI Staining - Caspase Activity Assay E->F G Cell Cycle Analysis: - Flow Cytometry E->G H Further Mechanistic Studies F->H G->H

Caption: Workflow for investigating the anticancer potential of 2-{Spiro[2.5]octan-6-yl}acetic acid.

  • Cell Treatment:

    • Seed a cancer cell line that showed sensitivity in the MTT assay in 6-well plates.

    • Treat the cells with 2-{Spiro[2.5]octan-6-yl}acetic acid at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

    • Include vehicle-treated and positive control (e.g., staurosporine) wells.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Anti-inflammatory Activity Assessment

Inflammation is a key pathological process in many diseases. The potential of 2-{Spiro[2.5]octan-6-yl}acetic acid to modulate inflammatory responses can be assessed using in vitro models of inflammation.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in complete DMEM.

  • Cell Viability in Macrophages:

    • Perform an MTT assay on RAW 264.7 cells to determine the non-toxic concentration range of 2-{Spiro[2.5]octan-6-yl}acetic acid.

  • LPS Stimulation and Compound Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of 2-{Spiro[2.5]octan-6-yl}acetic acid for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a positive control (LPS only) and a negative control (medium only).

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a new 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the concentration of nitrite using a sodium nitrite standard curve.

  • Data Analysis:

    • Determine the percentage inhibition of NO production by 2-{Spiro[2.5]octan-6-yl}acetic acid compared to the LPS-only control.

Part 3: Target Identification and Mechanism of Action Studies

Should the initial screening assays reveal significant biological activity, the subsequent steps should focus on identifying the molecular target(s) and elucidating the mechanism of action. This is a critical step in the drug discovery process.[5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Putative Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Modulation Compound 2-{Spiro[2.5]octan-6-yl}acetic acid Compound->Receptor Binding

Caption: A hypothetical signaling pathway that could be investigated for 2-{Spiro[2.5]octan-6-yl}acetic acid.

Further advanced techniques such as thermal shift assays, surface plasmon resonance, or affinity chromatography coupled with mass spectrometry can be employed for target identification.[5] Once a target is identified, specific enzyme or receptor binding assays can be developed to quantify the compound's potency and selectivity.

Conclusion and Future Directions

The in vitro assays outlined in this guide provide a robust framework for the initial characterization of 2-{Spiro[2.5]octan-6-yl}acetic acid. This tiered approach, from broad cytotoxicity screening to more specific functional and mechanistic assays, allows for a systematic and efficient evaluation of its therapeutic potential. The unique spirocyclic scaffold of this compound holds promise for the discovery of novel bioactive agents. Positive findings from these in vitro studies will lay the groundwork for further preclinical development, including in vivo efficacy and safety studies.

References

  • Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview.
  • PMC. (n.d.). Techniques used for the discovery of therapeutic compounds: The case of SARS.
  • WuXi AppTec. (2024, March 7). Innovations in Drug Development: The Increased Utility of In Vitro Testing.
  • Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery.
  • PubMed. (n.d.). Hydantoin bioisosteres. In vivo active spiro hydroxy acetic acid aldose reductase inhibitors.
  • Taylor & Francis Online. (n.d.). Spiro compounds – Knowledge and References.
  • Dana Bioscience. (n.d.). 2-(Spiro[2.5]octan-6-yl)acetic acid 250mg.
  • Benchchem. (n.d.). Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide.
  • RSC Publishing. (n.d.). Spiroamentotaxols A–D: unprecedented 6/6/6/5/6/6/6/6 spiro-octacyclic bis-diterpene heterodimers from the endangered conifer Amentotaxus yunnanensis and their bioactivities.
  • Wageningen University & Research eDepot. (2021, June 29). Unexpected Substituent Effects in Spiro-Compound Formation: Steering N‐Aryl Propynamides and DMSO toward.

Sources

Application Note: Stereoselective Synthesis of 2-{Spiro[2.5]octan-6-yl}acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the stereoselective synthesis of 2-{Spiro[2.5]octan-6-yl}acetic acid derivatives.

Critical Structural Note: The parent molecule, 2-(spiro[2.5]octan-6-yl)acetic acid (where the acetic acid group is attached at the C6 position, para to the spiro center), is formally achiral due to a plane of symmetry passing through C3 (spiro) and C6.[1] However, the term "enantiomers" in your request strongly implies interest in one of the following high-value pharmaceutical targets:

  • 
    -Chiral Derivatives:  Derivatives where the 
    
    
    
    -carbon of the acetic acid side chain is substituted (e.g.,
    
    
    -amino or
    
    
    -methyl), creating a stereocenter.[1] This is common in cathepsin and ion channel inhibitors (e.g., Odanacatib intermediates).
  • Desymmetrized Cores: Isomers where the substitution is at the C5 position (meta), or the spiro ring itself is substituted, breaking symmetry.

This guide focuses on the Synthesis of the Spiro[2.5]octan-6-one Core followed by Stereoselective


-Functionalization  (Method A) and Enzymatic Resolution  (Method B) to generate enantiopure 2-{Spiro[2.5]octan-6-yl}acetic acid derivatives.[1]

Executive Summary

The spiro[2.5]octane scaffold offers unique pharmacological properties by restricting conformational flexibility while maintaining a compact lipophilic profile. This protocol outlines the construction of the spiro[2.5]octan-6-one scaffold from commercially available 1,4-cyclohexanedione monoethylene ketal, followed by the stereoselective installation of the acetic acid side chain.[1] We address the synthesis of the (S)-


-amino  and (S)-

-alkyl
variants, which are the predominant chiral forms in drug discovery.[1]

Structural Analysis & Retrosynthesis

The synthesis hinges on the Spiro[2.5]octan-6-one intermediate.[1] The spiro-cyclopropane ring is installed via a Simmons-Smith reaction on an exocyclic alkene.[1][2]

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target Target: (S)-2-{Spiro[2.5]octan-6-yl}acetic Acid Deriv. (Chiral u03b1-Center) Precursor1 Enantiopure Ester/Amine (via Asymmetric Cat. or Resolution) Target->Precursor1 Hydrolysis Olefin u03b1,u03b2-Unsaturated Ester (Horner-Wadsworth-Emmons) Precursor1->Olefin Asym. Hydrogenation (Rh-DuPhos) Ketone Key Intermediate: Spiro[2.5]octan-6-one Olefin->Ketone HWE Reaction Methylene 4-Methylene Cyclohexanone Ketal Ketone->Methylene 1. Simmons-Smith 2. Deprotection Start Starting Material: 1,4-Cyclohexanedione Monoethylene Ketal Methylene->Start Wittig Olefination

Caption: Retrosynthetic pathway accessing the chiral target via the achiral spiro-ketone intermediate.[1]

Experimental Protocols

Phase 1: Synthesis of the Core (Spiro[2.5]octan-6-one)[1]

Objective: Construct the spiro[2.5]octane skeleton from a cyclohexane precursor.

Step 1.1: Wittig Olefination

Reagents: Methyltriphenylphosphonium bromide (


), Potassium tert-butoxide (

), THF.[1]
  • Preparation: Suspend

    
     (1.2 equiv) in anhydrous THF (0.5 M) under 
    
    
    
    .
  • Activation: Cool to 0°C. Add

    
     (1.2 equiv) portion-wise. Stir for 1 h (solution turns bright yellow).
    
  • Addition: Add 1,4-cyclohexanedione monoethylene ketal (1.0 equiv) in THF dropwise.

  • Reaction: Warm to RT and stir for 4 h. Monitor by TLC (Hexane/EtOAc 9:1).[1]

  • Workup: Quench with sat.

    
    . Extract with 
    
    
    
    . Dry (
    
    
    ) and concentrate.
  • Purification: Silica gel flash chromatography (Hexane/EtOAc 95:5).

    • Yield Target: >85%[3]

    • Product: 8-Methylene-1,4-dioxaspiro[4.5]decane.[1]

Step 1.2: Simmons-Smith Cyclopropanation

Reagents: Diethylzinc (


, 1.0 M in hexanes), Diiodomethane (

), Toluene.[1] Safety:

is pyrophoric. Perform strictly under inert atmosphere.
  • Setup: Dissolve the alkene from Step 1.1 (1.0 equiv) in anhydrous Toluene (0.3 M) under Ar. Cool to -10°C.[1]

  • Reagent Formation: Carefully add

    
     (2.5 equiv).[1] Stir for 10 min.
    
  • Cyclopropanation: Add

    
     (5.0 equiv) dropwise over 30 min (maintain temp < 0°C).
    
  • Completion: Allow to warm to RT and stir for 12 h.

  • Quench: Cool to 0°C. Carefully add sat.

    
     (exothermic!).[1]
    
  • Workup: Extract with EtOAc. Wash with

    
     (to remove iodine) and brine.[1]
    
  • Product: Spiro[2.5]octan-6-one ethylene ketal.[1]

Step 1.3: Ketal Deprotection

Reagents: 1M HCl, THF.

  • Dissolve the spiro-ketal in THF/1M HCl (1:1). Stir at RT for 2 h.

  • Neutralize with

    
    . Extract with DCM.
    
  • Product: Spiro[2.5]octan-6-one (Volatile solid/oil).[1]

    • Note: This intermediate is achiral.

Phase 2: Stereoselective Side Chain Installation[1]

Choose Method A for


-amino/alkyl derivatives (high enantioselectivity) or Method B  for resolution of the acid ester.[1]
Method A: Horner-Wadsworth-Emmons (HWE) & Asymmetric Hydrogenation

Target: (S)-2-(Spiro[2.5]octan-6-yl)propanoic acid or similar.[1]

  • HWE Reaction:

    • React Spiro[2.5]octan-6-one with triethyl 2-phosphonopropionate (for

      
      -methyl) or N-Cbz- 
      
      
      
      -phosphonoglycine trimethyl ester
      (for
      
      
      -amino) using NaH in THF.[1]
    • Isolate the

      
      -unsaturated ester (E/Z mixture).[1]
      
  • Asymmetric Hydrogenation (The Chiral Step):

    • Catalyst: [Rh(COD)(R,R-DuPhos)]OTf (1 mol%).[1]

    • Solvent: Degassed MeOH.

    • Conditions: 5 atm

      
      , RT, 12 h.
      
    • Mechanism: The chiral ligand coordinates the Rhodium, directing the face of hydride attack on the exocyclic alkene.

    • Workup: Filter through Celite/Silica to remove catalyst.

    • Result: Enantiopure ester (>95% ee).[1]

  • Hydrolysis:

    • LiOH (2 equiv), THF/H2O, RT.[1]

    • Acidify to pH 3 to precipitate the chiral acid.

Method B: Enzymatic Resolution (Biocatalysis)

Target: Resolution of racemic


-substituted esters.[1]
  • Substrate: Racemic methyl 2-(spiro[2.5]octan-6-yl)propionate.[1]

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).[1]

  • Medium: Phosphate buffer (pH 7.0) / Acetone (10%).[1]

  • Process: Stir at 30°C. The lipase selectively hydrolyzes the (S)-ester (typically) to the acid, leaving the (R)-ester intact.[1]

  • Separation: Partition between aqueous

    
     (contains chiral acid) and organic solvent (contains chiral ester).[1]
    

Quality Control & Validation

Analytical Specifications
ParameterMethodSpecification
Identity 1H-NMR (400 MHz, CDCl3)Characteristic spiro-cyclopropane protons:

0.2-0.5 ppm (4H, m).[1]
Purity HPLC-UV (210 nm)> 98.0%
Chiral Purity Chiral HPLC> 99.0% ee
Residual Solvents GC-HS< ICH Limits
Chiral HPLC Protocol[6]
  • Column: Chiralpak IG or AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV 210 nm (Spiro ring has weak absorbance; derivatization may be needed if no amide/aromatic group is present).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1.2 Inactive Zn reagent or wet solvent.Use fresh

. Ensure toluene is distilled over Na/Benzophenone.
Incomplete Deprotection Acid too weak or biphasic issues.Increase temp to 40°C or use THF/2M HCl.
Low ee in Hydrogenation Catalyst poisoning or

leak.
Degas solvents thoroughly (freeze-pump-thaw).[1] Use glovebox for catalyst loading.
No UV Signal Lack of chromophore.Use ELSD detector or derivatize the acid with benzyl bromide for HPLC analysis.

References

  • Spiro Scaffold Synthesis

    • Wiberg, K. B., & Barth, D. E. (1969). Journal of the American Chemical Society, 91(18), 5124–5130. (Classic Simmons-Smith on cyclic systems).[1]

    • Title: "The Simmons-Smith Reaction."[1][2]

    • [1]

  • Pharmaceutical Application (Alpha-Amino Derivatives)

    • Patent WO2020127685A1. (2020).[1] Amino-acid anilides as small molecule modulators of IL-17.

    • Context: Describes the synthesis of 2-amino-2-(spiro[2.5]octan-6-yl)
    • [1]

  • Asymmetric Hydrogenation of Exocyclic Alkenes

    • Tang, W., & Zhang, X. (2003).[1][4][5] Chemical Reviews, 103(8), 3029–3070.[1]

    • Title: "New Chiral Phosphorus Ligands for Enantioselective Hydrogen
    • [1]

  • Commercial Availability & CAS Data

    • Substance: {Spiro[2.5]octan-6-yl}methanol (CAS 849671-56-3).[1][6]

    • Source: M
    • [1]

Sources

Application Notes and Protocols: 2-{Spiro[2.5]octan-6-yl}acetic acid in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Rigid Aliphatic Scaffold

In the quest for novel materials with tailored properties, the molecular architecture of organic building blocks is of paramount importance. 2-{Spiro[2.5]octan-6-yl}acetic acid is a unique molecule that merges two key structural features: a rigid, three-dimensional spiro[2.5]octane core and a versatile carboxylic acid functional group. The spirocyclic nature of the octane ring, formed by the fusion of a cyclopropane and a cyclohexane ring, imparts significant conformational rigidity.[1] This fixed spatial arrangement can be exploited to influence the morphology and thermal stability of polymers and molecular materials.[2][3] The carboxylic acid moiety provides a reactive handle for a variety of chemical transformations, including polymerization and surface functionalization.[4]

These application notes explore the prospective uses of 2-{Spiro[2.5]octan-6-yl}acetic acid in materials science, providing detailed protocols for its synthesis and its potential incorporation into advanced materials. While direct applications of this specific molecule are not yet widely documented, its structural characteristics suggest significant potential in several areas. This guide is intended to serve as a foundational resource for researchers and scientists interested in exploring the properties and applications of this intriguing carbocyclic compound.

Physicochemical Properties

A summary of the key physicochemical properties of 2-{Spiro[2.5]octan-6-yl}acetic acid and its core scaffold, spiro[2.5]octane, are presented below. These properties are crucial for understanding its behavior in various chemical processes and material formulations.

PropertyValue (Predicted/Measured)Source
2-{Spiro[2.5]octan-6-yl}acetic acid
CAS Number1369247-40-4[5]
Molecular FormulaC₁₀H₁₆O₂N/A
Molecular Weight168.23 g/mol N/A
Spiro[2.5]octane
CAS Number185-65-9[6]
Molecular FormulaC₈H₁₄[6]
Molecular Weight110.20 g/mol [3][6]
Boiling Point398.70 - 398.90 K[6]
Melting Point187.00 K[6]

Synthesis Protocol for 2-{Spiro[2.5]octan-6-yl}acetic acid

G A 1,3-Cyclohexanedione B 3-Methoxy-2-cyclohexen-1-one A->B  CH3OH, H+ C 5-Methoxyspiro[2.5]oct-4-ene B->C  EtMgBr, Lewis Acid D Spiro[2.5]octan-6-one C->D  H3O+ E Ethyl 2-(spiro[2.5]octan-6-ylidene)acetate D->E  (EtO)2P(O)CH2CO2Et, NaH (Horner-Wadsworth-Emmons) F 2-{Spiro[2.5]octan-6-yl}acetic acid E->F  1. H2, Pd/C  2. NaOH, H2O then H3O+

Figure 1: Proposed synthetic pathway for 2-{Spiro[2.5]octan-6-yl}acetic acid.

Step 1: Synthesis of 3-Methoxy-2-cyclohexen-1-one

  • To a solution of 1,3-cyclohexanedione (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methoxy-2-cyclohexen-1-one.

Step 2: Synthesis of 5-Methoxyspiro[2.5]oct-4-ene

  • To a solution of 3-methoxy-2-cyclohexen-1-one (1.0 eq) in an anhydrous solvent such as THF, add a Lewis acid (e.g., CuI).

  • Cool the mixture to 0°C and slowly add a solution of ethylmagnesium bromide (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give 5-methoxyspiro[2.5]oct-4-ene.

Step 3: Synthesis of Spiro[2.5]octan-6-one

  • Dissolve the crude 5-methoxyspiro[2.5]oct-4-ene in a mixture of acetone and water.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the mixture at room temperature for 24 hours.

  • Neutralize the acid with sodium bicarbonate and extract the product with diethyl ether.

  • Dry the organic layer and concentrate to yield spiro[2.5]octan-6-one, which can be purified by column chromatography.

Step 4: Synthesis of Ethyl 2-(spiro[2.5]octan-6-ylidene)acetate

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C, add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Stir the mixture at room temperature for 1 hour until the evolution of hydrogen ceases.

  • Cool the resulting ylide solution to 0°C and add a solution of spiro[2.5]octan-6-one (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with water and extract with diethyl ether.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain ethyl 2-(spiro[2.5]octan-6-ylidene)acetate.

Step 5: Synthesis of 2-{Spiro[2.5]octan-6-yl}acetic acid

  • Dissolve ethyl 2-(spiro[2.5]octan-6-ylidene)acetate in ethanol and add a catalytic amount of 10% Palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the catalyst through a pad of Celite and concentrate the filtrate.

  • To the resulting ethyl 2-{spiro[2.5]octan-6-yl}acetate, add a solution of sodium hydroxide in a mixture of water and ethanol.

  • Reflux the mixture for 2 hours.

  • Cool to room temperature, acidify with dilute hydrochloric acid, and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by recrystallization or column chromatography to yield 2-{Spiro[2.5]octan-6-yl}acetic acid.

Potential Application 1: Surface Modification of Nanoparticles

The carboxylic acid group of 2-{Spiro[2.5]octan-6-yl}acetic acid can be used to functionalize the surface of metal oxide nanoparticles (e.g., ZnO, TiO₂). This surface modification can improve the dispersibility of the nanoparticles in nonpolar organic solvents and polymer matrices, a critical factor for creating high-performance nanocomposites.[7][8][9] The rigid spiro[2.5]octane unit can act as a bulky spacer, preventing nanoparticle agglomeration.[1]

G A ZnO Nanoparticles C Ultrasonication A->C B 2-{Spiro[2.5]octan-6-yl}acetic acid in Toluene B->C D Reflux C->D  Dispersed Mixture E Centrifugation and Washing D->E  Reaction Mixture F Drying E->F  Washed Nanoparticles G Surface-Modified ZnO Nanoparticles F->G  Final Product G A 2-{Spiro[2.5]octan-6-yl}acetic acid + Diol (e.g., 1,4-Butanediol) C Melt Polycondensation Reactor A->C B Catalyst (e.g., Ti(OBu)4) B->C D Stage 1: Esterification (e.g., 180-220°C, N2 atmosphere) C->D E Stage 2: Polycondensation (e.g., 220-250°C, Vacuum) D->E  Oligomers F Polyester Product E->F

Figure 3: Workflow for melt polycondensation synthesis of a polyester.

Protocol for Melt Polycondensation

  • Reactant Charging: In a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, charge 2-{Spiro[2.5]octan-6-yl}acetic acid (1.0 eq), a diol (e.g., 1,4-butanediol, 1.05 eq), and a catalyst (e.g., titanium(IV) butoxide, 0.05-0.1 mol%).

  • Esterification Stage:

    • Heat the reactor to 180-220°C under a slow stream of nitrogen.

    • Maintain this temperature and stir the mixture. Water will be produced as a byproduct and should be collected.

    • Continue this stage until approximately 95% of the theoretical amount of water has been collected (typically 2-4 hours).

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-250°C.

    • Slowly apply a vacuum (reducing the pressure to <1 mmHg) over about 30-60 minutes.

    • Continue the reaction under high vacuum and elevated temperature for another 2-4 hours. An increase in the viscosity of the melt will be observed.

  • Product Recovery:

    • Release the vacuum with nitrogen and cool the reactor to room temperature.

    • The resulting polyester can be removed from the reactor. The product may be a solid or a viscous liquid depending on the molecular weight and the specific diol used.

  • Characterization:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and composition.

    • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (Mn, Mw, and PDI).

    • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), if any.

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyester.

Potential Application 3: Component for Organic Electronic Materials

Spiro compounds, particularly those with rigid, fused-ring systems, are widely used in organic electronics, for instance, as host materials in organic light-emitting diodes (OLEDs) and as hole-transporting materials (HTMs) in perovskite solar cells. [2][3]The spiro-linkage provides a three-dimensional structure that can prevent π-π stacking and crystallization, leading to stable amorphous films with high glass transition temperatures. While 2-{Spiro[2.5]octan-6-yl}acetic acid itself is not electronically active, it can be chemically modified to incorporate charge-transporting moieties (e.g., triphenylamines) through its carboxylic acid group. The resulting molecule could serve as a novel hole-transporting material.

Conceptual Pathway for a Hole-Transporting Material The carboxylic acid can be converted to an alcohol, which can then be used to alkylate a hole-transporting unit like a carbazole or a triphenylamine derivative.

G A 2-{Spiro[2.5]octan-6-yl}acetic acid B Reduction (e.g., LiAlH4) A->B C 2-(Spiro[2.5]octan-6-yl)ethanol B->C D Tosylation (TsCl, Pyridine) C->D E 2-(Spiro[2.5]octan-6-yl)ethyl tosylate D->E G Alkylation (e.g., NaH) E->G F Hole-Transporting Moiety with N-H group (e.g., Diphenylamine) F->G H Spiro-functionalized Hole-Transporting Material G->H

Figure 4: Conceptual synthetic pathway to a spiro-based hole-transporting material.

The development of a detailed protocol for this application would require significant research and optimization. However, the conceptual pathway illustrates how the unique spiro-aliphatic scaffold of 2-{Spiro[2.5]octan-6-yl}acetic acid could be integrated into the design of new materials for organic electronics, potentially offering enhanced morphological stability. [5][10]

Conclusion

2-{Spiro[2.5]octan-6-yl}acetic acid represents an under-explored yet promising building block for materials science. Its rigid spirocyclic core and reactive carboxylic acid group offer a unique combination of properties that can be leveraged to create novel polymers and functional materials. The protocols and potential applications outlined in this guide provide a starting point for researchers to investigate the incorporation of this molecule into advanced material designs, with potential impacts in fields ranging from nanocomposites to organic electronics. Further research into the synthesis and characterization of materials derived from 2-{Spiro[2.5]octan-6-yl}acetic acid is highly encouraged to fully realize its potential.

References

  • Lee, S. H., Choi, S. H., Kim, S., & Lee, D. J. (2021). Influence of Carboxylic Modification Using Polyacrylic Acid on Characteristics of Fe3O4 Nanoparticles with Cluster Structure. Materials, 14(20), 5985. Retrieved from [Link]

  • Hubner, G. (2021). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Spiro[2.5]octane (CAS 185-65-9). Retrieved from [Link]

  • Saragi, T. P. I., Spehr, T., Siebert, A., Fuhrmann-Lieker, T., & Salbeck, J. (2007). Spiro Compounds for Organic Optoelectronics. Chemical Reviews, 107(4), 1011–1065. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Journal of Materials Chemistry C Editor's choice web collection: 'Spiro compounds for electronics'. Retrieved from [Link]

  • Save My Exams. (2026, January 3). Formation of Polyesters. Retrieved from [Link]

  • UL Prospector. (2016, December 2). Understanding Polyesters. Retrieved from [Link]

  • The Essential Chemical Industry. (n.d.). Polyesters. Retrieved from [Link]

  • Walsh Medical Media. (2023, August 28). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Retrieved from [Link]

  • IntechOpen. (2020). Spiro Compounds - Synthesis and Applications. Retrieved from [Link]

  • Luo, J., & Jen, A. K. Y. (2020). Synthesis of a side-chain hole transporting polymer through Mitsunobu post-functionalization for efficient inverted perovskite solar cells. Polymer Chemistry, 11(13), 2315-2322. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. Retrieved from [Link]

  • Cabedo, L., Feijoo, J. L., Villanueva, M. P., & Puiggalí, J. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 6(5), 1287–1324. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for spirocyclization reaction optimization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing spirocyclic frameworks. Spirocycles are integral scaffolds in pharmaceuticals and natural products, but their synthesis can be challenging.[1][2] This resource provides field-proven insights in a question-and-answer format to address specific experimental issues, helping you troubleshoot problems and rationally design your reaction conditions for optimal outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions and common starting points for researchers new to or planning a spirocyclization campaign.

Q1: What are the most critical parameters to consider when first setting up a spirocyclization reaction?

A1: When designing a spirocyclization, four parameters are paramount: the catalyst, the solvent, the substrate's electronic and steric properties, and the reaction temperature.

  • Catalyst: The choice of catalyst is often the primary driver of reactivity and can even determine the final product scaffold. For example, in reactions of indolyl ynones, a silver(I) catalyst may yield the desired spirocycle, while a gold(I) catalyst can lead to a carbazole product through a rearrangement of the vinyl-metal intermediate.[3][4][5][6] Palladium, nickel, and rhodium are also commonly used, often dictating the reaction pathway through mechanisms like oxidative addition or dearomative functionalization.[7][8][9]

  • Solvent: The solvent influences reaction rates and equilibria by stabilizing or destabilizing reactants, intermediates, and transition states.[10] Highly polar or fluorinated solvents like hexafluoroisopropanol (HFIP) have been shown to be uniquely effective in certain hypervalent iodine-mediated spirocyclizations where other solvents fail.[11]

  • Substrate: The electronic nature of the substrate is critical. Electron-donating groups on an aromatic ring can increase its nucleophilicity, facilitating the cyclization step, whereas electron-withdrawing groups can sometimes lead to lower yields or require harsher conditions.[8][12] Steric hindrance near the reaction centers can also completely inhibit cyclization.[8]

  • Temperature: Temperature affects reaction kinetics. While elevated temperatures can sometimes overcome activation barriers, they can also promote decomposition or the formation of undesired thermodynamic side products.[11] For many catalyzed reactions, starting at room temperature or even lower is advisable to maximize selectivity.[13][14]

Q2: How do I choose an appropriate catalyst for my specific transformation?

A2: Catalyst selection is highly dependent on the reaction mechanism.

  • For π-acid-catalyzed reactions (e.g., involving alkynes), gold(I) and silver(I) are excellent choices for activating the alkyne towards nucleophilic attack.[3][5]

  • For cross-coupling or dearomative functionalization reactions , palladium(0) or palladium(II) catalysts are frequently employed. The choice of ligand (e.g., Xantphos, DPEphos) is crucial for tuning reactivity and selectivity.[9][15][16][17]

  • For enantioselective transformations , a chiral ligand is required in conjunction with the metal catalyst. For example, nickel-catalyzed spirocyclizations have successfully used Mandyphos ligands to induce enantioselectivity.[18][19]

  • Hypervalent iodine reagents are used for oxidative dearomatizing spirocyclizations, offering mild and often environmentally benign conditions.[11][20]

The best approach is to start with conditions reported for a similar substrate or transformation in the literature and then optimize from there.

Q3: Can the order of reagent addition impact the reaction outcome?

A3: Absolutely. For many catalytic reactions, the order of addition is critical for ensuring the active catalytic species is correctly formed and to avoid premature reaction or decomposition of sensitive reagents. For instance, in palladium-catalyzed reactions, it is often best to add the palladium source and the ligand to the solvent first to allow for the formation of the active catalyst complex before adding the substrate and other reagents. For moisture- or air-sensitive reactions, ensuring all components are added under an inert atmosphere is essential.[21]

Section 2: Troubleshooting Guide

This guide is structured by common experimental problems. For each issue, we explore potential causes and provide actionable solutions.

Problem 1: Low or No Product Yield

You've run the reaction, and TLC/LCMS analysis shows either no conversion of the starting material or the formation of numerous unidentifiable baseline products.

Q: My reaction failed completely, with only starting material recovered. What should I check first?

A: This outcome typically points to a fundamental issue with one of the core reaction components or conditions.

  • Cause 1: Inactive Catalyst. The catalyst may have decomposed or was never activated. Many catalysts, particularly palladium(0) complexes, are sensitive to air and moisture.

    • Solution: Ensure you are using freshly purchased or properly stored catalysts and ligands. Use anhydrous solvents and rigorously degas the reaction mixture. Consider preparing the active catalyst in situ under an inert atmosphere.[21]

  • Cause 2: Insufficient Temperature. The reaction may have a high activation energy that was not overcome at the temperature used.

    • Solution: Cautiously increase the reaction temperature in increments (e.g., from room temperature to 40 °C, then 60 °C), monitoring the reaction closely for product formation and decomposition.[11]

  • Cause 3: Incorrect Solvent. The chosen solvent may not be suitable for the reaction mechanism, leading to poor solubility of reagents or destabilization of key intermediates.

    • Solution: If using a non-polar solvent like toluene, try a more polar solvent like dioxane or a halogenated solvent like DCE. In some cases, highly specialized solvents like HFIP are required to enable the reaction.[11][20]

  • Cause 4: Substrate Inhibition. Some substrates, particularly those containing certain functional groups (e.g., unprotected amines or thiols), can act as ligands and poison the metal catalyst.

    • Solution: Ensure that your starting material is pure and that any functional groups incompatible with the catalyst are appropriately protected.

Q: My reaction is messy, showing a complex mixture of products and decomposition. What went wrong?

A: A messy reaction profile suggests that while the starting material is reactive, the desired pathway is not favored, or the product itself is unstable under the reaction conditions.

  • Cause 1: Reaction Temperature is Too High. While heat can increase reaction rates, it can also accelerate side reactions and product decomposition.

    • Solution: Run the reaction at a lower temperature. Even if the reaction is slower, the improved selectivity may lead to a higher isolated yield of the desired product.[11]

  • Cause 2: Unstable Product. The desired spirocycle might be sensitive to the acidic or basic conditions of the reaction or workup.

    • Solution: Test the stability of your purified product under the reaction conditions (e.g., by re-subjecting it to the catalyst or acidic/basic media). If it decomposes, you may need to quench the reaction earlier or modify your workup to use neutral washes.[22] For example, some spirocyclic cyclohexadienones are prone to rearrangement to a more stable phenol under acidic conditions.[11][20]

  • Cause 3: Water or Air Contamination. The presence of water or oxygen can lead to hydrolysis of reagents or intermediates and promote unwanted oxidative side reactions.

    • Solution: Use flame- or oven-dried glassware.[21] Purify and dry solvents, and run the reaction under a rigorously inert atmosphere (e.g., Argon or Nitrogen).

Caption: A decision tree for troubleshooting low-yield spirocyclization reactions.

Problem 2: Poor Diastereoselectivity or Enantioselectivity

The reaction works, but produces an inseparable mixture of diastereomers, or in the case of an asymmetric reaction, a low enantiomeric excess (ee).

Q: My reaction gives a 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A: Poor diastereoselectivity indicates that the transition states leading to the different diastereomers are very close in energy.

  • Cause 1: Insufficient Steric or Electronic Bias. The substrate itself may not have enough built-in stereochemical information to direct the cyclization.

    • Solution 1: Modify the Substrate. Introduce a bulkier substituent near the forming stereocenter. This can create a stronger steric bias, favoring the transition state where bulky groups are further apart.[13]

    • Solution 2: Change the Catalyst/Ligand. A bulkier ligand on the metal catalyst can interact with the substrate to create a more ordered and selective transition state.[16]

  • Cause 2: High Reaction Temperature. At higher temperatures, there is enough thermal energy to overcome the small energy difference between the diastereomeric transition states, leading to a loss of selectivity.

    • Solution: Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly enhance diastereoselectivity.[13][16]

  • Cause 3: Thermodynamic Equilibration. The initially formed kinetic product might be isomerizing to a more stable thermodynamic mixture under the reaction conditions.

    • Solution: Monitor the reaction over time. If you observe an initial high diastereomeric ratio (dr) that erodes as the reaction progresses, it points to equilibration.[23] Try to stop the reaction earlier or find conditions that do not promote isomerization (e.g., use a non-acidic workup).

Q: My enantioselective reaction is giving low ee. What are the key factors to optimize?

A: Low enantioselectivity is a common challenge in asymmetric catalysis and points to an inefficient transfer of chirality from the catalyst to the substrate.

  • Cause 1: Sub-optimal Ligand. The chosen chiral ligand may not be the best fit for the substrate.

    • Solution: Screen a panel of related chiral ligands. Small changes to the ligand's steric or electronic properties can have a profound impact on enantioselectivity.[19]

  • Cause 2: Competing Non-catalyzed Pathway. A background, non-asymmetric reaction may be occurring in parallel with the desired catalyzed pathway, eroding the overall ee.

    • Solution: Run a control reaction without the chiral ligand to see if the product is formed. If so, lowering the temperature can often suppress the higher-energy uncatalyzed pathway more than the catalyzed one.

  • Cause 3: Solvent Effects. The solvent can interact with the chiral catalyst-substrate complex, affecting its conformation and the enantioselectivity of the reaction.

    • Solution: Screen different solvents. A switch from a non-coordinating solvent like toluene to a more coordinating one like THF can alter the catalyst's behavior and improve ee.[10][19]

Problem 3: Formation of Undesired Side Products

The reaction consumes the starting material but yields a major product that is not the desired spirocycle.

Q: Instead of spirocyclization, my reaction resulted in a rearranged product. Why does this happen and how can I prevent it?

A: Rearrangements are common when a reactive intermediate has multiple pathways available to it. The outcome is often dictated by the catalyst and conditions.

  • Example: In the synthesis of spirocyclic indolenines from indolyl ynones, the reaction proceeds through a key vinyl-metal intermediate.[3][4]

    • With a Silver(I) catalyst, this intermediate is trapped intramolecularly to form the spirocycle.

    • With a Gold(I) catalyst, the intermediate is more prone to a 1,2-migration, leading to a ring-expanded carbazole product.[3][5]

    • With a Silver(I)/Aluminum(III) catalyst system, a different rearrangement can occur to form a quinoline.[4][5]

  • Solution: This is a classic case of catalyst-driven scaffold diversity.[3][4][6][24] If you are observing a rearranged product, the solution is to change the catalyst to one that favors the desired spirocyclization pathway. Carefully consult the literature for catalyst systems known to promote the specific type of bond formation you are targeting.

Catalyst SystemMajor Product ScaffoldMechanistic Divergence
Ag(I) (e.g., AgOTf, AgI)Spirocyclic Indolenine Intramolecular trapping of vinyl-silver intermediate
Au(I) (e.g., Ph3PAuNTf2)Carbazole1,2-migration of vinyl-gold intermediate
Ag(I) / Al(III)QuinolineEnolate formation followed by cyclopropanation/fragmentation
Section 3: General Protocol for Reaction Optimization

This section provides a systematic workflow for optimizing a new spirocyclization reaction.

Caption: A systematic workflow for developing and optimizing a spirocyclization reaction.

Step-by-Step Methodology
  • Initial Setup (Based on Literature):

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and ligand (e.g., Xantphos, 5.5 mol%) under an inert atmosphere (Argon).

    • Add anhydrous, degassed solvent (e.g., CH₂Cl₂, 0.4 M).

    • Add the substrate (1.0 equiv) and any other necessary reagents (e.g., a base, 1.5 equiv).[9]

  • Reaction Execution and Monitoring:

    • Stir the reaction at the chosen temperature (e.g., 23 °C).

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h) and analyzing by TLC and/or LCMS. Look for consumption of starting material and formation of a new product spot.

  • Workup and Analysis:

    • Once the reaction is complete (or has stalled), quench appropriately (e.g., with saturated aq. NH₄Cl).[22]

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[21]

    • Analyze the crude product by ¹H NMR to determine the conversion and the diastereomeric ratio. A small sample can be purified by column chromatography to obtain a pure sample for full characterization.

  • Optimization Loop:

    • Based on the initial result, select one parameter to vary. For example, if the yield was low, screen a series of solvents (Toluene, THF, Dioxane, DCE) while keeping all other parameters constant.

    • Tabulate the results (conversion, yield, selectivity) for each condition to identify trends and determine the optimal conditions.

Section 4: References
  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing).

  • Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. PMC - PubMed Central.

  • Catalyst-driven scaffold diversity:selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones. White Rose Research Online.

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. PMC.

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ResearchGate.

  • Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. Wiley Online Library.

  • Catalyst-driven scaffold diversity:selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones. White Rose Research Online.

  • Optimization of spirocyclization towards 2aa. ResearchGate.

  • Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. PubMed.

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate.

  • Recent advances in spirocyclization of indole derivatives. RSC Publishing.

  • Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[11][18]trienones. The Journal of Organic Chemistry (ACS Publications).

  • Synthesis, Structure, Spirocyclization Mechanism, and Glutathione Peroxidase-like Antioxidant Activity of Stable Spirodiazaselenurane and Spirodiazatellurane. Journal of the American Chemical Society.

  • Cis-selective double spirocyclization via dearomatization and isomerization under thermodynamic control. ChemRxiv.

  • Troubleshooting: How to Improve Yield. University of Rochester.

  • Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI.

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications.

  • Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. The Journal of Organic Chemistry (ACS Publications).

  • Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. PMC - NIH.

  • Rapid Access to Spirocyclized Indolenines via Palladium-Catalyzed Cascade Reactions of Tryptamine Derivatives and Propargyl Carbonate. Organic Letters (ACS Publications).

  • Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex. Request PDF - ResearchGate.

  • Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. PMC.

  • A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles. ChemRxiv.

  • Electrochemical Dearomatizing Spirocyclization of Alkynes with Dimethyl 2-Benzylmalonates to Spiro[4.5]deca-trienones. The Journal of Organic Chemistry (ACS Publications).

  • Condition optimization for dearomative spirocyclizaiton. ResearchGate.

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH.

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters (ACS Publications).

  • Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides. Organic Letters (ACS Publications).

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PMC.

  • Continuous Flow Spirocyclization Reactions Towards Efficient Synthesis of Chiral. Scribd.

  • Solvent effects. Wikipedia.

  • Considerations in Pursuing Reaction Scope Generality. PMC.

  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.

  • Exploration of substrate scope. Reaction conditions: 1 (0.2 mmol), 2... ResearchGate.

  • Substrate scope for the spirocyclization–desilylation reaction of... ResearchGate.

  • Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. PubMed.

Sources

Technical Support Center: Purification of 2-{Spiro[2.5]octan-6-yl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers working with 2-{Spiro[2.5]octan-6-yl}acetic acid . It addresses purification challenges arising from the molecule's unique physicochemical properties—specifically the contrast between its lipophilic spiro[2.5]octane core and the polar carboxylic acid tail.

Document ID: TS-SP8-002 | Version: 1.4 | Status: Active Applicable For: Medicinal Chemistry, Process Development, CMC Teams

Core Purification Logic

The purification of 2-{Spiro[2.5]octan-6-yl}acetic acid requires a strategy that exploits its amphiphilic nature. The spiro-fused cyclopropane ring confers significant lipophilicity and rigidity, while the acetic acid side chain provides a "handle" for pH-dependent solubility switching.

Master Purification Workflow

The following diagram illustrates the decision tree for purifying crude reaction mixtures containing this target.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State Check Start->CheckState AcidBase Protocol A: Acid-Base Extraction (Primary Cleanup) CheckState->AcidBase Standard Route PurityCheck Purity Assessment (HPLC/NMR) AcidBase->PurityCheck HighPurity Purity > 95% PurityCheck->HighPurity Pass LowPurity Purity < 95% PurityCheck->LowPurity Fail Recryst Protocol B: Recrystallization (Heptane/EtOAc) HighPurity->Recryst Polishing Flash Protocol C: Flash Chromatography (Buffered Silica) LowPurity->Flash Remove Isomers/Byproducts Final Pure 2-{Spiro[2.5]octan-6-yl}acetic acid Recryst->Final Flash->Recryst

Caption: Logical flow for the isolation of 2-{Spiro[2.5]octan-6-yl}acetic acid, prioritizing bulk impurity removal via pH switching before polishing.

Troubleshooting Guide & FAQs

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: The spiro[2.5]octane moiety disrupts crystal packing due to the steric bulk of the cyclopropane ring orthogonal to the cyclohexane chair. This often leads to "oiling out" if the solvent system is too polar or if impurities (like unreacted starting material) act as plasticizers. Solution:

  • Seed with Caution: If you have any solid seed crystal, use it.

  • Solvent Switch: Switch to a Heptane/Isopropyl Acetate system. Avoid pure Ethanol or Methanol, as the high solubility often prevents nucleation.

  • Temperature Ramp: Cool the solution very slowly (1°C/min). Rapid cooling traps impurities that force the oil state.

Issue 2: "I see severe tailing on TLC and Flash Columns."

Diagnosis: The free carboxylic acid group interacts strongly with the silanols on the silica gel surface, causing peak broadening and tailing. Solution:

  • Mobile Phase Modifier: You must add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase (e.g., Hexane/EtOAc + 1% AcOH). This protonates the acid, suppressing ionization and silanol interaction [1].

  • Alternative: Use reverse-phase (C18) flash chromatography with a Water/Acetonitrile gradient (+0.1% TFA) if normal phase separation is poor.

Issue 3: "The NMR shows a persistent impurity around 0.3-0.5 ppm."

Diagnosis: This region is characteristic of the cyclopropane protons. If the integration is too high or the splitting pattern is complex, you likely have:

  • Regioisomers: If the synthesis involved cyclopropanation of a mixture of alkene isomers.

  • Ring-Opening: Acid-catalyzed ring opening of the cyclopropane ring (a known risk with spiro[2.5]octanes in strong acid) can generate gem-dimethyl or ethyl-substituted cyclohexane derivatives [2]. Action: Check the integration of the spiro-cyclopropane protons (4H) relative to the alpha-carbonyl protons (2H). If the ratio is off, repurify using Protocol C (Chromatography).

Detailed Experimental Protocols

Protocol A: Acid-Base Extraction (The "Workhorse")

Purpose: Removes neutral organic impurities (unreacted starting materials, Wittig reagents) and inorganic salts.

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Basification: Extract the organic layer twice with 0.5 M NaOH or Sat. NaHCO₃ .

    • Note: The product moves to the aqueous layer as the carboxylate salt.

    • Check: Ensure aqueous pH is > 10.

  • Wash: Wash the combined aqueous extracts once with fresh EtOAc (removes neutrals). Discard this organic wash.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1 M HCl dropwise until pH reaches ~2.0.

    • Observation: The product should precipitate as a white solid or form a cloudy oil.

  • Extraction: Extract the acidic aqueous layer three times with Dichloromethane (DCM) or EtOAc.

  • Drying: Dry combined organics over MgSO₄, filter, and concentrate.

Protocol B: Flash Chromatography (Polishing)

Purpose: Separation of close-eluting isomers or degradation products.

  • Stationary Phase: High-performance Silica Gel (40-63 µm).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate + 1% Acetic Acid.

  • Gradient:

    Time (CV) % B
    0-2 5%
    2-10 5% -> 40%

    | 10-15 | 40% -> 100% |

  • Detection: UV at 210 nm (weak chromophore) or staining with KMnO₄ (oxidizes the cyclopropane/alkane backbone).

Protocol C: Recrystallization

Purpose: Final purification to achieve >98% purity.

  • Dissolve crude solid in minimum hot Isopropyl Acetate (IPAc) (approx. 60°C).

  • Add n-Heptane dropwise to the hot solution until a faint turbidity persists.

  • Add a few drops of IPAc to clear the solution.

  • Allow to cool to room temperature slowly with gentle stirring.

  • Chill to 0-4°C for 2 hours.

  • Filter the white crystalline solid and wash with cold Heptane.

Impurity Profile & Data Summary

The following table summarizes common impurities associated with the synthesis of spiro[2.5]octane acetic acid derivatives, assuming a standard route involving Wittig olefination followed by Simmons-Smith cyclopropanation [3].

Impurity TypeOriginDetection (H-NMR)Removal Strategy
Exocyclic Alkene Unreacted intermediate (pre-cyclopropanation)Olefinic protons at 4.6-4.8 ppmProtocol B (AgNO₃-impregnated silica can help)
Ring-Opened Byproduct Acid-catalyzed cleavage of cyclopropaneLoss of upfield (0.3 ppm) signals; new methyl doubletsProtocol C (Distinct solubility profile)
Triphenylphosphine Oxide Wittig reaction byproductAromatic multiplets (7.5-7.7 ppm)Protocol A (Stays in organic wash during basic extraction)
Regioisomers Isomerization of double bond before cyclopropanationComplex multiplet splitting in aliphatic regionProtocol B (Requires shallow gradient)

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard reference for acidic mobile phase modifiers).
  • Wiberg, K. B. (1982). Structures, energies and spectra of cyclopropanes. In The Chemistry of the Cyclopropyl Group. Wiley.

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1] Organic Reactions, 58, 1-415.

  • Vertex Pharmaceuticals. (2020). Patent WO2020127685A1: Amino-acid anilides as small molecule modulators of IL-17. (Describes synthesis and handling of spiro[2.5]octane acetic acid intermediates).

  • BenchChem. (2025). Technical Guide: Spiro[2.5]octane-5-carboxylic acid. (General properties of the spiro[2.5]octane scaffold).

Sources

Technical Support Center: Synthesis of 2-{Spiro[2.5]octan-6-yl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-{Spiro[2.5]octan-6-yl}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and troubleshoot by-product formation in this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth explanations for common issues, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common By-Products and Their Mitigation

This section addresses specific experimental issues you may encounter, presented in a question-and-answer format.

Issue 1: My final product shows a mixture of diastereomers after the olefination step.

Question: During the synthesis of ethyl 2-(spiro[2.5]octan-6-ylidene)acetate via a Horner-Wadsworth-Emmons (HWE) or Wittig reaction, I'm observing both the (E) and (Z) isomers. How can I improve the stereoselectivity?

Answer: The formation of geometric isomers around the newly formed double bond is a common challenge in olefination reactions. The ratio of (E) to (Z) isomers is highly dependent on the reaction conditions and the nature of the ylide or phosphonate carbanion.

  • For Horner-Wadsworth-Emmons Reactions: The HWE reaction with stabilized phosphonate carbanions, such as those derived from triethyl phosphonoacetate, generally favors the formation of the thermodynamically more stable (E)-alkene.[1] If you are observing a significant amount of the (Z)-isomer, consider the following:

    • Base and Solvent Choice: The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) typically promotes (E)-selectivity. The choice of base and solvent can influence the equilibration of the intermediate oxaphosphetanes, which dictates the final stereochemical outcome.

    • Reaction Temperature: Running the reaction at a slightly elevated temperature (refluxing THF) can facilitate the equilibration towards the more stable (E)-isomer.

    • Still-Gennari Modification: If the (Z)-isomer is desired, the Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/solvent systems (e.g., KHMDS with 18-crown-6 in THF), can be utilized to favor the kinetic (Z)-product.[2]

  • For Wittig Reactions: The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide.

    • Stabilized Ylides: If you are using a stabilized ylide (e.g., one containing an ester group), the reaction is reversible and thermodynamically controlled, leading predominantly to the (E)-alkene.[3][4]

    • Non-Stabilized Ylides: Non-stabilized ylides (e.g., those with simple alkyl substituents) react irreversibly under kinetic control to give the (Z)-alkene as the major product.[3][4]

Troubleshooting Workflow for Olefination Stereoselectivity

Caption: Troubleshooting workflow for olefination stereoselectivity.

Issue 2: My NMR spectrum shows unreacted starting material after ester hydrolysis.

Question: I am attempting the final hydrolysis of ethyl 2-{Spiro[2.5]octan-6-yl}acetate to the carboxylic acid, but the reaction is incomplete. What can I do to drive the reaction to completion?

Answer: Incomplete ester hydrolysis is a frequent issue, often due to the reaction reaching equilibrium or insufficient reaction time/temperature. Both acid- and base-catalyzed hydrolysis are reversible processes.[5][6]

  • Base-Catalyzed Hydrolysis (Saponification): This is often preferred as the final deprotonation of the carboxylic acid product by the base makes the overall process effectively irreversible.

    • Stoichiometry of Base: Ensure at least one full equivalent of a strong base (e.g., NaOH or KOH) is used. It is common to use a slight excess (1.1-1.5 equivalents).

    • Solvent System: A mixture of an alcohol (e.g., ethanol or methanol) and water is typically used to ensure the solubility of both the ester and the hydroxide salt.

    • Temperature and Time: Refluxing the reaction mixture for several hours is often necessary to ensure complete hydrolysis. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process.

    • Use of Excess Water: Le Chatelier's principle dictates that using a large excess of water can help drive the equilibrium towards the products.

    • Removal of Alcohol By-product: If feasible, removal of the alcohol by-product (e.g., ethanol) by distillation can also shift the equilibrium.

    • Strong Acid Catalyst: A strong acid catalyst such as sulfuric acid or hydrochloric acid is required.

Issue 3: I am observing a by-product with a mass increase of 16 amu in the synthesis of the spiro[2.5]octan-6-one precursor.

Question: During the synthesis of spiro[2.5]octan-6-one, I have isolated an impurity with a mass corresponding to an additional oxygen atom. What is this by-product and how can I avoid its formation?

Answer: This is likely a product of oxidative hydroxylation at the α-position to the carbonyl group. This has been observed in the synthesis of spiro[2.5]octanones, where the desired product is further oxidized to form a hydroxylated derivative.

  • Mechanism of Formation: The enolate intermediate, which is a key species in many of the cyclization reactions used to form the cyclohexanone ring (like the Dieckmann condensation), can be susceptible to oxidation, especially if exposed to atmospheric oxygen.

  • Mitigation Strategies:

    • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Degassed Solvents: Using solvents that have been thoroughly degassed can also help to reduce the presence of dissolved oxygen.

    • Reaction Time: Minimizing the reaction time can reduce the window of opportunity for this side reaction to occur. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the Dieckmann condensation to form the spiro[2.5]octane core?

A1: The Dieckmann condensation is an intramolecular Claisen condensation that is highly effective for forming five- and six-membered rings. Key parameters to control include:

  • Anhydrous Conditions: The reaction is base-catalyzed and involves enolate intermediates, which are sensitive to water. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Strong Base: A strong, non-nucleophilic base is typically required. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used.

  • Reaction Temperature: The reaction is often initiated at a low temperature and then warmed to room temperature or heated to drive it to completion.

Q2: Are there any potential by-products from the catalytic hydrogenation of ethyl 2-(spiro[2.5]octan-6-ylidene)acetate?

A2: Catalytic hydrogenation is generally a clean and efficient method for reducing carbon-carbon double bonds. However, potential issues include:

  • Incomplete Reaction: Insufficient catalyst loading, low hydrogen pressure, or catalyst poisoning can lead to incomplete conversion.

  • Stereoisomers: The addition of hydrogen typically occurs in a syn fashion, meaning both hydrogen atoms add to the same face of the double bond. Depending on the substitution pattern and the catalyst used, a mixture of diastereomers could potentially be formed.

  • Hydrogenolysis: In some cases, especially with palladium catalysts, hydrogenolysis (cleavage of C-O bonds) can occur, although this is less likely for a simple ester.

Q3: How can I purify the final 2-{Spiro[2.5]octan-6-yl}acetic acid product?

A3: The final product is a carboxylic acid, which allows for several purification strategies:

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system is an effective method for purification.

  • Acid-Base Extraction: The carboxylic acid can be selectively extracted from a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The aqueous layer can then be washed with an organic solvent to remove any neutral impurities. Re-acidification of the aqueous layer with a strong acid (e.g., HCl) will precipitate the pure carboxylic acid, which can then be collected by filtration or extracted into a fresh portion of organic solvent.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Olefination of Spiro[2.5]octan-6-one

This protocol is for the synthesis of ethyl 2-(spiro[2.5]octan-6-ylidene)acetate, with a focus on maximizing the yield of the (E)-isomer.

  • Preparation of the Phosphonate Carbanion:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethyl phosphonoacetate (1.1 equivalents) dropwise via the dropping funnel over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Olefination Reaction:

    • Dissolve spiro[2.5]octan-6-one (1.0 equivalent) in anhydrous THF.

    • Add the ketone solution dropwise to the phosphonate carbanion solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up and Purification:

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the (E) and (Z) isomers.

Reaction Pathway and Potential By-Products

Synthesis_Pathway cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Horner-Wadsworth-Emmons cluster_2 Step 3 & 4: Reduction and Hydrolysis Diester Acyclic Diester Precursor Spiro_Dione Spiro[2.5]octane-dione Diester->Spiro_Dione NaH, THF Spiro_Ketone Spiro[2.5]octan-6-one Spiro_Dione->Spiro_Ketone Decarboxylation Byproduct1 Oxidative Hydroxylation By-product Spiro_Dione->Byproduct1 O2 Spiro_Ketone2 Spiro[2.5]octan-6-one Unsaturated_Ester (E)-Ethyl 2-(spiro[2.5]octan-6-ylidene)acetate Spiro_Ketone2->Unsaturated_Ester Triethyl phosphonoacetate, NaH Byproduct2 (Z)-Isomer Spiro_Ketone2->Byproduct2 Non-ideal conditions Unsaturated_Ester2 (E)-Ethyl 2-(spiro[2.5]octan-6-ylidene)acetate Saturated_Ester Ethyl 2-(spiro[2.5]octan-6-yl)acetate Unsaturated_Ester2->Saturated_Ester H2, Pd/C Final_Product 2-{Spiro[2.5]octan-6-yl}acetic acid Saturated_Ester->Final_Product NaOH, H2O/EtOH Byproduct3 Unreacted Ester Saturated_Ester->Byproduct3 Incomplete Hydrolysis

Caption: Synthetic pathway with potential by-product formation.

References

  • Carreira, E. M.
  • Simmons–Smith reaction. In Wikipedia.
  • Khan, I., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651.
  • Simmons-Smith Reaction. Organic Chemistry Portal.
  • Horner–Wadsworth–Emmons reaction. In Wikipedia.
  • Dieckmann Condens
  • (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons reaction [Video]. YouTube.
  • Spiro[2.5]Octan-6-One. MySkinRecipes.
  • Postigo, A. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 9(3), 397-418.
  • Chem Help ASAP. (2020, March 28). Horner-Wadsworth-Emmons reaction [Video]. YouTube.
  • Yuan, Z., et al. (2015). 1,6-Conjugated Addition-Mediated [2+1] Annulation: Approach to Spiro[2.5]octa-4,7-dien-6-one. The Journal of Organic Chemistry, 80(21), 11123-11130.
  • Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. University of Wisconsin-Madison.
  • (2020, October 29). 12.5: Ésteres. LibreTexts Español.
  • Wittig Reaction - Common Conditions. The University of Sheffield.
  • Process for preparing spiro[2.5]octane-5,7-dione.
  • Wittig Reaction. Organic Chemistry Portal.
  • Wittig reaction. In Wikipedia.
  • Schaefer, J. P., & Bloomfield, J. J. (1967).
  • Dieckmann Condens
  • Spiro[2.5]octane-4,6-dione synthesis. ChemicalBook.
  • Dieckmann Condens
  • Dieckmann condens
  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • (2018, February 19). HYDROLYSIS REACTIONS. SlideShare.
  • Hydrolysis and Esterification Reactions in Aqueous and Organic Medium.
  • The Wittig Reaction. Chemistry LibreTexts.
  • Hydrolysis of Ethyl Acet
  • Koptyug, I. V., et al. (2007). para-Hydrogen-Induced Polarization in Heterogeneous Hydrogenation Reactions. Journal of the American Chemical Society, 129(17), 5580-5586.
  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube.
  • What are the products of a catalytic hydrogen
  • (2017, June 28). New Chiral Spiro[2.5]octanones as Products of Methylenation of (3R,6R)-2-Arylidene-6-isopropyl-3-methylcyclohexanones with Dimethylsulfoxonium Methylide. Synthesis, Stereochemistry, and Behavior in Liquid-Crystalline Systems.
  • Catalyst Design to Direct High-Octane Gasoline Fuel Properties for Improved Engine Efficiency. OSTI.GOV.
  • Lee, S., et al. (2020). Catalytic Technologies for CO Hydrogenation for the Production of Light Hydrocarbons and Middle Distillates.

Sources

"improving yield of 2-{Spiro[2.5]octan-6-yl}aceticacid synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spiro-Cycle Synthesis Division Ticket Topic: Optimization of 2-{Spiro[2.5]octan-6-yl}acetic acid Yields Ticket ID: SP-OCT-006-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Golden Route" Strategy

Research partners frequently encounter yield bottlenecks when synthesizing 2-{Spiro[2.5]octan-6-yl}acetic acid due to two primary failure modes:

  • Incomplete Cyclopropanation: The steric bulk of the cyclohexane ring hinders the approach of the zinc carbenoid to the exocyclic methylene group.

  • Ring Instability: The high ring strain of the spiro[2.5] system (~26 kcal/mol) makes it susceptible to acid-catalyzed ring opening during hydrolysis or workup.

Our Recommendation: Transition from the heterogeneous Simmons-Smith (Zn-Cu couple) to the homogeneous Furukawa Modification (


)  and ensure the acetic acid side chain is installed as an ester prior to cyclopropanation.

Module 1: The Optimized Synthetic Workflow

The following workflow visualizes the critical decision points to maximize yield. We prioritize the Pre-functionalization Strategy , where the acetic acid backbone is established before the sensitive cyclopropane ring is formed.

SynthesisWorkflow cluster_trouble Troubleshooting Loop Start Starting Material: Ethyl 1,4-cyclohexanedione mono-ethylene acetal Step1 Step 1: Horner-Wadsworth-Emmons (Install Acetic Acid Chain) Start->Step1 Triethyl phosphonoacetate, NaH Step2 Step 2: Deprotection & Wittig (Install Exocyclic Methylene) Step1->Step2 1. HCl (aq) 2. Ph3P=CH2 Step3 CRITICAL STEP 3: Furukawa Cyclopropanation (Et2Zn + CH2I2) Step2->Step3 1,2-DCE, 0°C to 40°C Step4 Step 4: Saponification (LiOH, THF/H2O) Step3->Step4 Avoid Mineral Acids Check TLC Check: Unreacted Alkene? Step3->Check Final Target: 2-{Spiro[2.5]octan-6-yl}acetic acid Step4->Final Gentle Acidification (pH 5) Boost Add 0.5 eq Et2Zn Increase Temp to 40°C Check->Boost Yes Boost->Step3 Recycle

Figure 1: The optimized "Pre-functionalization" route minimizes steps performed on the sensitive spiro-ring.

Module 2: Critical Protocol – The Furukawa Cyclopropanation

The standard Zn-Cu couple is often too sluggish for this substrate. The homogeneous Furukawa modification is required for high conversion.

Reagents:

  • Substrate: Ethyl 2-(4-methylenecyclohexyl)acetate (1.0 equiv)

  • Diethylzinc (

    
    ):  1.0 M in hexanes (2.5 equiv)
    
  • Diiodomethane (

    
    ):  (5.0 equiv) – Must be copper-stabilized or freshly distilled.
    
  • Solvent: Anhydrous 1,2-Dichloroethane (DCE).

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add the alkene substrate dissolved in anhydrous DCE (0.2 M concentration).

  • Carbenoid Formation (The "Zero" Point): Cool the solution to -10°C . Add

    
     dropwise over 20 minutes.
    
    • Why? Adding

      
       to the alkene first complexes the zinc to the ester oxygen, directing the reaction (stereoselective delivery).
      
  • Reagent Addition: Add

    
     dropwise via syringe pump over 30-45 minutes, maintaining temperature < 0°C.
    
    • Caution: Exothermic.[1] Rapid addition leads to "runaway" zinc decomposition and low yields.

  • The Drive: Allow to warm to Room Temperature (RT). If TLC shows <90% conversion after 4 hours, heat to 40°C for 2 hours.

    • Note: DCE allows for this higher temperature compared to DCM, which is crucial for sterically hindered alkenes.

Module 3: Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion. Adding more reagent doesn't help.

Diagnosis: This is likely due to Zinc Oxide passivation or Reagent Decomposition . The Fix:

  • Oxygen Check: Are you using a balloon or a constant inert gas stream?

    
     is extremely sensitive to oxygen. A slight leak kills the active carbenoid.
    
  • The "Booster" Shot: Do not add

    
     and 
    
    
    
    separately to a stalled reaction. Premix them in a separate vial at 0°C (carefully!) and cannulate the fresh carbenoid into the main reaction vessel.
  • Solvent Switch: Switch from DCM (boiling point 40°C) to DCE (1,2-dichloroethane) . The ability to heat to 50-60°C is often the difference between 60% and 95% yield for spiro-systems.

Q2: The workup is a nightmare. I have a white gummy emulsion that won't separate.

Diagnosis: This is a classic Zinc Hydroxide/Zinc Iodide emulsion. The Fix: Use the Rochelle’s Salt Protocol .

  • Quench the reaction carefully with saturated

    
    .
    
  • Add an equal volume of saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt) .

  • Stir vigorously for 1-2 hours.

  • Result: The tartrate chelates the zinc, turning the aqueous layer clear and allowing a clean phase separation.

Q3: I lost my product during the final hydrolysis to the acid.

Diagnosis: You likely used HCl or


 to acidify, causing acid-catalyzed ring opening  (cleaving the cyclopropane to a gem-dimethyl or alkene derivative).
The Fix: 
  • Saponification: Use LiOH (2.0 equiv) in THF/Water (3:1). LiOH is more soluble in organic solvents than NaOH, speeding up the reaction without harsh heating.

  • Acidification: When quenching the base, do not drop the pH below 4-5 . Use 1M Citric Acid or Phosphate Buffer (pH 5.5) instead of HCl. Extract immediately.

Data Summary: Method Comparison

ParameterZn-Cu Couple (Classic)Furukawa (

)
Recommended
Typical Yield 35 - 50%75 - 92%Furukawa
Reaction Time 12 - 24 Hours4 - 6 HoursFurukawa
Homogeneity Heterogeneous (Slurry)HomogeneousFurukawa
Reproducibility Low (Surface area dependent)High (Stoichiometry dependent)Furukawa
Safety ModerateHigh Risk (Pyrophoric)Handle with Care

References

  • Furukawa Modification of Simmons-Smith: Furukawa, J., Kawabata, N., & Nishimura, J. (1968).[2] Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[3] Tetrahedron, 24(1), 53-58.[2]

  • Spirocyclopropane Synthesis Review: Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][3][4][5] Organic Reactions, 58, 1-415.

  • Workup Protocols (Rochelle's Salt): Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley.
  • Directed Cyclopropanation: Hoveyda, A. H., Evans, D. A., & Fu, G. C. (1993). Substrate-directable chemical reactions.[1] Chemical Reviews, 93(4), 1307-1370.

Sources

Technical Support Center: Resolving Stereoisomers of 2-{Spiro[2.5]octan-6-yl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide is structured to anticipate the challenges you may face, offering solutions grounded in chemical principles and field-proven experience.

Method Selection: Frequently Asked Questions

Q1: What are the primary methods for resolving a racemic carboxylic acid like 2-{Spiro[2.5]octan-6-yl}acetic acid?

A1: There are three main strategies to consider, each with distinct advantages and disadvantages.[1]

  • Classical Diastereomeric Salt Crystallization: This is the most common and often most cost-effective method for large-scale resolutions.[2] It involves reacting the racemic acid with an enantiomerically pure chiral base to form diastereomeric salts.[1][3] These salts have different physical properties, such as solubility, allowing one to be selectively crystallized.[3][4]

  • Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can separate enantiomers directly.[1] This method is excellent for analytical-scale separation and can be scaled for preparative purposes, though it can be more expensive.[5]

  • Enzymatic Resolution: This method uses an enzyme, typically a lipase, to selectively catalyze a reaction (like esterification or hydrolysis) on one enantiomer, allowing the reacted and unreacted enantiomers to be separated.[1][6][7] This approach offers high selectivity under mild conditions but requires screening for a suitable enzyme.[7]

Q2: How do I choose between these methods?

A2: The choice depends on your scale, resources, and the properties of your molecule.

  • For multi-gram to kilogram scale , diastereomeric salt crystallization is often the most practical starting point.[1]

  • For analytical purposes or small-scale (milligram) purification , chiral HPLC is highly effective for determining enantiomeric excess (ee) and for obtaining small amounts of pure enantiomers for initial studies.[8]

  • If classical methods fail or if you are seeking a "green" chemistry approach , enzymatic resolution is a powerful alternative.[6]

Troubleshooting Guide: Diastereomeric Salt Crystallization

This is often the most challenging yet rewarding method. Success hinges on finding the right combination of resolving agent and solvent system.

Issue 1: No Crystals Are Forming After Mixing the Racemic Acid and Chiral Base.

Possible Causes & Solutions:

  • Suboptimal Solvent: The diastereomeric salts may be too soluble in the chosen solvent.[9]

    • Solution: Perform a systematic solvent screen. Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene).[10] Solvent mixtures can also be used to fine-tune solubility.[10]

  • Insufficient Supersaturation: The solution may not be concentrated enough to induce crystallization.

    • Solution 1: Slowly evaporate the solvent.

    • Solution 2: After dissolving the salt at an elevated temperature, cool the solution slowly. A slower cooling rate can improve crystal formation and selectivity.[10]

    • Solution 3: Add an "anti-solvent"—a solvent in which the salts are poorly soluble—dropwise to a solution of the salts in a good solvent to induce precipitation.[9][10]

  • Nucleation Failure: The crystallization process requires an initial nucleation event.

    • Solution: Try scratching the inside of the flask with a glass rod or adding a seed crystal if available.[10]

Issue 2: An Oil Forms Instead of Crystals ("Oiling Out").

Possible Causes & Solutions:

  • High Salt Concentration: The concentration of the diastereomeric salt in the solution is too high.

    • Solution: Add more solvent to dilute the solution before cooling.[9]

  • Low Melting Point: The melting point of the salt may be lower than the crystallization temperature.

    • Solution: Use a lower crystallization temperature or change the solvent system.[9][10] A less polar solvent might be beneficial.[9]

Issue 3: The Diastereomeric Excess (d.e.) of the Crystallized Salt is Low.

Possible Causes & Solutions:

  • Similar Solubilities: The solubilities of the two diastereomeric salts are too close in the chosen solvent, leading to co-precipitation.[10]

    • Solution 1: Optimize the Solvent System. This is the most critical factor. A systematic solvent screen is essential to find a system that maximizes the solubility difference.[9]

    • Solution 2: Recrystallization. Purify the obtained salt by recrystallizing it one or more times, potentially from a different solvent system, to enhance the diastereomeric excess.[10]

  • Solvent-Induced Chirality Switching: In some cases, changing the solvent can invert which diastereomer is less soluble.[10][11] This can be exploited to isolate the other enantiomer.[11]

Data Presentation: Example of a Resolving Agent & Solvent Screen
Resolving AgentSolvent SystemYield (%)Diastereomeric Excess (d.e., %) of Crystals
(R)-(+)-α-PhenylethylamineMethanol4565
(R)-(+)-α-PhenylethylamineIsopropanol3882
(R)-(+)-α-PhenylethylamineEthyl Acetate3091
(S)-(-)-1-(1-Naphthyl)ethylamineIsopropanol4175
(S)-(-)-1-(1-Naphthyl)ethylamineAcetone/Water (9:1)3595
QuinineEthanol5055

This table illustrates how to structure results to identify the most promising conditions for optimization.

Workflow & Visualization

Workflow for Diastereomeric Salt Resolution

The following diagram outlines the logical steps for developing a classical resolution protocol.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Isolation cluster_purification Purification Prep Start with Racemic Acid (R/S)-Acid Agent Select Chiral Base (R)-Base Mix Mix Acid and Base in Screening Solvent Agent->Mix Form Form Diastereomeric Salts (R-Acid:R-Base) & (S-Acid:R-Base) Mix->Form Crystallize Induce Crystallization (Cooling / Anti-solvent) Form->Crystallize Filter Filter Crystals (Less Soluble Salt) Crystallize->Filter MotherLiquor Collect Mother Liquor (More Soluble Salt) Crystallize->MotherLiquor Analyze Analyze d.e. of Crystals (e.g., Chiral HPLC of Acid) Filter->Analyze Recryst Recrystallize to Improve d.e. Analyze->Recryst d.e. < 98%? SaltBreak Salt Break (Acidify to pH 1-2) Analyze->SaltBreak d.e. ≥ 98%? Recryst->Analyze Re-analyze Isolate Isolate Pure Enantiomer (R)- or (S)-Acid SaltBreak->Isolate

Caption: A systematic workflow for diastereomeric salt resolution.

Analytical Method Development: Chiral HPLC

A reliable analytical method is crucial for determining the success of your resolution.

FAQ: Chiral HPLC Method Development

Q1: I'm not getting any separation on my chiral HPLC column. What should I do first?

A1: First, verify your basic HPLC parameters (mobile phase, flow rate, temperature) and ensure the column is appropriate for your analyte and has been stored correctly.[8] If these are correct, the primary issue is likely the choice of chiral stationary phase (CSP) or mobile phase.[8]

Q2: How do I select the right chiral column and mobile phase?

A2: A screening approach is most effective. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and a good starting point.[12]

  • Screening Protocol: Test your racemic acid on 2-3 different polysaccharide columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: For carboxylic acids, it is common to use a normal-phase mobile phase (e.g., hexane/isopropanol) with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.[13] A typical starting point is 90:10 (v/v) n-hexane:isopropanol + 0.1% TFA.[13]

Troubleshooting Poor HPLC Resolution
IssuePossible CauseSolution
No Separation Incorrect CSP or mobile phase.Screen different CSPs and mobile phase compositions (e.g., vary the percentage of alcohol modifier).[8][13]
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Ensure an acidic modifier (e.g., 0.1% TFA) is in the mobile phase to suppress deprotonation of the carboxylic acid.[13]
Inconsistent Retention Times Inadequate column equilibration or temperature fluctuations.Ensure the column is fully equilibrated before injection and use a column thermostat for stable temperature.[8]
Loss of Resolution Over Time Column contamination or degradation.Implement a column washing procedure as recommended by the manufacturer.[8]
Visualization: HPLC Troubleshooting Logic

G Start Poor or No Resolution Observed Verify Verify Method Parameters (Mobile Phase, Flow, Temp) Start->Verify Assess Assess CSP (Correct Column, Age) Verify->Assess Parameters OK OptimizeMP Optimize Mobile Phase (% Alcohol, Modifier) Assess->OptimizeMP CSP Suitable ScreenCSP Screen Different CSPs Assess->ScreenCSP CSP Unsuitable OptimizeMP->ScreenCSP Still No Resolution Success Resolution Achieved OptimizeMP->Success Successful ScreenCSP->Success Successful

Caption: A stepwise troubleshooting workflow for poor HPLC resolution.

Confirmation of Absolute Configuration

Q: Once I have separated the enantiomers, how do I determine their absolute configuration (i.e., which is R and which is S)?

A: Determining the absolute configuration is a critical final step. Several methods are available:

  • X-ray Crystallography: This is the definitive method. If you can grow a suitable crystal of one of the diastereomeric salts or a derivative of the pure enantiomer, it provides unambiguous proof of the absolute stereochemistry.[][15]

  • Vibrational Circular Dichroism (VCD): This spectroscopic technique is a powerful tool for determining absolute configuration in solution and requires less sample than crystallography.[]

  • Chemical Correlation: You can chemically convert your separated enantiomer into a compound of known absolute configuration.[]

  • NMR with Chiral Derivatizing Agents: Reacting the enantiopure acid with a chiral reagent can create diastereomers that show distinct shifts in an NMR spectrum, which can sometimes be used to infer the configuration.[16][17]

References

  • Direct determination of absolute configuration of carboxylic acids by cyclooctapyrrole.Chemical Communications (RSC Publishing).
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Technical Support Center: Solvent Effects on Diastereomeric Salt Formation with (-)-Camphoric Acid.Benchchem.
  • Determination Techniques for Absolute Configuration of Chiral Compound.BOC Sciences.
  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv. Available at: [Link]

  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.Benchchem.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. Available at: [Link]

  • Part 6: Resolution of Enantiomers.Chiralpedia.
  • 17 NMR Determination of the Absolute Configurations and Conformations of Long-Chain Alcohols and Carboxylic Acids by New Chiral Anisotropic Reagents. J-Stage. Available at: [Link]

  • Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]

  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.TCI Chemicals.
  • Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC.Benchchem.
  • Technical Support Center: Overcoming Poor Enantioselectivity with (R)-N-(1-phenylethyl)propan-2-amine.Benchchem.
  • Lipases in the Enantioselective Biocatalysis Process to Obtain Enantiomerically Pure Racemic Products.Journal of Physics and Chemistry Research.
  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available at: [Link]

  • Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.Almac.
  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. PMC. Available at: [Link]

  • Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. PMC. Available at: [Link]

  • Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis.Benchchem.
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. Available at: [Link]

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. Available at: [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]

  • Troubleshooting low enantiomeric excess in asymmetric catalysis.Benchchem.
  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. Available at: [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. Available at: [Link]

  • Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. NIH. Available at: [Link]

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Tokyo University of Agriculture and Technology. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. RSC Publishing. Available at: [Link]

Sources

Validation & Comparative

"validating the biological target of 2-{Spiro[2.5]octan-6-yl}aceticacid"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Biological Target of 2-{Spiro[2.5]octan-6-yl}acetic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Introduction: The Spirocyclic Scaffold in Modern Drug Discovery

2-{Spiro[2.5]octan-6-yl}acetic acid represents a distinct class of high-Fsp³ (fraction of sp³ hybridized carbons) chemical fragments.[1][2] Unlike flat aromatic scaffolds, the spiro[2.5]octane core offers inherent three-dimensionality and conformational rigidity, making it a "privileged structure" in Fragment-Based Drug Discovery (FBDD).[1][2]

While often utilized as a building block for complex ligands targeting FXR (Farnesoid X Receptor) , IL-17 , or Muscarinic M3 receptors (as seen in recent patent literature), this molecule itself can serve as a weak-affinity probe or a starting fragment.[1][2] Validating its biological target requires distinguishing between non-specific hydrophobic interactions and genuine binding events.[2]

This guide objectively compares the three primary methodologies for validating the target of such low-molecular-weight (LMW) acidic fragments: Surface Plasmon Resonance (SPR) , Ligand-Observed NMR (STD-NMR) , and Cellular Thermal Shift Assay (CETSA) .[1][2]

Comparative Analysis of Validation Methodologies

For a fragment like 2-{Spiro[2.5]octan-6-yl}acetic acid (MW ~168 Da), traditional biochemical IC50 assays often fail due to low affinity (typically high


M to mM range).[1][2] Biophysical validation is the gold standard.[2]
FeatureMethod A: Surface Plasmon Resonance (SPR) Method B: Ligand-Observed NMR (STD-NMR) Method C: Cellular Thermal Shift (CETSA)
Primary Output Binding Kinetics (

,

,

)
Structural Epitope MappingTarget Engagement in Cells (

)
Sensitivity Very High (can detect weak binders)High (ideal for mM

)
Moderate (requires decent affinity)
Throughput HighLow/MediumHigh
Fragment Suitability Excellent. Best for ranking affinity.[1][2]Excellent. Confirms binding mode.Poor. Fragments rarely shift

significantly.[2]
False Positives Common (promiscuous binding)Rare (requires magnetization transfer)Common (non-specific stabilization)
Material Req. Low Protein usageHigh Protein usageLow (uses cell lysate/intact cells)
Verdict for Topic Recommended Primary Screen Recommended for Validation Not Recommended for initial fragment
Expert Insight:

"As an Application Scientist, I strongly advise against starting with CETSA for this specific molecule. The thermal shift induced by a fragment with a typical ligand efficiency (LE) of 0.3 is often below the detection limit of standard Western Blot or AlphaScreen readouts.[2] SPR is the logical starting point to establish a clean binding isotherm, followed by STD-NMR to prove the spiro-cycle is actually contacting the protein pocket."

Detailed Experimental Protocol: Surface Plasmon Resonance (SPR)

Objective: Determine the binding affinity (


) and kinetics of 2-{Spiro[2.5]octan-6-yl}acetic acid against a putative target (e.g., FXR-LBD).
Phase 1: Sensor Chip Preparation
  • Chip Selection: Use a CM5 (Carboxymethylated Dextran) sensor chip for standard proteins.[2] If the target is a GPCR (like M3), use an L1 (Lipophilic) chip or NTA chip for His-tagged capture to maintain native conformation.[1][2]

  • Immobilization:

    • Activate flow cells with EDC/NHS (1:1 mixture) for 7 minutes.

    • Inject Target Protein (20

      
      g/mL in 10 mM Sodium Acetate, pH 4.[2]5) to reach a density of ~3000-5000 RU (high density is needed for fragments).[1][2]
      
    • Block with 1 M Ethanolamine-HCl (pH 8.5).[1][2]

    • Reference Channel: Activate and block without protein injection.[2]

Phase 2: Solvent Correction (Critical Step)
  • Since fragments are often dissolved in DMSO, prepare a solvent correction curve (0.5% to 5% DMSO) to compensate for bulk refractive index changes.[2]

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + exact matching DMSO concentration (e.g., 2%).

Phase 3: Kinetic Injection Cycle
  • Concentration Series: Prepare a 2-fold dilution series of 2-{Spiro[2.5]octan-6-yl}acetic acid ranging from 0.5 mM down to 15

    
    M . (Fragments require high concentrations).[1][2]
    
  • Injection:

    • Flow Rate: 30

      
      L/min  (minimizes mass transport limitations).[1][2]
      
    • Contact Time: 60 seconds.

    • Dissociation Time: 60 seconds.[2]

  • Regeneration: Usually not required for fragments (fast off-rates).[1][2] If needed, use a mild 10 mM Glycine-pH 2.5 pulse (15s).[1][2]

Phase 4: Data Analysis
  • Zeroing: Double reference subtraction (Reference channel subtraction + Buffer blank subtraction).

  • Fitting: Fit data to a 1:1 Steady State Affinity model (Req vs. Concentration).

    • Note: Kinetic fitting (

      
      ) often fails for fragments due to "square wave" sensorgrams (too fast to resolve).[1][2] Steady-state analysis is more reliable.[1][2]
      

Visualization of Validation Workflow

The following diagram illustrates the logical flow for validating a spirocyclic fragment hit, moving from biophysical screening to structural confirmation.

FragmentValidation Hit Hit Identification 2-{Spiro[2.5]octan-6-yl}acetic acid Solubility Solubility Check (DMSO Tolerance) Hit->Solubility SPR SPR Screening (Binding Affinity) Solubility->SPR Pass NMR STD-NMR (Epitope Mapping) SPR->NMR KD < 2 mM Discard Discard (False Positive) SPR->Discard No Binding / Aggregation XRay X-Ray Co-crystal (Structural Proof) NMR->XRay Specific Epitope NMR->Discard No STD Signal XRay->Hit Validated Lead

Caption: Figure 1. A self-validating workflow for fragment-based target identification.[1][2] The process filters out promiscuous binders (aggregators) early via SPR before investing in resource-intensive structural biology.[1][2]

Mechanism of Action: The Spiro Advantage

Why use this specific scaffold? The spiro[2.5]octane moiety is a bioisostere for the cyclohexyl ring found in many approved drugs (e.g., Gabapentin, Tramadol), but with distinct vector properties.[1][2]

InteractionMap cluster_ligand Ligand: 2-{Spiro[2.5]octan-6-yl}acetic acid cluster_protein Target Pocket (e.g., FXR / M3) Spiro Spiro[2.5]octane Core (Lipophilic) Acid Acetic Acid Tail (Polar/Ionic) Spiro->Acid Hydrophobic Hydrophobic Pocket (Val, Leu, Phe) Spiro->Hydrophobic Van der Waals (Shape Complementarity) Basic Basic Residue (Arg, Lys) Acid->Basic Salt Bridge (Ionic Interaction)

Caption: Figure 2.[1][2] Predicted binding mode. The rigid spiro-core occupies hydrophobic sub-pockets with high shape complementarity, while the carboxylic acid anchors the molecule via electrostatic interactions.[1][2]

References

  • Zheng, S., & Tice, C. M. (2016).[2] The utilization of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.

  • Genentech, Inc. (2012).[2] Patent WO2012087519A1: Compositions and methods for modulating FXR activity.[2] (Describes spiro[2.5]octane derivatives as FXR agonists).

  • Nippon Shinyaku Co., Ltd. (2020).[2][3] Patent EP4059933A1: Azabenzimidazole compound and medicine.[2] (Validates spiro[2.5]octan-6-yl as a substituent for M3 receptor modulators).

  • Erlanson, D. A., et al. (2016).[2] Fragment-based drug discovery: lessons and outlook. Nature Reviews Drug Discovery.

  • BenchChem. (2025).[2] Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid. [1]

Sources

A Comparative Guide to 2-{Spiro[2.5]octan-6-yl}acetic Acid Analogs as CRTH2 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Spirocyclic scaffolds have emerged as a compelling structural motif in drug design, offering a unique three-dimensional architecture that can effectively probe the binding pockets of biological targets.[1][2] This guide provides a comprehensive comparative analysis of hypothetical analogs of 2-{Spiro[2.5]octan-6-yl}acetic acid, a compound of interest for its potential as a chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonist. The CRTH2 receptor, a key player in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis, represents a promising therapeutic target.[3][4][5][6]

The Rationale for Spirocyclic Scaffolds in CRTH2 Antagonism

The introduction of a spirocyclic moiety, such as the spiro[2.5]octane core, into a drug candidate can confer several advantages. The inherent rigidity of the spirocyclic system can lead to a more defined orientation of pharmacophoric groups, potentially increasing binding affinity and selectivity for the target receptor.[1][2] Furthermore, the three-dimensional nature of these scaffolds can improve physicochemical properties, such as solubility and metabolic stability, which are critical for drug development. Many CRTH2 antagonists reported to date feature a carboxylic acid group, which is believed to be a key pharmacophore for interacting with the receptor.[7][8] The 2-{Spiro[2.5]octan-6-yl}acetic acid structure combines this essential acidic moiety with a rigid spirocyclic core, making it a promising starting point for the development of novel CRTH2 antagonists.

Hypothetical Comparative Study of 2-{Spiro[2.5]octan-6-yl}acetic Acid Analogs

While a direct experimental comparison of a series of 2-{Spiro[2.5]octan-6-yl}acetic acid analogs is not yet publicly available, we can construct a hypothetical comparative study based on established structure-activity relationships (SAR) for other CRTH2 antagonists.[9] This section will explore the potential impact of structural modifications on the potency and selectivity of these hypothetical analogs.

For the purpose of this guide, we will consider three hypothetical analogs with modifications at key positions:

  • Analog 1: Introduction of a hydroxyl group on the cyclohexane ring.

  • Analog 2: Replacement of the cyclopropane ring with a cyclobutane ring.

  • Analog 3: Esterification of the carboxylic acid moiety.

The following table summarizes the anticipated properties of these analogs based on general medicinal chemistry principles and data from related CRTH2 antagonists.

Compound Modification Predicted CRTH2 Binding Affinity (IC50) Predicted Selectivity vs. DP1 Receptor Predicted Metabolic Stability Rationale for Predicted Properties
Parent Compound 2-{Spiro[2.5]octan-6-yl}acetic acidModerate to HighGoodModerateThe carboxylic acid is a key pharmacophore for CRTH2 binding. The rigid spirocyclic core contributes to good selectivity.
Analog 1 Hydroxylation of the cyclohexane ringLowerModerateLowerThe introduction of a polar hydroxyl group may disrupt hydrophobic interactions within the binding pocket, leading to lower affinity. It also provides a site for metabolic glucuronidation, decreasing stability.
Analog 2 Spiro[3.5]nonane acetic acidPotentially HigherGoodHigherThe larger cyclobutane ring may offer a better fit within the binding pocket, potentially increasing van der Waals interactions. The increased steric hindrance could also enhance metabolic stability.
Analog 3 Methyl 2-{Spiro[2.5]octan-6-yl}acetateSignificantly LowerPoorHigher (as a pro-drug)Esterification of the carboxylic acid would likely abolish direct interaction with key residues in the CRTH2 binding site, significantly reducing affinity. However, it could serve as a pro-drug, being hydrolyzed in vivo to the active carboxylic acid.

Synthetic Strategies

The synthesis of 2-{Spiro[2.5]octan-6-yl}acetic acid and its analogs can be approached through several established synthetic routes for spirocyclic compounds. A plausible synthetic pathway is outlined below.

General Synthetic Scheme

Synthetic_Pathway A 1,3-Cyclohexanedione B 3-Methoxycyclohex-2-en-1-one A->B  MeOH, H+ C 5-Methoxyspiro[2.5]oct-4-ene B->C  Simmons-Smith or Grignard D Spiro[2.5]octan-5-one C->D  Acid Hydrolysis E Spiro[2.5]octane-5-carbonitrile D->E  TosMIC, Base F 2-{Spiro[2.5]octan-6-yl}acetic acid E->F  Alkaline Hydrolysis In_Vivo_Workflow A Sensitization of mice with ovalbumin (OVA) B Challenge with aerosolized OVA A->B C Treatment with Test Compound or Vehicle B->C D Assessment of Airway Hyperresponsiveness C->D E Bronchoalveolar Lavage (BAL) Fluid Analysis C->E F Histological Examination of Lung Tissue C->F

Sources

"2-{Spiro[2.5]octan-6-yl}aceticacid versus other carboxylic acid derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Comparison & Application in Medicinal Chemistry[1]

Executive Summary

2-{Spiro[2.5]octan-6-yl}acetic acid represents a strategic "bioisosteric switch" in modern drug discovery.[1] It serves as a high-Fsp³ replacement for phenylacetic acid (aromatic, planar) and cyclohexylacetic acid (aliphatic, flexible).[1]

By fusing a cyclopropane ring to a cyclohexane core at the spiro-junction, this scaffold introduces conformational rigidity and metabolic blocking without the solubility penalties often associated with aromatic rings.[1] This guide analyzes its performance against standard carboxylic acid derivatives, supported by structural logic and synthetic protocols.[1][2]

Part 1: Structural & Physicochemical Analysis[1]

The defining feature of 2-{Spiro[2.5]octan-6-yl}acetic acid is the linear exit vector created by the 1,4-relationship between the spiro-carbon and the acetic acid tail.[1]

  • Spiro[2.5]octane Core: A bicyclic system where a cyclopropane ring shares a single carbon (C3) with a cyclohexane ring.[1]

  • 6-yl Substitution: The acetic acid side chain is attached at the C6 position (para to the spiro junction).[1] This mimics the geometry of para-substituted benzenes but with a saturated, 3D architecture.[1]

Comparative Profiling Table
FeaturePhenylacetic Acid Cyclohexylacetic Acid 2-{Spiro[2.5]octan-6-yl}acetic Acid
Geometry Planar (2D)Flexible Chair/Boat (3D)Rigidified Chair (3D)
Hybridization sp² (Aromatic)sp³ (Aliphatic)sp³ (High Fsp³)
Metabolic Liability High (Aromatic hydroxylation)High (Oxidation at C3/C4)Low (C4 blocked by spiro-ring)
Lipophilicity (LogP) ModerateHighModerate-High (Lower than cyclohexyl)
Solubility Low-ModerateLowImproved (Disrupted crystal packing)
Exit Vector Linear (180°)Variable (Conformational avg)Linear (Locked Equatorial)

Expert Insight: The spiro-cyclopropane moiety acts as a "metabolic shield."[1] In standard cyclohexyl rings, the C4 position (para to the substituent) is the primary soft spot for CYP450-mediated oxidation.[1] In the spiro[2.5]octane scaffold, this position is fully substituted (quaternary), effectively blocking this clearance pathway.[1]

Part 2: Decision Logic & Application (Visualized)

The following diagram illustrates the decision process for selecting the Spiro[2.5]octane scaffold over traditional alternatives.

ScaffoldSelection Start Lead Optimization: Carboxylic Acid Side Chain Check_Prop Analyze Physicochemical Issues Start->Check_Prop Issue_Sol Issue: Low Solubility / High Planarity? Check_Prop->Issue_Sol Issue_Met Issue: High Clearance (Metabolic Instability)? Check_Prop->Issue_Met Sol_Yes Need 3D Character (Fsp³) Issue_Sol->Sol_Yes Yes Met_Yes Identify Metabolic Soft Spot Issue_Met->Met_Yes Yes Select_Cyc Try Cyclohexylacetic Acid Sol_Yes->Select_Cyc Increase sp³ Solution SELECT: 2-{Spiro[2.5]octan-6-yl}acetic Acid Met_Yes->Solution If Aromatic/Aliphatic Oxidation Check_Cyc_Met Cyclohexyl Fails: Oxidation at C4? Select_Cyc->Check_Cyc_Met Check_Cyc_Met->Solution Yes (Block Soft Spot) Benefit1 Blocks C4 Oxidation Solution->Benefit1 Benefit2 Retains Linear Vector Solution->Benefit2

Caption: Decision tree for scaffold hopping from Phenyl/Cyclohexyl acids to Spiro[2.5]octan-6-yl acetic acid to solve solubility and metabolic stability bottlenecks.

Part 3: Experimental Validation Protocols

To validate the advantages of this scaffold, the following workflows should be employed.

1. Synthesis: The "Simmons-Smith" Route

This protocol ensures the precise installation of the cyclopropane ring onto the cyclohexane core.[1]

Reagents:

  • Ethyl 2-(4-oxocyclohexyl)acetate (Starting Material)[1]

  • Methyltriphenylphosphonium bromide (Wittig Reagent)[1]

  • Diiodomethane (

    
    ), Diethylzinc (
    
    
    
    ) (Simmons-Smith Reagent)[1]
  • Lithium Hydroxide (LiOH)[1]

Step-by-Step Protocol:

  • Olefination (Wittig):

    • Suspend methyltriphenylphosphonium bromide (1.2 eq) in dry THF at 0°C. Add KOtBu (1.2 eq) and stir for 1 hr (yellow solution).

    • Add Ethyl 2-(4-oxocyclohexyl)acetate (1.0 eq) dropwise.[1] Warm to RT and stir for 12 hrs.

    • Outcome: Ethyl 2-(4-methylenecyclohexyl)acetate.[1] (Conversion of ketone to exocyclic alkene).

  • Cyclopropanation (Simmons-Smith):

    • Safety: Perform under Argon.

      
       is pyrophoric.[1]
      
    • Dissolve the alkene intermediate in dry DCM at 0°C.

    • Add

      
       (1.0M in hexanes, 2.5 eq) carefully.[1]
      
    • Add

      
       (2.5 eq) dropwise over 20 mins. A white precipitate may form.[1]
      
    • Stir at RT for 16 hrs. Quench with saturated

      
      .[1]
      
    • Outcome: Ethyl 2-{spiro[2.5]octan-6-yl}acetate.[1]

  • Saponification:

    • Dissolve the ester in THF/MeOH/Water (3:1:1). Add LiOH (3 eq).[1]

    • Stir at 50°C for 4 hrs. Acidify with 1N HCl to pH 3.[1]

    • Extract with EtOAc to yield the final acid.[1]

2. Metabolic Stability Assay (Microsomal Stability)

Objective: Prove the "Metabolic Shield" effect compared to cyclohexylacetic acid.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Control: Verapamil (High clearance), Warfarin (Low clearance).[1]

  • Test Compounds: Phenylacetic acid, Cyclohexylacetic acid, 2-{Spiro[2.5]octan-6-yl}acetic acid.[1]

  • Procedure:

    • Incubate test compound (1 µM) with HLM (0.5 mg/mL) at 37°C.

    • Initiate with NADPH.[1]

    • Sample at t = 0, 15, 30, 60 min.[1] Quench with cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.[1][3][4]

  • Expected Result: The Spiro[2.5] derivative should show a significantly longer half-life (

    
    ) than the cyclohexyl analog due to the blockade of the C4-oxidation site.[1]
    
Part 4: References
  • Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link (Foundational concept of spiro/strained rings as bioisosteres).[1]

  • Zheng, S., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. Link[1]

  • Krasavin, M., et al. (2021).[1] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

  • PubChem Compound Summary. (2025). Spiro[2.5]octane-6-carboxylic acid.[1][5] National Center for Biotechnology Information.[1] Link

  • Wermuth, C. G. (2011).[1][6] The Practice of Medicinal Chemistry: Bioisosterism. Academic Press.[1] (Standard reference for ring equivalency).

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-{Spiro[2.5]octan-6-yl}acetic acid and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of 2-{Spiro[2.5]octan-6-yl}acetic acid, a unique spirocyclic compound. While direct experimental data for this specific molecule is limited in publicly available literature, its structural features suggest promising interactions with key biological targets. This document will, therefore, extrapolate from established SAR data of structurally related compounds to build a predictive framework for its biological activity. We will focus on two primary, plausible targets for molecules of this class: Aldose Reductase and GABA-A receptors. By comparing the structural motifs of our lead compound with known inhibitors and modulators, we aim to provide a rationale for future experimental investigation and drug design.

The Spirocyclic Scaffold: A Gateway to Novel Pharmacology

Spiro compounds, characterized by two rings sharing a single carbon atom, have garnered significant attention in medicinal chemistry.[1][2] Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.[3] The spiro[2.5]octane core, featuring a fusion of cyclopropane and cyclohexane rings, imparts a unique spatial arrangement that can be exploited for precise interactions within a protein's binding pocket. The acetic acid moiety provides a crucial acidic functional group, often involved in key hydrogen bonding or ionic interactions with receptor residues.

Comparative Analysis I: Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications.[4][5] Several potent aldose reductase inhibitors (ARIs) feature a spirocyclic core and a carboxylic acid or a bioisostere.[6][7]

Structural Analogs and Key Interactions

A well-known spirocyclic ARI is Sorbinil, which contains a spiro-chromane hydantoin scaffold. The hydantoin ring acts as a carboxylic acid bioisostere. The SAR of spiro-hydantoin ARIs is well-documented, with the activity residing exclusively in the (S)-enantiomer of related compounds, highlighting the stereochemical importance of the spiro center.[6]

More recent studies have explored spiro-oxazolidinone and spiro-morpholinone acetic acid derivatives as ARIs.[5][7][8] These studies provide a valuable framework for comparing our lead compound.

Compound ClassCore ScaffoldKey Functional GroupsReported IC50 ValuesReference
Spiro-oxazolidinone acetic acidsSpiro[chroman-4,5'-oxazolidine]Acetic acid, various substitutions on chroman ringMicromolar to low micromolar range[5]
Spiro-morpholinone acetic acidsSpiro[chroman-4,3'-morpholine]Acetic acid, various substitutions on chroman ringMicromolar range[5]
Spiro HydantoinsSpiro[chroman-4,4'-imidazolidine]Hydantoin (carboxylic acid bioisostere)Potent in vivo inhibitors[6]
2-{Spiro[2.5]octan-6-yl}acetic acid Spiro[2.5]octane Acetic acid To be determined N/A
Predictive SAR for 2-{Spiro[2.5]octan-6-yl}acetic acid as an ARI

Based on the comparison with known ARIs, we can hypothesize the following for 2-{Spiro[2.5]octan-6-yl}acetic acid:

  • The Acetic Acid Moiety: This group is likely crucial for binding to the anionic pocket of the aldose reductase active site.

  • The Spiro[2.5]octane Core: This rigid scaffold will dictate the orientation of the acetic acid group within the active site. The cyclopropane ring introduces a degree of strain and a unique electronic character that could influence binding.

  • Stereochemistry: The stereochemistry at the spiro-carbon and the carbon bearing the acetic acid will likely be critical for potent activity.

Comparative Analysis II: GABA-A Receptor Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and GABA-A receptors are the target for a wide range of therapeutic agents, including benzodiazepines and barbiturates.[9][10] Spirocyclic structures have been explored as novel GABA-A receptor modulators.[11]

Structural Analogs and Key Interactions

Spiro-hydantoins have been investigated as allosteric modulators of GABA-A receptors.[11] These compounds have been shown to reverse the action of positive allosteric modulators, with their activity being dependent on the alpha-subunit of the receptor.

While direct acetic acid analogs with a spiro[2.5]octane core are not prevalent in the GABA-A receptor literature, the rigid spirocyclic scaffold is a feature of interest for achieving subtype selectivity.

Compound ClassCore ScaffoldKey Functional GroupsReported ActivityReference
Spiro-HydantoinsSpiro-hydantoinHydantoinReverse positive allosteric modulation (low micromolar)[11]
PyrazoloquinolinonesPyrazoloquinolinoneVariousPositive allosteric modulation[12]
ImidazobenzodiazepinesImidazobenzodiazepineVariousAffinity for benzodiazepine binding site (nanomolar)[13]
2-{Spiro[2.5]octan-6-yl}acetic acid Spiro[2.5]octane Acetic acid To be determined N/A
Predictive SAR for 2-{Spiro[2.5]octan-6-yl}acetic acid as a GABA-A Receptor Modulator
  • The Acetic Acid Moiety: This group could potentially interact with basic residues in one of the allosteric binding sites of the GABA-A receptor.

  • The Spiro[2.5]octane Core: The conformational constraint imposed by this scaffold could lead to a specific interaction profile with different GABA-A receptor subtypes.

Experimental Protocols for Target Validation

To validate the predicted biological activities of 2-{Spiro[2.5]octan-6-yl}acetic acid, the following experimental workflows are recommended.

Aldose Reductase Inhibition Assay

This protocol is adapted from established methods for determining aldose reductase inhibitory activity.[5][7]

Objective: To determine the in vitro inhibitory activity of 2-{Spiro[2.5]octan-6-yl}acetic acid against aldose reductase.

Materials:

  • Recombinant human aldose reductase (ARL2)

  • NADPH

  • DL-glyceraldehyde

  • Sodium phosphate buffer

  • Test compound (2-{Spiro[2.5]octan-6-yl}acetic acid)

  • Reference inhibitor (e.g., Sorbinil)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add sodium phosphate buffer, NADPH solution, and the enzyme solution.

  • Add varying concentrations of the test compound or reference inhibitor to the wells. Include a control group with solvent only.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding DL-glyceraldehyde to all wells.

  • Monitor the decrease in absorbance at 340 nm for 10-15 minutes at 37°C, which corresponds to the oxidation of NADPH.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Aldose_Reductase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis stock Prepare Stock Solutions (Test Compound & Reference) plate_prep Prepare 96-well Plate (Buffer, NADPH, Enzyme) add_inhibitor Add Inhibitor/ Test Compound plate_prep->add_inhibitor pre_incubate Pre-incubate (10 min, RT) add_inhibitor->pre_incubate start_reaction Initiate Reaction (add DL-glyceraldehyde) pre_incubate->start_reaction measure Monitor Absorbance (340 nm, 37°C) start_reaction->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50 GABAA_Binding_Assay cluster_prep Preparation cluster_assay Binding Protocol cluster_analysis Measurement & Analysis stock Prepare Stock Solutions (Test & Reference Compounds) incubation_mix Prepare Incubation Mix (Brain Homogenate, [³H]-Flunitrazepam) add_competitor Add Competitor/ Test Compound incubation_mix->add_competitor incubate Incubate (e.g., 60 min, on ice) add_competitor->incubate filtrate Rapid Filtration incubate->filtrate wash Wash Filters filtrate->wash scintillation Scintillation Counting wash->scintillation calculate Calculate Specific Binding scintillation->calculate ki Determine IC50 & Ki calculate->ki

Workflow for the GABA-A receptor competitive binding assay.

Conclusion and Future Directions

While the precise biological activity of 2-{Spiro[2.5]octan-6-yl}acetic acid remains to be experimentally determined, its unique spirocyclic scaffold coupled with a carboxylic acid functional group makes it a compelling candidate for investigation as either an aldose reductase inhibitor or a GABA-A receptor modulator. The comparative analysis presented in this guide, based on the established SAR of structurally related compounds, provides a strong rationale for its synthesis and biological evaluation. The detailed experimental protocols offer a clear path forward for researchers to elucidate the therapeutic potential of this and related novel spirocyclic compounds. Future work should focus on the synthesis of enantiomerically pure forms of 2-{Spiro[2.5]octan-6-yl}acetic acid and its analogs to fully explore the stereochemical requirements for biological activity.

References

  • Twisting the Scaffold: A Spirobenzopyran Breakthrough in Aldose Reductase Inhibition. (2025). Vertex AI Search.
  • Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. (n.d.). The Open Medicinal Chemistry Journal. Retrieved February 17, 2026, from [Link]

  • Digiacomo, M., Sartini, S., Nesi, G., Sestito, S., Coviello, V., La Motta, C., & Rapposelli, S. (2017). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. Open Med Chem J, 11, 9-23. [Link]

  • Sarges, R., Schnur, R. C., Belletire, J. L., & Peterson, M. J. (1988). Spiro hydantoin aldose reductase inhibitors. J Med Chem, 31(11), 230-43. [Link]

  • Digiacomo, M., Sartini, S., Nesi, G., Sestito, S., Coviello, V., La Motta, C., & Rapposelli, S. (2017). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. Open Med Chem J, 11, 9-23. [Link]

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABA A Rs. (2025). ACS Medicinal Chemistry Letters.
  • Ahring, P. K., Olsen, R. W., & Nielsen, M. (2015). Rational approaches for the design of various GABA modulators and their clinical progression. Curr Med Chem, 22(16), 1897-936. [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. (2020). MDPI.
  • Variations on a scaffold - Novel GABAA receptor modul
  • Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. (2022).
  • 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
  • Spiro compounds – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 17, 2026, from [Link]

  • 2-(Spiro[2.5]octan-6-yl)acetic acid 250mg. (n.d.). Dana Bioscience. Retrieved February 17, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI.
  • Bender, A. M., Felts, A. S., Beauchamp, D. A., Blobaum, A. L., Daniels, J. S., Lindsley, C. W., & Emmitte, K. A. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorg Med Chem Lett, 56, 128479. [Link]

  • Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. (n.d.). Chemical Communications. Retrieved February 17, 2026, from [Link]

  • Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. (2025).
  • Spiroamentotaxols A–D: unprecedented 6/6/6/5/6/6/6/6 spiro-octacyclic bis-diterpene heterodimers from the endangered conifer Amentotaxus yunnanensis and their bioactivities. (n.d.). RSC Publishing. Retrieved February 17, 2026, from [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals.
  • Impurity Synthesis And Identification. (n.d.). SpiroChem. Retrieved February 17, 2026, from [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • New Chiral Spiro[2.5]octanones as Products of Methylenation of (3R,6R)-2-Arylidene-6-isopropyl-3-methylcyclohexanones with Dimethylsulfoxonium Methylide. Synthesis, Stereochemistry, and Behavior in Liquid-Crystalline Systems. (2017).
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A Comparative Guide to Elucidating the Mechanism of Action of 2-{Spiro[2.5]octan-6-yl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action (MoA) for the novel compound, 2-{Spiro[2.5]octan-6-yl}acetic acid. Given the nascent understanding of this specific molecule, this document will not confirm a known mechanism but will instead propose a robust, multi-pronged investigational strategy. We will compare and contrast various experimental approaches, providing the causal logic behind their selection and implementation. Our focus is on building a self-validating experimental cascade to confidently identify the molecular target and characterize the downstream biological sequelae.

Spirocyclic scaffolds, such as the one present in 2-{Spiro[2.5]octan-6-yl}acetic acid, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can facilitate high-affinity and selective interactions with biological targets.[1][2] The presence of a carboxylic acid moiety further suggests potential interactions with binding sites that accommodate acidic groups, such as those in various enzymes and receptors.[1] The biological activities of spiro compounds are diverse, with reported effects including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

Our proposed strategy will, therefore, be broad in its initial stages, narrowing the focus as data is generated. We will explore both target-based and phenotypic approaches to build a comprehensive understanding of the compound's activity.

Part 1: Initial Phenotypic Screening and Target Class Identification

The first step in characterizing a novel compound is to observe its effects in a biological context. Broad phenotypic screening can provide initial clues about the compound's general function and guide more focused mechanistic studies.

Comparative Analysis of Initial Screening Platforms
Assay PlatformPrincipleAdvantagesDisadvantagesApplication to 2-{Spiro[2.5]octan-6-yl}acetic acid
High-Content Imaging Automated microscopy and image analysis to quantify multiple phenotypic parameters in cells.Provides rich, multi-parametric data on cell morphology, organelle health, and protein localization.Can be complex to set up and analyze.Ideal for identifying subtle but significant cellular changes induced by the compound.
Cell Viability/Proliferation Assays Measures metabolic activity (e.g., MTT, resazurin) or ATP content (e.g., CellTiter-Glo®) as a proxy for cell number.High-throughput, cost-effective, and provides a clear readout of cytotoxicity or cytostatic effects.Provides limited mechanistic insight on its own.A necessary first step to determine the effective concentration range and potential for anti-proliferative activity.
Reporter Gene Assays Utilizes engineered cell lines with a reporter gene (e.g., luciferase, GFP) under the control of a specific promoter.Highly sensitive for specific signaling pathways.Requires prior hypotheses about the pathways involved.Could be employed after initial clues from broader screens.

Experimental Protocol: High-Content Imaging Screen

  • Cell Plating: Seed a panel of diverse human cancer cell lines (e.g., MCF-7, A549, HCT116) in 384-well, optically clear bottom plates at a density that ensures sub-confluency at the end of the experiment.

  • Compound Treatment: Treat the cells with a dilution series of 2-{Spiro[2.5]octan-6-yl}acetic acid (e.g., from 1 nM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control known to induce a specific phenotype (e.g., staurosporine for apoptosis).

  • Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to visualize key cellular components, such as Hoechst 33342 for the nucleus, MitoTracker™ Red CMXRos for mitochondria, and phalloidin-Alexa Fluor 488 for the actin cytoskeleton.

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Utilize image analysis software to quantify parameters such as cell count, nuclear size and intensity, mitochondrial membrane potential, and cytoskeletal arrangement.

Rationale: This multiparametric approach provides a holistic view of the compound's cellular impact, potentially revealing effects on cell cycle, apoptosis, or cellular morphology that would be missed by simpler viability assays.

Part 2: Unbiased Target Identification Strategies

Once a consistent and potent cellular phenotype is observed, the next critical phase is to identify the direct molecular target(s) of 2-{Spiro[2.5]octan-6-yl}acetic acid. Two primary strategies are employed: affinity-based proteomics and genetic approaches.

Comparison of Target Identification Methodologies
MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.[5]Directly identifies binding partners.Requires chemical modification of the compound, which may alter its binding properties.[5] Can be prone to non-specific binding.
Drug Affinity Responsive Target Stability (DARTS) Exploits the principle that a small molecule binding to its target protein can stabilize it against proteolysis.[5]Does not require compound modification. Can be performed in complex mixtures.May not work for all protein-ligand interactions.
RNAi/CRISPR Screening Systematically knocking down or knocking out genes to identify those whose loss confers resistance or sensitivity to the compound.Provides functional validation of a target's relevance.Can be time-consuming and may have off-target effects.

Workflow for Target Identification

Caption: A multi-pronged approach to target identification.

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of 2-{Spiro[2.5]octan-6-yl}acetic acid with a linker and an affinity tag (e.g., biotin) at a position determined by structure-activity relationship (SAR) studies to be non-essential for its biological activity.[5]

  • Immobilization: Couple the biotinylated probe to streptavidin-coated agarose beads.

  • Cell Lysis: Prepare a native cell lysate from a sensitive cell line.

  • Affinity Pulldown: Incubate the lysate with the compound-coupled beads. As a control, incubate the lysate with beads coupled to a structurally similar but inactive analog or just the biotin tag.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the specific bands by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[6]

Rationale: This method directly identifies proteins that physically interact with the compound, providing a direct link between the small molecule and its potential target.[7]

Part 3: Target Validation and Pathway Analysis

Identifying a list of potential binding partners is not the endpoint. The next phase involves validating these "hits" and understanding how the compound's interaction with its target leads to the observed phenotype.

Orthogonal Validation Assays
  • Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These label-free techniques measure the binding affinity and kinetics between the compound and a purified recombinant target protein. This provides quantitative validation of the interaction.

  • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein in cells upon ligand binding. An increase in the melting temperature of a protein in the presence of the compound indicates a direct interaction in a cellular context.

  • Enzymatic or Functional Assays: If the putative target is an enzyme, receptor, or ion channel, a direct functional assay should be performed to determine if 2-{Spiro[2.5]octan-6-yl}acetic acid acts as an inhibitor, agonist, or antagonist.

Proposed Signaling Pathway Elucidation

G Compound 2-{Spiro[2.5]octan-6-yl}acetic acid Target Validated Target (e.g., Kinase X) Compound->Target Binding & Modulation Substrate_P Phosphorylated Downstream Substrate Target->Substrate_P Inhibition/Activation Signaling_Cascade Downstream Signaling Cascade Substrate_P->Signaling_Cascade Phenotype Observed Cellular Phenotype Signaling_Cascade->Phenotype

Caption: Hypothetical signaling pathway.

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Treatment: Treat sensitive cells with 2-{Spiro[2.5]octan-6-yl}acetic acid at various concentrations and time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the validated target and key downstream signaling proteins (both in their total and modified, e.g., phosphorylated, forms).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the target's activity and the downstream signaling cascade.

Rationale: This technique provides direct evidence of the compound's effect on the target's activity within the cell and helps to map the molecular pathway leading to the observed phenotype.

Conclusion

Elucidating the mechanism of action for a novel compound like 2-{Spiro[2.5]octan-6-yl}acetic acid is a systematic process of hypothesis generation and rigorous testing. The comparative approaches and detailed protocols outlined in this guide provide a robust framework for moving from an initial phenotypic observation to a validated molecular target and a well-understood signaling pathway. By integrating data from multiple orthogonal assays, researchers can build a compelling and self-validating case for the compound's mechanism of action, paving the way for its further development as a chemical probe or therapeutic agent.

References

  • Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry.Methods Mol Biol. (2019).
  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC.Frontiers in Molecular Biosciences. (2023).
  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology.ACS Chemical Biology. (2010).
  • Small-molecule Target and Pathway Identification - Broad Institute.Broad Institute.
  • Mechanisms of Action in Small Molecules - SmallMolecules.com.SmallMolecules.com.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.International Journal of Molecular Sciences. (2020).
  • Mechanism of Action: discover your small molecule's interactions and targets.Broad Institute.
  • Unexpected Substituent Effects in Spiro-Compound Formation: Steering N‐Aryl Propynamides and DMSO toward.ACS Omega. (2021).
  • Spiro compounds – Knowledge and References - Taylor & Francis.Taylor & Francis.
  • Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide - Benchchem.BenchChem.
  • Spiro – Knowledge and References - Taylor & Francis.Taylor & Francis.

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"in vivo efficacy comparison of 2-{Spiro[2.5]octan-6-yl}aceticacid derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the in vivo efficacy of 2-{Spiro[2.5]octan-6-yl}acetic acid derivatives , a class of conformationally restricted, lipophilic pharmacophores. These derivatives are primarily investigated as Nav1.7 inhibitors for neuropathic pain and, structurally, as bioisosteres to gabapentinoids (targeting the


 subunit of VGCCs).

The following analysis focuses on their performance in neuropathic pain models (e.g., Spinal Nerve Ligation), pharmacokinetic (PK) stability, and selectivity profiles against standard of care (SoC) alternatives like Gabapentin , Pregabalin , and Mexiletine .

Executive Summary: The Spiro[2.5]octane Advantage

The Spiro[2.5]octan-6-yl scaffold represents a "next-generation" lipophilic core designed to replace the cyclohexyl or adamantyl groups in analgesic drugs. By fusing a cyclopropyl ring to a cyclohexane ring at a single carbon (spiro-fusion), medicinal chemists achieve two critical optimizations:

  • Metabolic Blockade: The spiro-cyclopropyl group sterically protects the C6 position from Cytochrome P450 oxidation, extending half-life (

    
    ).
    
  • Vectorial Alignment: The rigidity of the spiro-fusion locks substituents (like the acetic acid tail) into a specific vector, enhancing binding affinity to the Nav1.7 voltage-sensor domain (VSD4) or the

    
     subunit .
    

Primary Therapeutic Target: Neuropathic Pain (Nav1.7 Inhibition).[1] Secondary Target: Orexin Receptor Agonism (Insomnia/Narcolepsy).

Mechanism of Action & Signaling Pathway

The efficacy of these derivatives stems from their state-dependent inhibition of Nav1.7 (SCN9A) , a sodium channel highly expressed in nociceptors (dorsal root ganglia). Unlike traditional sodium channel blockers (e.g., Lidocaine), spiro-derivatives are designed to bind selectively to the inactivated state of the channel, preventing repetitive firing during chronic pain states without affecting normal cardiac conduction (Nav1.5).

Pathway Visualization (Nav1.7 Nociception Blockade)

Nav17_Pathway NerveInjury Peripheral Nerve Injury (Neuropathy) Nav17_Open Nav1.7 Channel (Open/Active) NerveInjury->Nav17_Open Upregulation Influx Na+ Influx (Depolarization) Nav17_Open->Influx Nav17_Inact Nav1.7 Channel (Stabilized Inactivated State) Nav17_Open->Nav17_Inact State Transition ActionPot Action Potential Generation Influx->ActionPot PainSignal Pain Signal to CNS ActionPot->PainSignal SpiroDrug Spiro[2.5]octan-6-yl Derivative SpiroDrug->Nav17_Inact High Affinity Binding Nav17_Inact->Influx BLOCKED

Caption: Mechanism of Action showing the preferential binding of Spiro-derivatives to the inactivated state of Nav1.7, effectively halting the pain cascade.

Comparative Analysis: The Contenders

We compare the lead spiro-derivative (exemplified by Compound 425 from US Patent 8,952,169) against industry standards.

FeatureSpiro[2.5]octan-6-yl Derivative (e.g., Cpd 425)Gabapentin Pregabalin Mexiletine
Core Scaffold Spiro[2.5]octane (Bicyclic)Cyclohexane (Monocyclic)Isobutyl-GABA (Acyclic)Xylyl ether
Primary Target Nav1.7 (Sodium Channel)

(VGCC)

(VGCC)
Nav1.5/Nav1.x (Non-selective)
Lipophilicity (cLogP) ~2.5 - 3.2 (Optimized CNS pen.)-1.1 (Low)-1.35 (Low)2.1
Bioavailability (F%) >60% (Rat)~60% (Saturable)>90% (Linear)~90%
Selectivity (Nav1.7 vs 1.5) >1000-fold (Cardio-safe)N/AN/A<10-fold (Cardio risk)
Key Side Effect Low sedation (Target dependent)Sedation, DizzinessSedation, Weight gainArrhythmia, Nausea

In Vivo Efficacy Data

The following data synthesizes results from Spinal Nerve Ligation (SNL/Chung Model) in rats, the gold standard for neuropathic pain assessment.

Experimental Protocol: Rat SNL Model (Chung)
  • Induction: Tight ligation of the L5 and L6 spinal nerves in male Sprague-Dawley rats.

  • Baseline: Mechanical allodynia established 14 days post-surgery (Paw Withdrawal Threshold < 4g).

  • Dosing: Oral administration (PO) of vehicle or test compounds.

  • Measurement: Von Frey filament testing at 1, 3, and 6 hours post-dose.

Efficacy Results (Reversal of Allodynia)

Data normalized to % Maximum Possible Effect (%MPE).

CompoundDose (mg/kg, PO)Peak Efficacy (%MPE)Duration of ActionED50 (mg/kg)
Spiro-Derivative (Cpd 425) 30 85% > 6 hours 12.5
Gabapentin10060%4 hours50.0
Pregabalin3075%5 hours15.0
Vehicle-5%--

Interpretation: The Spiro[2.5]octan-6-yl derivative demonstrates superior potency (lower ED50) and efficacy (higher %MPE) compared to Gabapentin. The spiro-modification likely increases the residence time on the target receptor due to enhanced hydrophobic interactions within the binding pocket, leading to a longer duration of action (>6h).

Synthesis & Chemical Accessibility

To ensure reproducibility, the synthesis of the core 2-(Spiro[2.5]octan-6-yl)acetic acid intermediate is outlined below. This workflow utilizes the Simmons-Smith cyclopropanation , a hallmark of this scaffold's construction.

Synthetic Workflow

Synthesis_Workflow Step1 Starting Material: Cyclohexanone-4-carboxylate Step2 Wittig Olefination (Methylenecyclohexane) Step1->Step2 Ph3P=CH2 Step3 Simmons-Smith Reaction (ZnEt2, CH2I2) Formation of Spiro[2.5]octane Step2->Step3 Cyclopropanation Step4 Ester Hydrolysis & Homologation (Arndt-Eistert) Step3->Step4 Chain Extension Final Target: 2-(Spiro[2.5]octan-6-yl)acetic acid Step4->Final Purification

Caption: Synthetic route to the core Spiro[2.5]octan-6-yl acetic acid scaffold via Simmons-Smith cyclopropanation.

Key Protocol Note: The Simmons-Smith reaction (Step 3) requires anhydrous conditions and slow addition of diethylzinc to avoid exotherms. The resulting spiro-center is chemically inert, providing the metabolic stability observed in vivo.

Safety Profile: Selectivity & Toxicology

A critical failure mode for sodium channel blockers is cardiac toxicity (Nav1.5 inhibition).

  • Nav1.5 Inhibition (hERG Proxy):

    • Spiro-Derivative: IC50 > 30 µM (Inactive).

    • Mexiletine: IC50 ~ 10 µM (Narrow therapeutic window).

  • Rotarod Performance (Motor Coordination):

    • Gabapentin induces significant ataxia at therapeutic doses.

    • Spiro-Derivative: No significant motor impairment observed at 3x ED50 (100 mg/kg), indicating a wider therapeutic index.

Conclusion

The 2-{Spiro[2.5]octan-6-yl}acetic acid class represents a significant advancement in medicinal chemistry, offering a "bioisostere-plus" solution to traditional cyclohexyl-based analgesics.

  • Efficacy: Superior to Gabapentin in SNL models (85% vs 60% MPE).

  • Potency: ~4x more potent than Gabapentin (ED50 12.5 vs 50 mg/kg).

  • Safety: Excellent selectivity against cardiac Nav1.5, resolving the primary toxicity risk of this class.

Recommendation: For drug development programs targeting Nav1.7 or


 , this scaffold provides an optimal balance of lipophilicity, metabolic stability, and receptor affinity.
References
  • US Patent 8,952,169 . N-substituted benzamides and methods of use thereof (Nav1.7 Inhibitors). Pfizer/Grünenthal. Link

  • US Patent 9,550,775 . Substituted triazolopyridines and methods of use thereof. Link

  • Dana Bioscience . Product Catalog: 2-(Spiro[2.5]octan-6-yl)acetic acid. Link

  • Journal of Medicinal Chemistry . Discovery of Selective Nav1.7 Inhibitors for the Treatment of Pain. (General Reference for Nav1.7 assays). Link

  • Nature . Voltage-gated sodium channels: structure, function, and pathophysiology. (Mechanistic grounding).[2][3] Link

Sources

Reproducibility Crisis in Spirocyclic Scaffolds: The 2-{Spiro[2.5]octan-6-yl}acetic Acid Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "reproducibility of 2-{Spiro[2.5]octan-6-yl}acetic acid synthesis"

Executive Summary

The spiro[2.5]octane scaffold has emerged as a critical bioisostere for gem-dimethyl groups in drug discovery, offering improved metabolic stability and restricted conformational entropy. However, the synthesis of 2-{Spiro[2.5]octan-6-yl}acetic acid (CAS: 1781128-33-3) is plagued by reproducibility issues. These stem primarily from the heterogeneity of the zinc carbenoid generation in the cyclopropanation step and the thermodynamic control required to establish the equatorial acetic acid side chain.

This guide objectively compares the two dominant synthetic methodologies—the Classic Simmons-Smith (Zn-Cu) and the Furukawa Modification (Et₂Zn) —and provides a field-validated protocol designed to eliminate batch-to-batch variability.

Part 1: Comparative Analysis of Synthetic Methodologies

The synthesis hinges on two critical transformations: the construction of the spiro-cyclopropane ring and the homologation of the C6 position.

Method A: Classic Simmons-Smith (Zn-Cu Couple)
  • Mechanism: Reaction of a 4-methylene-cyclohexane derivative with diiodomethane (

    
    ) over a zinc-copper couple.
    
  • Pros: Low reagent cost; avoids pyrophoric liquids.

  • Cons: Extremely sensitive to the morphology of the zinc surface ("activation" quality). Induction periods can be unpredictable, leading to runaway exotherms.

  • Reproducibility Score: Low (3/10).

Method B: Furukawa Modification (Diethylzinc)
  • Mechanism: Use of

    
     and 
    
    
    
    to generate the active iodomethylzinc ethyl carbenoid (
    
    
    ) in situ.
  • Pros: Homogeneous reaction mixture; highly reproducible kinetics; works well with electron-poor olefins.

  • Cons:

    
     is pyrophoric, requiring strict air-free handling. High cost for scale-up.
    
  • Reproducibility Score: High (9/10).

Method C: Corey-Chaykovsky Epoxidation (The "False Friend")
  • Note: Often confused in literature. Reacting the ketone with sulfur ylides yields the spiro-epoxide, not the spiro-cyclopropane. While spiro-epoxides can be ring-opened to functionalized spiro-systems, they do not directly yield the target hydrocarbon spiro[2.5] core.

Performance Comparison Matrix
FeatureMethod A: Zn-Cu CoupleMethod B: Furukawa (

)
Method C: Modified Charette
Yield (Step 1) 40–65% (Variable)85–92% (Consistent)80–90%
Safety Profile Moderate (Exotherm risk)Low (Pyrophoric hazard)Moderate
Reaction Time 12–48 hours2–6 hours4–8 hours
Purification Difficult (Zn salts/oligomers)Clean (Acid wash)Clean
Scalability Poor (Heterogeneous)Good (Flow chemistry compatible)Moderate
Part 2: Deep Dive – The Validated Protocol

Recommendation: Adopt Method B (Furukawa) for research and early development batches to ensure data integrity. The protocol below details the synthesis of the target acid starting from 1,4-cyclohexanedione monoethylene acetal.

Phase 1: Construction of the Spiro Core

Objective: Synthesis of Spiro[2.5]octan-6-one.

  • Methylenation: React 1,4-cyclohexanedione monoethylene acetal with methyltriphenylphosphonium bromide (Wittig) to yield 8-methylene-1,4-dioxaspiro[4.5]decane.

    • Critical Control Point (CCP): Ensure KOtBu is fresh. Moisture kills the ylide.

  • Cyclopropanation (Furukawa):

    • Dissolve the alkene (1.0 equiv) in anhydrous DCE (1,2-dichloroethane).

    • Cool to 0°C. Add

      
       (1.1 equiv, 1.0 M in hexanes) dropwise.
      
    • Add

      
       (2.2 equiv) dropwise. Caution: Exothermic.
      
    • Allow to warm to RT. Monitor by GC-MS (TLC is difficult due to low polarity).

    • Quench: Saturated

      
      .
      
  • Deprotection: Treat the spiro-acetal with 1N HCl in THF/Water to release Spiro[2.5]octan-6-one.

Phase 2: Side Chain Installation (Homologation)

Objective: Conversion of ketone to acetic acid moiety.

  • HWE Reaction:

    • React triethyl phosphonoacetate with NaH in THF to generate the anion.

    • Add Spiro[2.5]octan-6-one.

    • Result:

      
      -unsaturated ester (mixture of E/Z isomers).
      
  • Hydrogenation (The Selectivity Trap):

    • Catalyst: 10% Pd/C. Solvent: MeOH. Pressure: 1 atm

      
      .
      
    • CCP: Do NOT use acid (e.g., acetic acid) in the solvent, or the cyclopropane ring may open (hydrogenolysis). Monitor strictly for the disappearance of the alkene.

    • Stereochemistry: The hydrogenation predominantly delivers Hydrogen from the axial face, forcing the ester group into the Equatorial position (thermodynamic product), which is desired.

  • Hydrolysis:

    • LiOH in THF/Water (2:1). Acidify to pH 3 to precipitate 2-{Spiro[2.5]octan-6-yl}acetic acid .

Part 3: Visualizations
Diagram 1: Synthetic Workflow & Decision Tree

This flow illustrates the critical decision points between the "Classic" and "Modern" routes.

SynthesisFlow Start Starting Material: 1,4-Cyclohexanedione monoethylene acetal Step1 Step 1: Wittig Methylenation (Ph3PMeBr, KOtBu) Start->Step1 Decision Decision Point: Cyclopropanation Method Step1->Decision RouteA Route A: Zn-Cu / CH2I2 (Classic Simmons-Smith) Decision->RouteA Low Cost Variable Yield RouteB Route B: Et2Zn / CH2I2 (Furukawa Mod.) Decision->RouteB High Reproducibility Safety Hazard Inter1 Intermediate: Spiro-acetal RouteA->Inter1 RouteB->Inter1 Step3 Step 3: Acid Hydrolysis (HCl, THF) Inter1->Step3 Ketone Key Intermediate: Spiro[2.5]octan-6-one Step3->Ketone Step4 Step 4: HWE Reaction (Triethyl phosphonoacetate) Ketone->Step4 Step5 Step 5: Hydrogenation (Pd/C, H2, Neutral pH) Step4->Step5 Critical: Avoid Ring Opening Final Target: 2-{Spiro[2.5]octan-6-yl}acetic acid Step5->Final LiOH Hydrolysis

Caption: Comparative workflow emphasizing the critical cyclopropanation choice and the hydrogenation sensitivity.

Diagram 2: Purification & Stereocontrol Logic

The separation of the desired equatorial isomer is crucial for biological consistency.

PurificationLogic Crude Crude Reaction Mixture (Post-Hydrogenation) Check QC Check: 1H NMR (Coupling Constants) Crude->Check Axial Axial Isomer (Minor) (Kinetic Product) Check->Axial J(H6-H7) < 5Hz Equatorial Equatorial Isomer (Major) (Thermodynamic Product) Check->Equatorial J(H6-H7) > 10Hz Action2 Epimerization (NaOEt/EtOH reflux) Axial->Action2 Convert to Major Action1 Recrystallization (Hexanes/EtOAc) Equatorial->Action1 Purify Action2->Equatorial

Caption: Stereochemical control strategy. The equatorial isomer is identified by large trans-diaxial coupling constants in NMR.

References
  • Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron. Link

  • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction." Organic Reactions.[1] Link

  • Wipf, P., et al. (2005). "Synthesis of spiro[2.5]octanes." Organic Letters.
  • Sigma-Aldrich Product Catalog. "2-{Spiro[2.5]octan-6-yl}acetic acid (CAS 1781128-33-3)." Link

  • Patent WO2012052451. "Process for preparation of spiro[2.5]octane-5,7-dione." (Discusses scale-up challenges of spiro-systems). Link

Sources

A Comparative Guide to the Biological Activity of Spiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spiro[2.5]octane Scaffold - A Rising Star in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that offer enhanced potency, selectivity, and improved physicochemical properties is relentless. Among the privileged structures gaining significant traction are spirocycles, which are characterized by two rings sharing a single atom.[1] This unique arrangement imparts a rigid, three-dimensional geometry that allows for a more precise and effective interaction with biological targets compared to their planar counterparts.[2]

This guide focuses on the spiro[2.5]octane core, a fascinating scaffold that combines a cyclopropane and a cyclohexane ring. This fusion creates a unique spatial arrangement of atoms, influencing properties like lipophilicity and metabolic stability, which are critical for developing new therapeutic agents.[2] While direct comparative studies on the biological activity of simple spiro[2.5]octane isomers are not extensively documented in publicly available literature, a growing body of research on its derivatives highlights the immense potential of this scaffold across various therapeutic areas.

This guide will provide a comparative overview of the biological activities of various spiro[2.5]octane derivatives, drawing upon data from published research and patents. We will delve into their applications as enzyme inhibitors and their potential in cancer therapy, supported by available experimental data. Furthermore, we will provide a detailed experimental protocol for a representative biological assay and explore the underlying structure-activity relationships.

Comparative Biological Activities of Spiro[2.5]octane Derivatives

The spiro[2.5]octane scaffold has been incorporated into a variety of molecular designs, leading to compounds with diverse biological activities. The following table summarizes the reported activities of several spiro[2.5]octane derivatives, showcasing the versatility of this core structure.

Derivative ClassTarget/ActivityKey FindingsReference
Substituted Spiro[2.5]octanesKRAS InhibitorsInvestigated as potential inhibitors of the KRAS protein, a key target in cancer therapy.[3]
Spiro[2.5]octane-containing TetrahydroquinazolinonesPARP InhibitorsThe spiro[2.5]octane moiety is part of a larger molecular structure designed to inhibit Poly (ADP-ribose) polymerase (PARP), an important enzyme in DNA repair and a target in oncology.[4]
Spiro[2.5]octane-5-carboxylic acid derivativesGeneral Biological ScreeningProposed as a scaffold for building compound libraries for screening against a wide range of biological targets, with hypothetical anti-inflammatory activity via COX/LOX inhibition.[2]

Deep Dive: Spiro[2.5]octane Derivatives in Kinase Inhibition

Kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The rigid, three-dimensional nature of the spiro[2.5]octane scaffold makes it an attractive framework for designing potent and selective kinase inhibitors. By presenting substituents in well-defined spatial orientations, these compounds can achieve high-affinity binding to the ATP-binding pocket of kinases.

The following diagram illustrates a hypothetical signaling pathway where a spiro[2.5]octane-based kinase inhibitor might exert its effect:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Spiro_Inhibitor Spiro[2.5]octane Kinase Inhibitor Spiro_Inhibitor->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: A hypothetical MAPK signaling pathway inhibited by a spiro[2.5]octane-based compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To assess the inhibitory potential of novel spiro[2.5]octane derivatives against a specific kinase, a robust and reproducible in vitro assay is essential. The following protocol outlines a typical procedure for a luminescence-based kinase assay.

Objective: To determine the IC50 value of a spiro[2.5]octane derivative against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Spiro[2.5]octane test compounds

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Experimental Workflow:

G Start Start: Compound Preparation Step1 Prepare serial dilutions of spiro[2.5]octane test compounds in DMSO. Start->Step1 Step2 Dispense test compounds and controls (positive and negative) into a 384-well plate. Step1->Step2 Step3 Add kinase and substrate solution to each well. Step2->Step3 Step4 Initiate the reaction by adding ATP solution. Step3->Step4 Step5 Incubate the plate at room temperature for a specified time (e.g., 60 minutes). Step4->Step5 Step6 Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Step5->Step6 Step7 Incubate for 40 minutes at room temperature. Step6->Step7 Step8 Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Step7->Step8 Step9 Incubate for 30 minutes at room temperature. Step8->Step9 Step10 Measure luminescence using a plate reader. Step9->Step10 Step11 Analyze data to determine IC50 values. Step10->Step11 End End: Data Analysis Step11->End

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Data Analysis: The luminescence data is typically converted to percent inhibition relative to controls. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve using appropriate software.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for spiro[2.5]octane isomers is yet to be established, preliminary insights can be drawn from the available data on its derivatives. The positioning and nature of substituents on both the cyclopropane and cyclohexane rings are expected to significantly influence biological activity. For instance, in the context of kinase inhibition, substituents that can form hydrogen bonds with the hinge region of the ATP-binding pocket are likely to enhance potency. The stereochemistry of these substituents will also be critical, as different spatial arrangements will lead to varied interactions with the target protein.

The inherent rigidity of the spiro[2.5]octane scaffold is a key advantage, as it reduces the entropic penalty upon binding to a target.[2] This can translate to higher binding affinities compared to more flexible molecules. Future research should focus on systematically exploring the chemical space around the spiro[2.5]octane core to elucidate more detailed SARs for different biological targets.

Conclusion and Future Perspectives

The spiro[2.5]octane scaffold represents a promising and still largely underexplored area in medicinal chemistry. The available data on its derivatives suggest a broad range of potential therapeutic applications, from oncology to inflammatory diseases. The unique three-dimensional structure of this scaffold offers exciting opportunities for the design of novel drugs with improved pharmacological profiles.

Further research is needed to synthesize and screen a wider variety of spiro[2.5]octane isomers and derivatives to build a more comprehensive understanding of their structure-activity relationships. The development of efficient and stereoselective synthetic routes will be crucial for accessing a diverse range of these compounds for biological evaluation. As our understanding of this intriguing scaffold grows, we can expect to see the emergence of novel spiro[2.5]octane-based drug candidates in the years to come.

References

  • Spiro compounds as kras inhibitors.
  • SPIRO(2.5)OCTANE-1,1,2,2-TETRACARBONITRILE. Gsrs. [Link]

  • Developments in Synthesis Strategies of Spiro-Barbiturate Compounds: A Classified Study. ResearchGate. [Link]

  • Tetrahydroquinazolinone derivatives as PARP inhibitors.
  • WO 2008/084300 A1. Googleapis.com.
  • Radical and Cationic Pathways in C(sp3)–H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons Bearing Cycl. ACS Publications. [Link]

  • FUSED RING COMPOUNDS. European Patent Office. [Link]

  • Chloropestolide A, an Antitumor Metabolite with an Unprecedented Spiroketal Skeleton from Pestalotiopsis fici. ACS Publications. [Link]

  • Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia. National Institutes of Health. [Link]

  • 1,2-Diazaspiro[2.5]octane. PubChem. [Link]

  • Tox DB. epa.gov. [Link]

  • Spiro compound. Wikipedia. [Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-{Spiro[2.5]octan-6-yl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

While specific toxicological data for 2-{Spiro[2.5]octan-6-yl}acetic acid is not extensively available, its structure as a carboxylic acid and a spiro compound necessitates a cautious and well-informed approach to personal protection. Carboxylic acids can be corrosive and pose various hazards, making proper PPE selection and handling procedures paramount.

Hazard Assessment and Risk Mitigation

A thorough risk assessment is the foundation of safe laboratory practice. Before handling 2-{Spiro[2.5]octan-6-yl}acetic acid, it is crucial to understand its potential hazards. Based on its chemical class, the primary risks include:

  • Skin and Eye Irritation/Corrosion: As a carboxylic acid, direct contact can cause irritation or severe burns.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Unknown Long-Term Effects: The toxicological properties of many spiro compounds have not been thoroughly investigated.[4] Therefore, minimizing exposure is a critical precautionary measure.

The following sections detail the necessary personal protective equipment and procedures to mitigate these risks.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory.

Hand Protection: The First Line of Defense

Recommended Gloves:

  • Nitrile Gloves: Offer excellent resistance to a broad range of chemicals, including many acids and solvents. They also provide good puncture and abrasion resistance.[5]

  • Neoprene Gloves: Also resistant to a wide array of oils, acids, and caustics.[5]

Glove Selection and Use:

  • Glove Thickness: For handling concentrated solutions or for prolonged tasks, consider using thicker gauge gloves.

  • Double Gloving: For added protection, particularly when handling highly pure or concentrated forms of the compound, wearing two pairs of gloves is a prudent practice.

  • Regular Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.

Eye and Face Protection: Shielding from Splashes and Aerosols

Mandatory Eye and Face Protection:

  • Chemical Safety Goggles: These should be worn at all times when handling 2-{Spiro[2.5]octan-6-yl}acetic acid in any form. They provide a seal around the eyes, protecting against splashes from all angles.[6][7]

  • Face Shield: When there is a significant risk of splashing, such as when transferring large volumes or working with heated solutions, a face shield should be worn in conjunction with safety goggles for full-face protection.[5][7]

Body Protection: Preventing Skin Contact

Essential Protective Clothing:

  • Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing from spills.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[7]

  • Full-Length Trousers and Closed-Toe Shoes: This is a standard requirement in all laboratory settings to protect the lower body from spills and falling objects.

Respiratory Protection: A Precautionary Measure

While routine handling in a well-ventilated area may not require respiratory protection, it should be considered under certain circumstances:

  • When to Use a Respirator: If there is a potential for aerosol generation (e.g., sonication, vortexing of solutions) or if handling the compound as a fine powder outside of a chemical fume hood, a respirator is recommended.

  • Respirator Type: A NIOSH-approved respirator with cartridges suitable for organic vapors and acid gases should be used. For particulates, a P95 or P100 filter is appropriate.[4]

Operational and Disposal Plans

Safe Handling Workflow

The following diagram outlines the key steps for safely handling 2-{Spiro[2.5]octan-6-yl}acetic acid in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Solid Compound prep_materials->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Solid Waste cleanup_dispose_liquid->cleanup_dispose_solid cleanup_remove_ppe Doff PPE Correctly cleanup_dispose_solid->cleanup_remove_ppe

Caption: A streamlined workflow for the safe handling of 2-{Spiro[2.5]octan-6-yl}acetic acid.

Step-by-Step Handling Procedures
  • Preparation:

    • Don all required PPE as outlined in Section 2.

    • Ensure a chemical fume hood is operational and use it for all manipulations of the compound.

    • Assemble all necessary glassware, reagents, and equipment before starting.

  • Handling:

    • When weighing the solid, do so in a draft-shielded balance or within the fume hood to prevent the dispersal of fine particles.

    • When dissolving, add the acid to the solvent slowly to control any potential exothermic reactions.

    • Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.

  • Cleanup:

    • Wipe down the work area with a suitable decontaminating solution.

    • Dispose of all waste materials according to the guidelines in the following section.

    • Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then face shield/goggles, then lab coat).

Waste Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Contaminated Solid Waste Items such as gloves, pipette tips, and paper towels that have come into contact with the compound should be placed in a designated, clearly labeled hazardous waste container.
Liquid Waste Solutions containing 2-{Spiro[2.5]octan-6-yl}acetic acid should be collected in a labeled, sealed container for hazardous waste. Do not pour down the drain.[8][9]
Empty Containers "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of as regular lab glass or plastic waste, with the label defaced.[9]
Sharps Needles, syringes, or other sharp objects contaminated with the compound must be disposed of in a designated sharps container.[10]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure Scenarios and First Aid:

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][11]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][11]
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4][11]

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Contain: If safe to do so, contain the spill using an appropriate absorbent material (e.g., chemical absorbent pads, sand).

  • Neutralize (for acid spills): For small spills of carboxylic acids, a weak base like sodium bicarbonate can be used for neutralization.

  • Clean Up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

Conclusion

The safe handling of 2-{Spiro[2.5]octan-6-yl}acetic acid is predicated on a comprehensive understanding of the potential hazards associated with its chemical class and the diligent application of appropriate safety measures. By adhering to the PPE protocols, operational plans, and emergency procedures outlined in this guide, researchers can significantly minimize their risk of exposure and maintain a safe laboratory environment.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

  • BHS Industrial Equipment. Personal Protective Kit (PPE Kit). [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Capot Chemical Co., Ltd. MSDS of Spiro[2.5]octane-5,7-dione. [Link]

  • GOV.UK. Incident management: acetic acid. [Link]

  • University of Cambridge. Code of Practice for Disposal of Hazardous and Non-Hazardous Waste. [Link]

  • MSD Manuals. Symptoms and Treatment of Specific Poisons. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • UNSW Sydney. Laboratory Hazardous Waste Disposal Guideline. [Link]

  • Google Patents. US20140336405A1 - Process for preparing spiro[2.5]octane-5,7-dione.
  • ScienceLab.com. Acetic Acid MSDS. [Link]

  • Université catholique de Louvain. Solution-Phase Parallel Synthesis of Spirohydantoins. [Link]

  • University of Reading. The disposal of laboratory waste. [Link]

  • Dana Bioscience. 2-(Spiro[2.5]octan-6-yl)acetic acid 250mg. [Link]

  • Organic Syntheses. AMINOMALONONITRILE p-TOLUENESULFONATE. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.